PJ34 hydrochloride
Description
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURAZZMDMNRXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587910 | |
| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344458-15-7 | |
| Record name | PJ-34 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344458157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~2~-Dimethyl-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PJ-34 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHK9YBZ6SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PJ34 Hydrochloride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of PJ34 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document is intended to serve as a valuable resource for researchers in the fields of oncology, neurobiology, and drug development.
Chemical Structure and Properties
This compound is a phenanthridinone derivative that acts as a highly potent inhibitor of PARP enzymes, particularly PARP-1 and PARP-2. Its chemical structure is characterized by a tricyclic phenanthridinone core with a dimethylaminoacetamide side chain. The hydrochloride salt form enhances its solubility in aqueous solutions.
Chemical Structure:
Image Source: PubChem CID 16760621[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride | [1] |
| Molecular Formula | C17H18ClN3O2 | [1] |
| Molecular Weight | 331.8 g/mol | [1] |
| CAS Number | 344458-15-7 | [1] |
| Synonyms | PJ-34 HCl, PJ 34 Hydrochloride | [1] |
| Solubility | Soluble in water and DMSO | [2] |
| Appearance | Solid | |
| Purity | >98% (commercially available) |
Biological Properties
| Property | Value | Reference |
| Target(s) | PARP-1, PARP-2 | [2][3] |
| IC50 (PARP-1) | 110 nM | [2][3][4] |
| IC50 (PARP-2) | 86 nM | [2][3][4] |
| EC50 (PARP inhibition) | 20 nM | [5][6] |
Mechanism of Action and Signaling Pathways
PJ34 exerts its biological effects primarily through the inhibition of PARP enzymes. PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism for single-strand breaks (SSBs).
PARP-1 Mediated DNA Repair
In response to DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process. Inhibition of PARP-1 by PJ34 prevents the formation of PAR chains, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are lethal to cancer cells deficient in homologous recombination repair (e.g., those with BRCA1/2 mutations), a concept known as synthetic lethality.
Caption: PARP-1 mediated DNA repair pathway and its inhibition by PJ34.
Parthanatos: PARP-1 Mediated Cell Death
Under conditions of severe DNA damage, hyperactivation of PARP-1 can lead to a form of programmed cell death called parthanatos. This process is distinct from apoptosis and is characterized by the massive synthesis of PAR, leading to NAD+ and ATP depletion. The accumulation of PAR also triggers the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus and induces large-scale DNA fragmentation. PJ34, by inhibiting PARP-1, can prevent this cascade of events and protect cells from parthanatos-induced death, a mechanism relevant in conditions like cerebral ischemia.[7][8][9][10][11]
Caption: The parthanatos signaling pathway and its modulation by PJ34.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PARP Inhibition Assay
This protocol describes a method to determine the inhibitory activity of PJ34 on purified PARP enzymes.
Materials:
-
Recombinant human PARP-1 or PARP-2 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
[3H]-NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the PARP enzyme.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [3H]-NAD+.
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the protein and PAR polymers.
-
Collect the precipitate on a filter plate and wash with TCA to remove unincorporated [3H]-NAD+.
-
Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PARP inhibition for each PJ34 concentration and determine the IC50 value.[2]
Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to assess the effect of PJ34 on the viability of cancer cell lines, such as HepG2.
Materials:
-
HepG2 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[12][13][14][15]
In Vivo Mouse Model of Cerebral Ischemia
This protocol describes the administration of PJ34 in a mouse model of transient focal cerebral ischemia.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Anesthetic (e.g., ketamine and xylazine)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
Procedure:
-
Anesthetize the mice according to an approved protocol.
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 1 hour).
-
Prepare a solution of this compound in sterile saline.
-
Administer PJ34 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1.25, 12.5, or 25 mg/kg). A typical dosing regimen involves an initial injection 15 minutes before ischemia and a second injection 4 hours after the onset of ischemia.[16]
-
After the designated reperfusion period (e.g., 24 hours), euthanize the animals and harvest the brains.
-
Assess the infarct volume and neurological deficits.[16][17][18][19]
Caption: Experimental workflow for the in vivo mouse model of cerebral ischemia.
Conclusion
This compound is a powerful research tool for investigating the roles of PARP enzymes in various physiological and pathological processes. Its high potency and well-characterized mechanisms of action make it an invaluable compound for studies in DNA repair, cell death, oncology, and neuroprotection. This technical guide provides a solid foundation for researchers to design and execute experiments utilizing PJ34, ultimately contributing to the advancement of these critical research areas.
References
- 1. PJ-34 hydrochloride | C17H18ClN3O2 | CID 16760621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Parthanatos: mitochondrial-linked mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. static.igem.wiki [static.igem.wiki]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Poly(ADP-Ribose) Polymerase Inhibitor PJ34 Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
PJ34 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PJ34 hydrochloride is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, which are critical components of the cellular DNA damage response (DDR). By disrupting PARP-mediated DNA repair, PJ34 enhances the cytotoxicity of DNA-damaging agents and exhibits selective lethality in cancer cells with pre-existing DNA repair deficiencies, a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the mechanism of action of PJ34 in DNA repair, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the involved signaling pathways. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Core Mechanism of Action: PARP Inhibition and DNA Repair
This compound's primary mechanism of action is the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2.[1] PARP1 plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] Upon detecting an SSB, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2] This PARylation process serves as a scaffold to recruit other essential DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta.[2]
By inhibiting PARP's enzymatic activity, PJ34 prevents the formation of these PAR chains. This leads to the trapping of PARP1 on the DNA at the site of the SSB. The stalled replication forks that encounter these PARP1-DNA complexes can collapse, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[3] In cells with proficient homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[1][4]
Quantitative Efficacy of this compound
The inhibitory potency of PJ34 has been characterized across various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and effective concentrations for inducing cell death or cell cycle arrest vary depending on the cell line and experimental conditions.
| Parameter | Value | Assay/Cell Line | Reference |
| PARP1 IC50 | ~20 nM - 110 nM | Cell-free enzymatic assays | [1][5][6] |
| PARP2 IC50 | ~86 nM | Cell-free enzymatic assay | [6] |
| Tankyrase-1 IC50 | ~1 µM | Cell-free enzymatic assay | [1] |
| Tankyrase-2 IC50 | ~1 µM | Cell-free enzymatic assay | [1] |
| MMP-2 IC50 | ~56 µM | Cell-free enzymatic assay | [1] |
| Cell Viability IC50 | 13.2 µM | MEF (Brca1 mutant) | [5] |
| Cell Viability IC50 | 19.8 µM | MEF (wild type) | [5] |
| Effective Concentration | 10-50 µM | Induction of G2/M arrest in various cell lines | [7] |
| Effective Concentration | 20-30 µM | Eradication of various cancer cell lines | [1] |
Impact on Specific DNA Repair and Cell Cycle Pathways
The Fanconi Anemia/BRCA Pathway
Studies have shown that PJ34 can suppress the Fanconi Anemia (FA)/BRCA pathway, a critical HR repair pathway. Treatment with PJ34 has been observed to downregulate key proteins in this pathway, including FANCD2, BRCA2, and Rad51.[8][9] This suppression of the FA/BRCA pathway further sensitizes cancer cells to DNA damaging agents and contributes to the synthetic lethality observed in HR-deficient tumors.
PARP1-Independent Effects and Cell Cycle Arrest
Interestingly, some of the effects of PJ34 appear to be independent of its PARP1 inhibitory activity. PJ34 has been shown to induce a p21-dependent mitotic arrest at the G2/M checkpoint.[10][11] This effect is reportedly insensitive to the knockdown of PARP1 or PARP2, suggesting an alternative mechanism of action that may involve other cellular targets.[10][11] This G2/M arrest is a significant contributor to the anti-proliferative effects of PJ34.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of PJ34 in DNA Repair
The following diagram illustrates the central role of PJ34 in disrupting PARP-mediated DNA repair and inducing synthetic lethality.
Caption: PJ34 inhibits PARP1, leading to PARP trapping, DSBs, and synthetic lethality in HR-deficient cells.
Experimental Workflow for Evaluating PJ34
A typical preclinical workflow to assess the efficacy of PJ34 involves a series of in vitro and in vivo experiments.
Caption: Preclinical workflow for evaluating the efficacy and mechanism of action of PJ34.
Detailed Experimental Protocols
PARP Activity Assay
This assay measures the ability of PJ34 to inhibit the enzymatic activity of PARP.
-
Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials: Recombinant PARP1 enzyme, histone-coated plates, biotinylated NAD+, streptavidin-HRP, TMB substrate, this compound.
-
Procedure:
-
Prepare a dilution series of this compound.
-
Add PJ34 dilutions to the wells of a histone-coated 96-well plate.
-
Add recombinant PARP1 enzyme to each well.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the IC50 value from the dose-response curve.
-
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA single- and double-strand breaks.[12][13]
-
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[14][15]
-
Materials: Frosted microscope slides, low-melting-point agarose, lysis solution, alkaline electrophoresis buffer, SYBR Green staining solution.
-
Procedure:
-
Treat cells with PJ34 and/or a DNA-damaging agent.
-
Harvest cells and resuspend in low-melting-point agarose.
-
Pipette the cell suspension onto a coated microscope slide and allow to solidify.
-
Immerse slides in lysis solution overnight at 4°C.
-
Place slides in an electrophoresis tank with alkaline buffer and perform electrophoresis.
-
Neutralize and stain the slides with SYBR Green.
-
Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software.
-
γH2AX Immunofluorescence Staining
This method is used to visualize and quantify DNA double-strand breaks.[16][17]
-
Principle: γH2AX is a phosphorylated form of the histone H2AX that accumulates at sites of DSBs. It can be detected using a specific primary antibody and a fluorescently labeled secondary antibody.[4][18]
-
Materials: Cells grown on coverslips, paraformaldehyde, Triton X-100, blocking buffer (e.g., BSA in PBS), anti-γH2AX primary antibody, fluorescently labeled secondary antibody, DAPI.
-
Procedure:
-
Treat cells with PJ34 and/or a DNA-damaging agent.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides and visualize foci using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[19][20]
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.[21][22]
-
Materials: Cell suspension, ethanol (B145695) (for fixation), RNase A, propidium iodide (PI) staining solution.
-
Procedure:
-
Treat cells with PJ34 for the desired time.
-
Harvest and fix cells in ice-cold 70% ethanol.
-
Wash cells and treat with RNase A to remove RNA.
-
Stain cells with propidium iodide.
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for DNA Repair Proteins
This method is used to detect changes in the expression levels of specific proteins involved in DNA repair.[23][24]
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Materials: Cell lysates, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-Rad51, anti-BRCA2, anti-p21), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Treat cells with PJ34 and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a powerful tool for the study of DNA repair and a promising candidate for cancer therapy. Its ability to inhibit PARP and induce synthetic lethality in HR-deficient tumors provides a clear rationale for its clinical development. Furthermore, its PARP1-independent effects on the cell cycle suggest a more complex mechanism of action that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a solid framework for researchers to further elucidate the therapeutic potential of PJ34 and other PARP inhibitors.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uib.no [uib.no]
- 8. bioradiations.com [bioradiations.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Expression of BRCA1, BRCA2, RAD51, and other DSB repair factors is regulated by CRL4WDR70 - PMC [pmc.ncbi.nlm.nih.gov]
PARP-Independent Effects of PJ34 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent, cell-permeable phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with IC50 values in the nanomolar range.[1] While extensively studied for its role in inhibiting DNA repair pathways, a growing body of evidence reveals that PJ34 exerts significant biological effects independent of its PARP inhibitory activity. These off-target activities are particularly pronounced at higher concentrations (typically >10 µM) and are of considerable interest in oncology and other therapeutic areas.[2]
This technical guide provides an in-depth overview of the core PARP-independent mechanisms of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows to support further research and drug development efforts in this area.
Core PARP-Independent Mechanisms of Action
Mitotic Arrest via Checkpoint Activation
A primary PARP-independent effect of PJ34 is the induction of a G2/M phase mitotic arrest in a variety of cancer cell lines.[3] This cell cycle blockade is notably independent of PARP-1 and PARP-2.[4] The mechanism involves the activation of the ATM/ATR checkpoint signaling cascade.[4] While ATM and Chk1 are not absolutely required, ATR plays a necessary role in initiating and maintaining the arrest.[4]
A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21 (CDKN1A). PJ34 treatment leads to a significant upregulation of p21 expression through both p53-dependent and p53-independent mechanisms.[4] This increase in p21 is crucial for sustaining the G2/M arrest.[4]
dot
References
PJ34 Hydrochloride: A Technical Guide to a Selective PARP-1/PARP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent and cell-permeable phenanthridinone derivative that acts as a selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2.[1][2] These nuclear enzymes are critical players in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, PJ34 prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery.[6] This disruption of DNA repair has positioned PJ34 as a valuable tool in cancer research, particularly in the context of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] Beyond its role in oncology, PJ34 has also been investigated for its neuroprotective and anti-inflammatory properties.[8][9] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, detailed experimental protocols, and the signaling pathways it modulates.
Chemical Profile
| Property | Value |
| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride |
| Molecular Formula | C₁₇H₁₈ClN₃O₂ |
| Molecular Weight | 331.8 g/mol |
| CAS Number | 344458-15-7 |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in water and DMSO |
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory activity of PJ34 against various PARP family members. The data has been compiled from multiple sources to provide a comparative overview.
| Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| PARP-1 | Enzymatic Assay | ~20 - 110 | [2][10] |
| PARP-2 | Enzymatic Assay | ~20 - 86 | [2][10] |
| Tankyrase-1 (PARP-5a) | Enzymatic Assay | ~1000 | [2] |
| Tankyrase-2 (PARP-5b) | Enzymatic Assay | ~1000 | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary depending on the specific assay conditions, including substrate concentrations and enzyme sources.
Signaling Pathway and Mechanism of Action
This compound primarily exerts its effects by inhibiting the catalytic activity of PARP-1 and PARP-2, which are key enzymes in the Base Excision Repair (BER) pathway.
Upon detection of a single-strand DNA break, PARP-1 and PARP-2 bind to the damaged site.[3][5] This binding activates their enzymatic function, leading to the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units to form long, branched PAR chains on themselves and other acceptor proteins, such as histones.[4] These PAR chains act as a scaffold to recruit other essential DNA repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage, ultimately leading to the repair of the break.[11] PJ34, by competitively binding to the NAD+ binding pocket of PARP-1 and PARP-2, prevents this PARylation process, thereby stalling the repair of SSBs.[6] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs can lead to the formation of lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro PARP-1 Enzymatic Activity Assay (Chemiluminescent)
This assay measures the ability of PJ34 to inhibit the enzymatic activity of purified PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well white microplates
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Activated salmon sperm DNA
-
Biotinylated NAD+
-
This compound stock solution (in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
To each well of the histone-coated 96-well plate, add 25 µL of PARP assay buffer.
-
Add 5 µL of the diluted PJ34 or vehicle (DMSO) to the respective wells.
-
Add 10 µL of activated salmon sperm DNA (10 µ g/well ).
-
Add 10 µL of recombinant PARP-1 enzyme (e.g., 0.2 units/well).
-
-
Initiation of Reaction: Initiate the reaction by adding 50 µL of biotinylated NAD+ (0.1 µCi/well) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each PJ34 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This assay determines the effect of PJ34 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control. The final DMSO concentration should be below 0.1%.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.
Immunocytochemical Analysis of PAR Synthesis
This method visualizes the inhibition of PAR synthesis in cells treated with PJ34.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with PJ34 or vehicle for a specified time, followed by treatment with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes) to induce PARP activity.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against PAR diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a fluorescence microscope.
Conclusion
This compound is a well-characterized and potent selective inhibitor of PARP-1 and PARP-2. Its ability to disrupt the base excision repair pathway makes it an invaluable research tool for studying DNA damage response and a promising candidate for further investigation in therapeutic applications, particularly in oncology. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers and scientists working with this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PJ34 | PARP | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PARP assay [assay-protocol.com]
The Discovery and Synthesis of PJ34 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent, third-generation phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1][2] Initially investigated for its neuroprotective properties, PJ34 has emerged as a significant tool in oncology research.[2] Its mechanism of action, primarily the inhibition of PARP-1 and PARP-2, leads to an accumulation of DNA single-strand breaks.[1][2] In cancer cells with compromised DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition can induce synthetic lethality, making PJ34 a promising candidate for targeted cancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Development
The discovery of this compound is rooted in the exploration of phenanthridinone derivatives as potent PARP inhibitors. Research published in 2001 by Li et al. from Guilford Pharmaceuticals described the synthesis and evaluation of a series of substituted 5(H)phenanthridin-6-ones, which demonstrated significant PARP-1 inhibitory activity.[1] This foundational work laid the groundwork for the development of PJ34, which is chemically known as N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide hydrochloride.[3]
Chemical Synthesis
The synthesis of this compound involves a multi-step process centered around the construction of the core phenanthridinone scaffold, followed by the introduction of the N,N-dimethylacetamide side chain. While the original discovery paper provides a general scheme, a detailed protocol can be inferred from established synthetic methodologies for this class of compounds.
Synthesis of the Phenanthridinone Core
A common route to the phenanthridinone core involves a palladium-catalyzed intramolecular C-H activation/C-C bond formation.
Experimental Protocol:
-
Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzamide (B1207801) (1.0 eq), an appropriately substituted aryl partner (e.g., a bromoaniline derivative, 1.1 eq), palladium(II) acetate (B1210297) (Pd(OAc)2, 0.05 eq), a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 100 to 140 °C and stirred for 12 to 24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the phenanthridinone core.
Addition of the N,N-Dimethylacetamide Side Chain and Salt Formation
The N,N-dimethylacetamide side chain is introduced via an amidation reaction, followed by conversion to the hydrochloride salt.
Experimental Protocol:
-
Amidation: The synthesized 2-aminophenanthridinone (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). To this solution, 2-chloro-N,N-dimethylacetamide (1.2 eq) and a non-nucleophilic base like triethylamine (B128534) (1.5 eq) are added. The reaction is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or column chromatography.
-
Hydrochloride Salt Formation: The purified N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide is dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol). A solution of hydrochloric acid in ether or isopropanol (B130326) is then added dropwise with stirring. The precipitated this compound is collected by filtration, washed with cold ether, and dried under vacuum.
Data Presentation
The biological activity of this compound has been characterized across various studies and cell lines. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme/Cell Line | Reference |
| EC50 | 20 nM | Purified PARP enzyme | [2] |
| IC50 | 110 nM | PARP-1 | MedchemExpress |
| IC50 | 86 nM | PARP-2 | MedchemExpress |
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
| HepG2 | Human Liver Cancer | Cell Proliferation | Not specified, dose-dependent inhibition | [4] |
| M14 | Human Melanoma | Cell Viability | ~10 µM | [3] |
| KUSA-A1 | Mouse Mesenchymal Stem Cell | Cell Survival | ~5 µM | [5] |
| BMMSCs | Mouse Mesenchymal Stem Cell | Cell Survival | ~6.5 µM | [5] |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the competitive inhibition of PARP-1 and PARP-2. PARP enzymes play a crucial role in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.
Caption: PARP-1 inhibition by PJ34 disrupts DNA repair, leading to apoptosis.
Experimental Protocols
PARP Activity Assay (ELISA-based)
This protocol provides a general method for determining the in vitro inhibitory activity of PJ34 against PARP enzymes.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
This compound
-
Microplate reader
Procedure:
-
Plate Preparation: Add 50 µL of assay buffer containing activated DNA to each well of a histone-coated 96-well plate.
-
Compound Addition: Add 10 µL of this compound at various concentrations (serially diluted) to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add 20 µL of recombinant PARP-1 enzyme to each well.
-
Reaction Initiation: Add 20 µL of biotinylated NAD+ to initiate the reaction. Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of PJ34 and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of PJ34 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and calculate the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound stands as a significant molecule in the field of PARP inhibition. Its well-characterized mechanism of action and potent biological activity have made it an invaluable tool for researchers investigating DNA repair, cell death, and cancer therapeutics. The synthetic routes to PJ34 are accessible, and the methodologies for evaluating its biological effects are well-established. This guide provides a comprehensive overview to support further research and development efforts centered on this and similar next-generation PARP inhibitors.
References
- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
PJ34 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Potent PARP Inhibitor for Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent, third-generation phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP-1 and PARP-2.[1] Initially investigated for its neuroprotective capabilities in conditions such as cerebral ischemia, its role in oncology has become a major focus of research.[1][2] By impeding the repair of DNA single-strand breaks, this compound can induce synthetic lethality in cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Chemical Properties
This compound is a stable, water-soluble small molecule.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₇H₁₈ClN₃O₂ (hydrochloride salt) | [1][4] |
| Molecular Weight | 331.8 g/mol | [1][4] |
| CAS Number | 344458-15-7 | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in water to 100 mM and in DMSO to 100 mM | [6] |
| Storage (Stock Solution) | Aliquots can be stored at -20°C for up to 6 months or -80°C for up to one year. | [6] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2, with an EC₅₀ of approximately 20 nM.[1][7] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[8][9] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death—a concept known as synthetic lethality.[9]
Beyond its direct role in DNA repair, PJ34 has been shown to induce a G2/M mitotic arrest in a p21-dependent manner.[2][4] This effect may not be exclusively dependent on PARP-1 or PARP-2, suggesting potential off-target effects or a more complex signaling cascade.[2][4] The activation of checkpoint pathways, including the phosphorylation of Chk1, has been observed following treatment with PJ34.[4] Furthermore, in some cancer cell lines, PJ34 has been found to modulate the PI3K/Akt signaling pathway.[10]
Below is a diagram illustrating the primary signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays involving this compound. These should be optimized for specific cell lines and experimental conditions.
Preparation of Stock and Working Solutions
-
10 mM Stock Solution: To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound (MW: 331.8 g/mol ) in 1 mL of sterile DMSO.[6] Vortex thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to one year).[6]
-
Working Solutions: Thaw a stock solution aliquot at room temperature. Dilute the stock solution in the appropriate cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in the culture medium to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium with the same DMSO concentration) should be included in all experiments.[6]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of PJ34 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[6]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Gently shake the plate for 5-10 minutes.[6] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
PARP Enzyme Activity Assay (Radiometric)
This assay measures the enzymatic activity of PARP in the presence of PJ34.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a final volume of 100 µL containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 1 mM dithiothreitol, 10 µg activated salmon sperm DNA, 0.1 µCi of [adenylate-³²P]NAD, and 0.2 units of recombinant human PARP-1 or 0.1 units of recombinant mouse PARP-2.[11]
-
Inhibitor Addition: Add various concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature (23°C) for 15 minutes.[11]
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold 20% trichloroacetic acid (TCA) and incubate on ice for 10 minutes.[11]
-
Precipitation and Washing: Transfer the precipitate onto a GF/B filter and wash three times with 10% TCA solution followed by 70% ethanol.[11]
-
Radioactivity Measurement: After drying the filter, determine the radioactivity by liquid scintillation counting.[11]
The following diagram outlines a general experimental workflow for assessing the in vitro effects of this compound.
Caption: In vitro experimental workflow.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Cell Line / System | Value | Citation(s) |
| EC₅₀ (PARP inhibition) | Cell-free assay | 20 nM | [1][7] |
| IC₅₀ (PARP-1) | Cell-free assay | 110 nM | [12][13] |
| IC₅₀ (PARP-2) | Cell-free assay | 86 nM | [12][13] |
| IC₅₀ (Cell Viability) | MEF (Brca1-/-) | 13.2 µM | [12] |
| IC₅₀ (Cell Viability) | Wild-type MEF | 19.8 µM | [12] |
| IC₅₀ (Cell Viability) | Jurkat | ~2.5 µM (72h) | [14] |
| IC₅₀ (Cell Viability) | HL-60 | ~5 µM (72h) | [14] |
Conclusion
This compound is a valuable research tool for investigating DNA repair pathways, cell cycle regulation, and the concept of synthetic lethality in cancer biology. Its well-characterized mechanism of action as a potent PARP inhibitor, combined with its effects on cell cycle checkpoints, makes it a compound of significant interest for preclinical and translational research. This guide provides foundational information and detailed protocols to aid researchers in designing and executing robust experiments with this compound. As with any potent inhibitor, careful experimental design, including appropriate controls and dose-response studies, is essential for generating reliable and reproducible data.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uib.no [uib.no]
- 11. This compound | PARP | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PJ34 | PARP | TargetMol [targetmol.com]
- 14. advances.umw.edu.pl [advances.umw.edu.pl]
Off-Target Effects of PJ34 at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values in the nanomolar range.[1][2] While its on-target effects on DNA repair pathways are well-documented and form the basis of its therapeutic potential, particularly in cancers with deficiencies in homologous recombination, a growing body of evidence indicates that at higher concentrations (typically in the micromolar range), PJ34 exerts significant off-target effects. These effects are largely independent of its PARP inhibitory activity and contribute to a distinct pharmacological profile that includes cytotoxicity towards a broad range of cancer cells.[1][3]
This technical guide provides an in-depth overview of the known off-target effects of PJ34 at high concentrations, focusing on the underlying molecular mechanisms, affected signaling pathways, and experimental methodologies used to investigate these phenomena.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the concentrations at which PJ34 exhibits its on-target PARP inhibition versus its off-target cytotoxic effects in various cell lines.
Table 1: IC50 Values for PARP Inhibition
| Enzyme/Assay | IC50 | Source |
| PARP1 | 20 nM (approx.) | [1] |
| PARP1 | 110 nM | [2] |
| PARP2 | 20 nM (approx.) | [1] |
| PARP2 | 86 nM | [2] |
| Tankyrase-1 | 1 µM (approx.) | [1] |
| Tankyrase-2 | 1 µM (approx.) | [1] |
| MMP-2 Inhibition | ~56 µM | [1][3] |
Table 2: Effective Concentrations for Off-Target Cytotoxicity and Other Effects
| Cell Line | Effect | Concentration | Incubation Time | Source |
| Human Leukemia (Jurkat) | IC50 for cytotoxicity | ~2.5-5 µM | 72 hours | [4] |
| Human Leukemia (HL-60) | IC50 for cytotoxicity | ~5-10 µM | 72 hours | [4] |
| Human Breast Cancer (MCF-7) | G2/M mitotic arrest | 50 µM | 24 hours | [5] |
| Human Breast Cancer (MCF-7) | Lethality | 10 µM | 48-72 hours | [5] |
| Human Breast Cancer (MCF-7) | Eradication (Doxorubicin-resistant) | 10-20 µM | 48 hours | [1] |
| Triple-Negative Breast Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |
| Pancreatic Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |
| Ovary Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |
| Colon Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |
| Non-Small Cell Lung Cancer | Eradication | 20-30 µM | 72-96 hours | [1] |
| Metastatic Lung Cancer (Calu-6, A549, H460) | Eradication | 30 µM | 72 hours | [1] |
| Human Cervical Cancer (HeLa) | G2/M accumulation | 10 µM and 50 µM | 6 hours | [5] |
| Human Ovarian Cancer (TOV112D) | Enhanced cisplatin-induced apoptosis | 10 µM | Not specified | [6] |
| Human Ovarian Cancer (HEY) | Enhanced cisplatin-induced apoptosis | 5 µM and 10 µM | Not specified | [6] |
| Mouse Mesenchymal Stem Cells | Suppression of osteogenic differentiation | 1 µM | 30 days | [7] |
Core Off-Target Mechanisms
At high concentrations, the cellular effects of PJ34 are often PARP1-independent.[1][5][8] Key off-target mechanisms include the induction of mitotic arrest and apoptosis through pathways distinct from its canonical DNA repair inhibition role.
G2/M Mitotic Arrest
A prominent off-target effect of high-concentration PJ34 is the induction of a G2/M phase mitotic arrest in various cell lines.[5][8] This cell cycle blockade is concentration-dependent and has been shown to be independent of PARP1 and PARP2.[5][8] The signaling cascade leading to this arrest involves the activation of the ATM/ATR checkpoint pathways.[5] This leads to the phosphorylation of p53 at Serine 15 and subsequent activation of p21, a critical mediator of the G2/M arrest.[5][8] Interestingly, while p53, ATM, and Chk1 are activated, they are not absolutely required for the mitotic arrest, whereas p21 is necessary for maintaining it.[5][8]
Apoptosis Induction
High concentrations of PJ34 can induce apoptosis in a variety of cancer cell lines, including those resistant to other therapies.[1][9][10] This apoptotic response can be triggered through both p53-dependent and p53-independent mechanisms.[9][11] Evidence suggests the involvement of the intrinsic mitochondrial pathway, indicated by a loss of mitochondrial membrane potential.[9][11] The activation of caspase-3 is a common downstream event in PJ34-induced apoptosis.[9]
Interaction with Mitotic Proteins
In a search for the specific molecular targets of PJ34's cancer-selective cytotoxic activity, studies have identified non-PARP proteins that are affected by the compound. In human cancer cells, but not in healthy cells, PJ34 was found to shift the isoelectric point of two motor proteins, kinesin 14/HSET/kifC1 and kif18A, and the non-motor nuclear mitotic apparatus protein (NuMA).[1] These proteins are crucial for the proper formation and function of the mitotic spindle. Disruption of their function by PJ34 leads to aberrant spindle formation and subsequent mitotic arrest and cell death in cancer cells.[1]
Experimental Protocols and Workflows
Investigating the off-target effects of PJ34 involves a range of cell and molecular biology techniques. Below are representative protocols for key experiments.
General Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the off-target effects of PJ34.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of high concentrations of PJ34 on cell cycle distribution.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of PJ34 (e.g., 10 µM, 50 µM) and a vehicle control for desired time points (e.g., 6, 24 hours).[5]
-
Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Checkpoint Protein Activation
Objective: To assess the activation of proteins involved in the G2/M checkpoint pathway.
Methodology:
-
Cell Lysis: Following treatment with PJ34, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p53 (Ser15), p21, phospho-Chk1 (Ser345)) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Annexin V Staining
Objective: To quantify the extent of apoptosis induced by high concentrations of PJ34.
Methodology:
-
Treatment and Harvest: Treat cells with PJ34 as described above and harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways Implicated in Off-Target Effects
Beyond the G2/M arrest pathway, high concentrations of PJ34 have been shown to modulate other signaling cascades.
-
BMP-2 Signaling Pathway: In mouse mesenchymal stem cells, 1 µM PJ34 was found to suppress osteogenic differentiation by attenuating the expression of proteins in the BMP-2 signaling pathway, including BMP-2, Osterix, and Osteocalcin.[7]
-
TGFβ/Smads Signaling Pathway: In a model of diabetic nephropathy, PJ34 was shown to alleviate renal tissue damage by regulating the TGFβ/Smads signaling pathway.[12]
Conclusion
The off-target effects of PJ34 at high concentrations are a critical consideration for its preclinical and clinical evaluation. While its potent PARP inhibition is the primary mechanism of action at low doses, its ability to induce PARP-independent mitotic arrest and apoptosis at higher concentrations contributes significantly to its anti-cancer activity. These off-target effects are mediated through distinct signaling pathways, including the ATM/ATR-p21 axis and the disruption of key mitotic proteins. A thorough understanding of these mechanisms is essential for optimizing the therapeutic application of PJ34 and for the development of future PARP inhibitors with improved selectivity and efficacy. Researchers should be mindful of these off-target activities when interpreting experimental results, particularly when using PJ34 at concentrations exceeding its IC50 for PARP inhibition.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
PJ34 Hydrochloride's Role in Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PJ34 hydrochloride, a potent phenanthridine-based inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant agent in cancer research, primarily for its ability to induce mitotic catastrophe in malignant cells. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental protocols related to the action of this compound in promoting this specific form of cell death. Quantitative data from various studies are summarized, and detailed methodologies for key experiments are provided to facilitate further research and drug development.
Introduction: this compound and Mitotic Catastrophe
This compound is a third-generation PARP inhibitor with high potency against PARP-1 and PARP-2.[1][2] While initially investigated for its neuroprotective properties, its selective cytotoxicity against cancer cells has drawn considerable attention.[3] This selectivity is largely attributed to its ability to induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][4] Unlike classical apoptosis, mitotic catastrophe is characterized by the formation of giant, multinucleated cells with micronuclei, resulting from failures in mitotic spindle formation and chromosome segregation.[5][6] This guide delves into the core mechanisms by which this compound instigates this process, offering a valuable resource for researchers in oncology and cell biology.
Mechanism of Action: Beyond PARP Inhibition
While PJ34 is a potent PARP inhibitor, its role in inducing mitotic catastrophe extends beyond this function and is often independent of PARP-1 inhibition.[7][8] The primary mechanism involves the disruption of the mitotic spindle apparatus, a critical structure for accurate chromosome segregation.[1]
2.1. Disruption of Mitotic Spindle Integrity
This compound interferes with the post-translational modification of key mitotic proteins, leading to structural and functional defects in the mitotic spindle.[1] This interference prevents the proper alignment of chromosomes at the metaphase plate, triggering a prolonged mitotic arrest and ultimately leading to mitotic catastrophe.[1]
Key targets of PJ34 in this process include:
-
Nuclear Mitotic Apparatus Protein (NuMA): PJ34 prevents the proper clustering of NuMA at the spindle poles, a process essential for the formation of a stable bipolar spindle.[7][8] This effect is attributed to the inhibition of post-translational modifications of NuMA.[7]
-
Kinesins: The motor proteins HSET (KifC1) and Kif18A, which are crucial for spindle organization and chromosome alignment, are also affected by PJ34.[1] Inhibition of their function contributes to the observed spindle defects.
2.2. Off-Target Kinase Inhibition
Recent studies have revealed that PJ34 and other PARP inhibitors can have off-target effects on various kinases.[1][9] This differential kinase pharmacology may contribute to the distinct cellular effects observed among different PARP inhibitors.[9] For PJ34, inhibition of kinases such as Pim-1 and tankyrase has been reported, which can influence cell cycle progression and mitotic events.[2]
Signaling Pathways Implicated in PJ34-Induced Mitotic Catastrophe
The cellular response to PJ34-induced mitotic spindle disruption involves the activation of key cell cycle checkpoint and tumor suppressor pathways.
3.1. The p53/p21 Pathway
In response to mitotic stress induced by PJ34, the tumor suppressor protein p53 is often activated.[10] This leads to the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[10] p21 plays a crucial role in enforcing a G2/M cell cycle arrest, providing time for the cell to attempt repair of the mitotic defects.[10] However, in the face of irreparable spindle damage, this prolonged arrest can transition into mitotic catastrophe.[10]
3.2. ATM/ATR Checkpoint Activation
The DNA damage response pathways, primarily mediated by the kinases ATM and ATR, can also be activated in response to the genomic instability arising from aberrant mitosis.[10] While the mitotic arrest induced by PJ34 can be sensitive to caffeine, an inhibitor of ATM and ATR, the process does not appear to be exclusively dependent on either kinase individually, suggesting a degree of crosstalk and redundancy in the checkpoint activation.[11]
Below is a diagram illustrating the signaling pathways involved in PJ34-induced mitotic catastrophe.
Caption: Signaling pathway of PJ34-induced mitotic catastrophe.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| HeLa | Cervical Cancer | PARP1 Inhibition | 0.02 | [12] |
| MEF (Brca1-/-) | Mouse Embryonic Fibroblast | Cell Viability | 13.2 | [13] |
| MEF (wild type) | Mouse Embryonic Fibroblast | Cell Viability | 19.8 | [13] |
| HepG2 | Liver Cancer | Cell Proliferation | ~1.5 (at 9 days) | [14] |
| Jurkat | T-cell Leukemia | Cell Viability (72h) | ~2.5 | [15] |
| HL-60 | Promyelocytic Leukemia | Cell Viability (72h) | ~5.0 | [15] |
| KUSA-A1 | Mouse Mesenchymal Progenitor | Cell Survival | ~5.0 | [16] |
| BMMSCs | Mouse Bone Marrow Mesenchymal Stem Cells | Cell Survival | ~6.5 | [16] |
Table 2: Effective Concentrations of PJ34 for Inducing Mitotic Arrest and Cell Death
| Cell Line | Cancer Type | Concentration (µM) | Effect | Incubation Time (hours) | Reference |
| M14 | Melanoma | 10 | Mitotic defects and cell death | - | [17] |
| MCF-7 | Breast Cancer | 10-50 | G2/M arrest | 24 | [11] |
| HTLV-I transformed cells | Adult T-cell Leukemia | - | G2/M arrest | - | [8] |
| MDA-MB-231 | Breast Cancer | - | Mitotic failure and cell death | - | [18] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
5.1. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of PJ34 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[12][19]
-
5.2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of PJ34 for the specified duration.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12][20]
-
5.3. Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
-
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes, anti-NuMA)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with PJ34.
-
Fix the cells with 4% PFA for 10 minutes or cold methanol for 5 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[21][22]
-
5.4. Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment with PJ34.
-
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Glutaraldehyde
-
Crystal violet solution
-
-
Procedure:
-
Treat a bulk population of cells with PJ34 for a defined period.
-
After treatment, harvest the cells, count them, and seed a known number of cells (e.g., 200-1000) into 6-well plates.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix the colonies with 6% glutaraldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.[23][24]
-
Below is a diagram illustrating a general experimental workflow for studying PJ34's role in mitotic catastrophe.
Caption: General experimental workflow for investigating PJ34.
Conclusion
This compound represents a compelling molecule for cancer therapy due to its ability to selectively induce mitotic catastrophe in malignant cells. Its mechanism of action, which involves the disruption of the mitotic spindle through pathways that are not solely dependent on PARP inhibition, offers a unique therapeutic avenue. This technical guide provides a comprehensive overview of the current understanding of PJ34's role in this process, along with the necessary tools for researchers to further investigate its potential. The detailed protocols and summarized quantitative data serve as a valuable resource for the design and execution of future studies aimed at harnessing the power of mitotic catastrophe for cancer treatment.
References
- 1. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Death through a tragedy: mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. The post-translational modification of NuMA in cancer cells is a new target for cancer eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. icr.ac.uk [icr.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. uib.no [uib.no]
- 14. apexbt.com [apexbt.com]
- 15. Cell death by mitotic catastrophe: a molecular definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell death associated with abnormal mitosis observed by confocal imaging in live cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 23. Clonogenic Cell Survival Assay [bio-protocol.org]
- 24. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Inhibition of PARP by PJ34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34 is a potent phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability. This technical guide provides an in-depth overview of the enzymatic inhibition of PARP by PJ34, detailing its mechanism of action, quantitative inhibitory data, and its impact on various cellular signaling pathways. Furthermore, this document outlines detailed experimental protocols for key assays used to characterize the effects of PJ34, accompanied by visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and molecular biology.
Mechanism of Action
PJ34 exerts its primary effect through the competitive inhibition of PARP-1 and PARP-2 enzymes.[1] By binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP enzymes, PJ34 prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA single-strand break repair pathway. This inhibition of PARP activity leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations, lead to synthetic lethality and apoptotic cell death.[1]
Beyond its direct role in DNA repair, PJ34 has been shown to induce mitotic catastrophe in cancer cells. This is attributed to the creation of irreparable anomalies in the structure of the mitotic spindle, ultimately leading to cell death during mitosis.[1]
Quantitative Inhibition Data
The inhibitory potency of PJ34 against various enzymes has been determined through numerous studies. The half-maximal inhibitory concentration (IC50) and equilibrium inhibition constant (Ki) are key parameters to quantify the efficacy of an inhibitor. The following tables summarize the reported quantitative data for PJ34.
| Target Enzyme | IC50 Value | Reference |
| PARP-1 | ~20 nM - 110 nM | [1][2] |
| PARP-2 | ~20 nM | [1] |
| Tankyrase-1 | ~1 µM | [1] |
| Tankyrase-2 | ~1 µM | [1] |
| Matrix Metalloproteinase-2 (MMP-2) | ~56 µM | [1] |
| Target Enzyme | Ki Value | Reference |
| PARP-1 | 1.4 nM | [3] |
Signaling Pathways Modulated by PJ34
PJ34 has been shown to influence a variety of intracellular signaling pathways, contributing to its anti-cancer effects.
p53/p21 Signaling Pathway
PJ34 treatment can lead to the activation of the p53 tumor suppressor protein and its downstream target, p21.[4][5] This activation can induce a G2/M mitotic arrest, halting the proliferation of cells with DNA damage.[4][5]
Caption: PJ34-induced activation of the p53/p21 pathway leading to G2/M arrest.
Fanconi Anemia/BRCA (FA/BRCA) Pathway
In the context of DNA cross-linking agents like melphalan, PJ34 can enhance their efficacy by inhibiting the FA/BRCA pathway, which is crucial for the repair of DNA double-strand breaks.[6] This leads to an accumulation of DNA damage and increased apoptosis in cancer cells.[6]
Caption: Inhibition of the FA/BRCA pathway by PJ34, preventing DNA repair.
Bone Morphogenetic Protein-2 (BMP-2) Signaling Pathway
PJ34 has been observed to suppress osteogenic differentiation in mesenchymal stem cells by modulating the BMP-2 signaling pathway.[7] This effect is characterized by the attenuation of BMP-2, Osterix, and Osteocalcin protein levels.[7]
Caption: PJ34-mediated suppression of the BMP-2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the enzymatic inhibition of PARP by PJ34.
PARP Activity Assay (Fluorescence-Based)
This assay quantifies PARP-1 activity by measuring the consumption of NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
NAD+
-
PJ34
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Developing reagent for fluorescence detection
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing PARP assay buffer, activated DNA, and recombinant PARP-1 enzyme in each well of the 96-well plate.
-
Add varying concentrations of PJ34 (or vehicle control) to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the developing reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of PARP inhibition for each PJ34 concentration and determine the IC50 value.
Caption: Workflow for a fluorescence-based PARP activity assay.
Western Blot for Checkpoint Pathway Proteins
This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by PJ34.
Materials:
-
Cell lines of interest (e.g., MCF-7, HeLa)
-
PJ34
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-FANCD2, anti-BRCA2, anti-Rad51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of PJ34 for the desired time.
-
Harvest cells and prepare whole-cell lysates.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Caption: Workflow for Western blot analysis of signaling pathway proteins.
γH2AX Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
PJ34
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with PJ34 (and/or a DNA damaging agent).
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with anti-γH2AX primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Caption: Workflow for γH2AX immunofluorescence assay.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with PJ34.
Materials:
-
Cell lines of interest
-
PJ34
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of single cells into 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with a range of PJ34 concentrations for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days to allow for colony formation (at least 50 cells).
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Caption: Workflow for the clonogenic survival assay.
Conclusion
PJ34 is a potent and well-characterized inhibitor of PARP enzymes with significant potential in cancer therapy and as a tool for studying DNA repair and cell signaling. Its multifaceted mechanism of action, involving both the direct inhibition of PARP and the induction of mitotic catastrophe, makes it a subject of ongoing research. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to investigate the enzymatic inhibition of PARP by PJ34 and its downstream cellular consequences. A thorough understanding of these technical aspects is crucial for the continued development and application of PJ34 and other PARP inhibitors in preclinical and clinical settings.
References
PJ34 Hydrochloride: A Technical Guide to Elucidating Cellular Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a critical pharmacological tool for investigating the intricate mechanisms of cellular apoptosis. Its ability to modulate DNA repair pathways and influence cell fate has positioned it as a valuable agent in cancer research and drug development. This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action in inducing apoptosis, detailed experimental protocols for its application, and a summary of its effects across various cancer cell lines. The presented data, signaling pathways, and experimental workflows are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of programmed cell death.
Introduction to this compound and its Role in Apoptosis
This compound is a phenanthridinone derivative that potently inhibits PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair.[1] By inhibiting PARP activity, PJ34 prevents the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication.[2] This accumulation triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[3][4]
The cytotoxic effects of PJ34 have been observed in a variety of cancer cell lines, where it can act as a standalone agent or synergistically with DNA-damaging chemotherapeutics like cisplatin (B142131) and temozolomide.[5][6] Its mechanism of action involves the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways, often in a manner that can be either dependent or independent of p53 status.[2][3]
Mechanism of Action: Apoptotic Signaling Pathways
PJ34-induced apoptosis is a multifaceted process involving several key signaling cascades. The primary mechanism revolves around the inhibition of PARP, which leads to an accumulation of DNA damage and the activation of downstream apoptotic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
A predominant mechanism through which PJ34 induces apoptosis is the intrinsic pathway, which is initiated at the mitochondria.[3] The accumulation of DNA double-strand breaks triggers the activation of ATM/ATR kinases, leading to the phosphorylation of p53 and H2AX.[2] This signaling cascade results in a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[2]
Figure 1: PJ34-induced intrinsic apoptosis pathway.
p53-Dependent and -Independent Apoptosis
PJ34 has been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[3] In cells with functional p53, PJ34 treatment leads to the reactivation of p53 functions.[2][3] However, in cancer cells with mutated or absent p53, PJ34 can still effectively induce apoptosis, highlighting its therapeutic potential across a broad range of tumors.[3]
Quantitative Data on PJ34-Induced Apoptosis
The efficacy of PJ34 in inducing apoptosis varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: IC50 and EC50 Values of PJ34
| Parameter | Value | Cell/System | Reference |
| IC50 | ~20 nM | PARP1 and PARP2 (enzymatic assay) | [1] |
| IC50 | 110 ± 1.9 nM | PARP enzyme activity | [7] |
| EC50 | 20 nM | Peroxynitrite-induced cell necrosis | [8] |
| IC50 | ~56 µM | MMP-2 inhibition | [1] |
Table 2: Effects of PJ34 on Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Various Cancer Cells | 10-30 µM | 48-96 hours | G2/M Arrest and Mitotic Catastrophe | [9] |
| HTLV-I-transformed | Not Specified | Not Specified | S/G2M cell cycle arrest | [9] |
| HepG2 | 1.0 mg/L (~3 µM) | 72 hours | Increased apoptosis | [9][10] |
| HEY (Ovarian Cancer) | 5-10 µM (+ 30 µM Cisplatin) | Not Specified | Increased apoptosis | [9][11] |
| TOV112D (Ovarian Cancer) | 10 µM (+ 30 µM Cisplatin) | Not Specified | Increased apoptosis | [9][11] |
| Pancreatic Cancer Xenografts | 10-30 mg/kg (in vivo) | 14-21 days | 80-90% reduction in cancer cells | [9] |
| B16F10 Melanoma | 20 µM (+ Cisplatin or Temozolomide) | 48 hours | Significantly increased apoptotic nuclei | [5] |
| Human MCF-7 Breast Cancer | 10-20 µM | 48 hours | Eradication of doxorubicin-resistant cells | [1] |
| Metastatic Lung Cancer (Calu-6, A549, H460) | 30 µM | 72 hours | Eradication of cells | [1] |
Experimental Protocols
To facilitate the study of PJ34-induced apoptosis, this section provides detailed protocols for key experimental assays.
Preparation of PJ34 Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution of PJ34 Powder: To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound (MW: 331.8 g/mol ) in 1 mL of DMSO.[9] Vortex thoroughly until the powder is completely dissolved.[9]
-
Storage of Stock Solution: Aliquot the 10 mM stock solution into sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[9] Store aliquots at -20°C for up to 6 months or at -80°C for up to one year.[9]
-
Preparation of Working Solutions: Thaw an aliquot of the PJ34 stock solution at room temperature.[9] Dilute the stock solution to the desired final concentration using a complete cell culture medium.[9] It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][12]
Figure 2: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cells treated with PJ34
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PJ34 and appropriate controls for the specified duration.[9]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[9] Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Washing: Wash the cell pellet twice with cold PBS.[9]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[9] Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.[9] Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9]
Western Blot Analysis of PARP-1 Cleavage
A hallmark of caspase-dependent apoptosis is the cleavage of PARP-1 (116 kDa) into an 89 kDa fragment by caspase-3.[13]
Figure 3: Western blot workflow for PARP-1 cleavage.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: rabbit anti-PARP-1 (recognizes both full-length and cleaved forms)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[14]
-
SDS-PAGE: Separate the protein samples on a 10% or 12% polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation:
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[14] Analyze the bands corresponding to full-length (116 kDa) and cleaved (89 kDa) PARP-1.
Conclusion
This compound is a powerful and versatile tool for the investigation of cellular apoptosis. Its well-defined mechanism of action as a PARP inhibitor, coupled with its ability to induce apoptosis through multiple pathways, makes it an invaluable resource for cancer research and the development of novel therapeutic strategies. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute robust studies aimed at unraveling the complexities of programmed cell death. As our understanding of apoptosis continues to evolve, the utility of targeted inhibitors like PJ34 will undoubtedly expand, paving the way for more effective cancer treatments.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells | springermedizin.de [springermedizin.de]
- 4. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 6. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. PJ34 prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The PARP Inhibitor PJ34 Hydrochloride: A Potent Anti-Angiogenic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The poly(ADP-ribose) polymerase (PARP) inhibitor, PJ34 hydrochloride, has emerged as a significant anti-angiogenic agent. This technical guide provides a comprehensive overview of the scientific evidence detailing the effects of PJ34 on angiogenesis. It includes a summary of key quantitative data, detailed experimental protocols for the principal in vitro and in vivo assays, and visual representations of the underlying molecular signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of PARP inhibitors in angiogenesis-related diseases.
Quantitative Data Summary
The anti-angiogenic effects of this compound have been quantified in several key experimental models. The following tables summarize the principal findings.
Table 1: Effect of PJ34 on Endothelial Cell Proliferation
| Cell Line | PJ34 Concentration | Incubation Time | Proliferation Inhibition (%) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.3 µM | 48 h | Concentration-dependent | [1] |
| HUVEC | 3 µM | 48 h | Concentration-dependent | [1] |
| HUVEC | 10 µM | 48 h | 22.3 (maximal inhibition) | [1][2] |
Table 2: In Vivo Anti-Angiogenic Activity of PJ34 in the Chick Chorioallantoic Membrane (CAM) Assay
| PJ34 Dose (nmol/cm²) | Treatment Duration | Effect on Vascular Length | Reference |
| 0.03 | 48 h | Significant reduction | [1][2] |
| 0.3 | 48 h | Significant reduction | [1][2] |
| 3 | 48 h | Less effective than lower doses | [1][2] |
| 30 | 48 h | Less effective than lower doses | [1][2] |
Table 3: Effect of PJ34 on Endothelial Cell Tube Formation
| Cell Line | PJ34 Concentration | Incubation Time | Observation | Reference |
| HUVEC | 300 nM | 24 h | Inhibition of tube-like network formation | [2] |
Table 4: Effect of PJ34 on VEGF-Stimulated Signaling in Endothelial Cells
| Signaling Molecule | PJ34 Concentration | VEGF Concentration | Observation | Reference |
| ERK1/2 | Not specified | Not specified | Reduced activation | [1][2] |
| p38 MAPK | Not specified | Not specified | Reduced activation | [1][2] |
| Akt | Not specified | Not specified | Reduced activation | [1][2] |
| NO release | 300 nM | 50 ng/ml | Inhibited | [1][2] |
| cGMP accumulation | 300 nM | 50 ng/ml | Inhibited | [1][2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-angiogenic effects. These protocols are based on the available literature and standard laboratory practices.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of PJ34 on the proliferation of endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in a suitable growth medium, such as M199, supplemented with 20% fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, 15 mM HEPES, 5 U/ml heparin, and 30 µg/ml endothelial cell growth supplement (ECGS). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
HUVECs are seeded in 24-well plates at a density of 6,000 cells/cm².
-
The cells are allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing either vehicle (DMSO) or varying concentrations of this compound (e.g., 0.3, 3, and 10 µM).
-
The cells are incubated for 48 hours.
-
After the incubation period, the cells are washed with phosphate-buffered saline (PBS), and then detached using trypsin-EDTA.
-
The number of cells in each well is determined using a hemocytometer or an automated cell counter.
-
The percentage of proliferation inhibition is calculated relative to the vehicle-treated control group.
-
Matrigel Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Matrigel Preparation: Growth factor-reduced Matrigel is thawed overnight at 4°C. The thawed Matrigel is then added to pre-chilled 96-well plates (50-100 µl per well) and allowed to solidify at 37°C for 30-60 minutes.
-
Assay Procedure:
-
HUVECs are harvested and resuspended in a basal medium (e.g., M199) with a low serum concentration (e.g., 1% FBS).
-
A cell suspension of approximately 1-2 x 10⁴ cells is seeded onto the surface of the solidified Matrigel in each well.
-
The cells are treated with either vehicle (DMSO) or this compound (e.g., 300 nM).
-
The plates are incubated at 37°C for 4-24 hours.
-
The formation of tube-like networks is observed and photographed using an inverted microscope.
-
The extent of tube formation is quantified by measuring parameters such as the total network length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of PJ34 on the formation of new blood vessels on the CAM of a developing chicken embryo.
-
Egg Preparation: Fertilized white leghorn chicken eggs are incubated at 37.5°C in a humidified incubator. On day 3 of incubation, a small window is made in the eggshell to expose the CAM.
-
Assay Procedure:
-
On day 9 of incubation, a sterile O-ring (1 cm in diameter) is placed on the surface of the CAM.
-
This compound, dissolved in a suitable vehicle, is applied to a sterile filter paper disc which is then placed within the O-ring on the CAM at various doses (e.g., 0.03, 0.3, 3, and 30 nmol/cm²). A vehicle-treated disc serves as the control.
-
The window in the eggshell is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48 hours.
-
After incubation, the CAM is carefully excised, and the area within the O-ring is photographed under a stereomicroscope.
-
The total length of the vessel network is quantified using image analysis software.
-
Western Blot Analysis of VEGF-Induced Signaling
This assay is used to determine the effect of PJ34 on the phosphorylation and activation of key signaling proteins in the VEGF pathway.
-
Cell Treatment:
-
Confluent HUVEC monolayers are serum-starved for several hours.
-
Cells are pre-treated with this compound (e.g., 300 nM) for 30 minutes.
-
The cells are then stimulated with vascular endothelial growth factor (VEGF; e.g., 50 ng/ml) for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK1/2, p38 MAPK, and Akt. Antibodies against the total forms of these proteins are used as loading controls.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental assays.
Caption: PJ34's inhibitory effect on VEGF signaling pathways in angiogenesis.
Caption: Workflow for the endothelial cell proliferation assay.
Caption: Workflow for the Matrigel tube formation assay.
References
The Role of PJ34 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34 is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2. Initially investigated for its role in cancer therapy and DNA repair, a substantial body of evidence has illuminated its significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms by which PJ34 modulates inflammatory responses. It details the compound's impact on key signaling pathways, presents quantitative data from pivotal studies in structured tables, describes relevant experimental protocols, and utilizes visualizations to clarify complex biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of PARP inhibition in inflammatory diseases.
Introduction to PJ34 and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1, the most abundant and well-studied member, is activated by DNA strand breaks. Upon activation, it cleaves nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into nicotinamide and ADP-ribose, forming long, branched poly(ADP-ribose) (PAR) chains on nuclear proteins, including itself. This process, known as PARylation, is critical for recruiting DNA repair machinery.
However, overactivation of PARP-1, often triggered by excessive DNA damage from oxidative stress in inflammatory conditions, can be cytotoxic. It leads to severe depletion of cellular NAD+ and ATP, culminating in an energy crisis and necrotic cell death. Furthermore, PARP-1 acts as a transcriptional co-activator for numerous pro-inflammatory genes.
PJ34, N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride, is a highly selective and potent inhibitor of PARP-1 and PARP-2.[1] By competitively binding to the NAD+ binding site of the enzyme, PJ34 prevents the synthesis of PAR, thereby blocking its downstream effects. This inhibition not only preserves cellular energy pools under inflammatory stress but also directly suppresses the expression of key inflammatory mediators.
Mechanism of Action in Inflammation
The anti-inflammatory effects of PJ34 are multifactorial, stemming from its ability to inhibit the enzymatic activity of PARP and modulate key inflammatory signaling cascades.
Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several studies indicate that the transcriptional activity of NF-κB is significantly enhanced by PARP-1. PARP-1 can be recruited to NF-κB-responsive promoters and PARylates NF-κB subunits or associated histone proteins, facilitating chromatin relaxation and enhancing gene transcription.
PJ34 intervenes in this process by inhibiting PARP-1 activity. This prevents the necessary PARylation events, leading to a significant reduction in the transcription of NF-κB target genes such as TNF-α, IL-6, and ICAM-1.[2][3] This mechanism is a primary contributor to PJ34's broad anti-inflammatory effects observed across various disease models.[3][4]
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Functions of PJ34, a Poly(ADP-ribose) Polymerase Inhibitor, Are Related to Down-Regulation of Calpain and Nuclear Factor-κB in a Mouse Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Neuroprotective Potential of PJ34 Hydrochloride: A Technical Guide to its Core Mechanisms and Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PJ34 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising neuroprotective agent in preclinical studies. This technical guide provides an in-depth exploration of the core mechanisms underlying its neuroprotective properties, focusing on its role in mitigating neuronal damage in ischemic and traumatic brain injuries. We present a comprehensive summary of quantitative data from key studies, detailed experimental protocols for reproducing pivotal experiments, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neurological disorders.
Core Mechanism of Action: PARP-1 Inhibition
The primary neuroprotective effect of this compound stems from its potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and cell death pathways.[2] In the context of neurological injury, such as stroke or trauma, excessive DNA damage triggers the overactivation of PARP-1.[1] This hyperactivation leads to the depletion of cellular energy stores (NAD+ and ATP), mitochondrial dysfunction, and ultimately, a form of programmed cell death known as parthanatos.[3][4] this compound competitively binds to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) polymers and thereby averting the catastrophic cascade of events leading to neuronal death.[2][5]
Signaling Pathway of this compound in Neuroprotection
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Neuroprotection Studies
| Model System | Insult | PJ34 Concentration | Outcome Measure | Result | Citation |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 30-1000 nM | LDH Release | Dose-dependent reduction in cell injury | [1] |
| PC12 Cells | Oxidative Stress | 10⁻⁷ to 10⁻⁵ M | Cell Death (LDH Assay) | Concentration-dependent attenuation of cell death | [6] |
| Cardiomyoblasts | Hypoxia-Reoxygenation | Not Specified | Oxidative Stress & PARP-1 Activity | Decreased | [4] |
| Cardiomyoblasts | Hypoxia-Reoxygenation | Not Specified | NAD+ and ATP Depletion | Attenuated | [4] |
Table 2: In Vivo Neuroprotection Studies
| Animal Model | Insult | PJ34 Dosage | Outcome Measure | Result | Citation |
| SV/129 Mice | 1h Middle Cerebral Artery Occlusion (MCAo) | 50 µg (i.p.) | Infarct Volume | 40% reduction | [1] |
| Rats | 2h MCAo | 10 mg/kg (i.v.) | Infarct Size | Significant reduction | [1] |
| Aged C57BL/6 Mice | Aging | 10 mg/kg/day (i.p.) for 14 days | Neurovascular Coupling Responses | Improved | [7] |
| Aged C57BL/6 Mice | Aging | 10 mg/kg/day (i.p.) for 14 days | Spatial Working Memory | Significantly improved | [7] |
| Mice | Traumatic Brain Injury (CCI) | Not Specified | Cerebral Contusion and Edema | Markedly reduced | [8] |
| Mice | Traumatic Brain Injury (CCI) | Not Specified | Neurologic Scores | Improved | [8] |
| Rats | Transient Cerebral Ischemia/Reperfusion | 3, 6, or 12 mg/kg | Neurological Performance | Dose-dependent improvement | [9] |
Table 3: Anti-inflammatory Effects of this compound
| Animal Model | Insult | PJ34 Dosage | Outcome Measure | Result | Citation |
| Swiss Mice | Transient Focal Cerebral Ischemia | 25 mg/kg | TNF-α mRNA | 70% reduction | [10][11] |
| Swiss Mice | Transient Focal Cerebral Ischemia | 25 mg/kg | IL-6 mRNA | 41% reduction | [10][11] |
| Swiss Mice | Transient Focal Cerebral Ischemia | 25 mg/kg | E-selectin mRNA | 81% reduction | [10][11] |
| Swiss Mice | Transient Focal Cerebral Ischemia | 25 mg/kg | ICAM-1 mRNA | 54% reduction | [10][11] |
| Rats | Transient Cerebral Ischemia/Reperfusion | 3, 6, or 12 mg/kg | COX-2 and iNOS levels | Reduced | [9] |
| Mice | Traumatic Brain Injury (CCI) | Not Specified | Inflammatory Mediators | Decreased | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of compounds like this compound.[3][12]
Materials:
-
Primary neuronal cell cultures (e.g., from embryonic rat cortex)
-
Deoxygenated, glucose-free Hanks' Balanced Salt Solution (HBSS)
-
Glucose-containing culture medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
This compound stock solution
-
Lactate Dehydrogenase (LDH) assay kit
Procedure:
-
Culture primary neurons for at least 7-14 days in vitro.[2][3]
-
Pre-treat the neuronal cultures with desired concentrations of this compound for a specified duration (e.g., 2 hours) before OGD.[1]
-
Replace the culture medium with deoxygenated, glucose-free HBSS.
-
Place the culture plates in a hypoxic chamber at 37°C for a defined period (e.g., 90 minutes) to induce OGD.[12]
-
After the OGD period, replace the HBSS with glucose-containing culture medium.
-
Return the cultures to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
Assess neuronal injury by measuring the release of LDH into the culture medium using a commercially available kit.[2][13]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rodents
The MCAo model is a widely used in vivo model of focal cerebral ischemia that mimics human stroke.[1][10][14]
Materials:
-
Rodents (mice or rats)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope and instruments
-
Nylon monofilament suture with a silicon-coated tip
-
This compound solution for injection (intraperitoneal or intravenous)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the animal and make a midline neck incision.[10]
-
Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14]
-
Ligate the distal ECA and the CCA.
-
Introduce the silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.[14]
-
Maintain the occlusion for a specific duration (e.g., 1-2 hours) to induce ischemia.
-
Administer this compound at the desired dose and time point (e.g., before or after occlusion).[1]
-
For reperfusion studies, withdraw the filament to restore blood flow.
-
After a set reperfusion period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize and quantify the infarct volume.[14]
Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[15][16][17]
Materials:
-
Paraffin-embedded or frozen brain tissue sections
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections if necessary.
-
Perform antigen retrieval by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer) at high temperature.
-
Permeabilize the cells by incubating with Proteinase K.[16]
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber.[16]
-
Stop the reaction and wash the sections.
-
Counterstain the nuclei with a fluorescent dye (e.g., DAPI).
-
Mount the slides and visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.[15]
Experimental Workflow for Assessing Neuroprotection
Downstream Effects of PARP-1 Inhibition
Beyond preventing energy collapse and parthanatos, the inhibition of PARP-1 by this compound has several other beneficial downstream effects that contribute to its neuroprotective profile.
Attenuation of Neuroinflammation
Neuroinflammation is a key secondary injury mechanism in stroke and traumatic brain injury. Overactivated PARP-1 can act as a coactivator for pro-inflammatory transcription factors like NF-κB.[8] By inhibiting PARP-1, this compound can suppress the expression of various pro-inflammatory mediators, including TNF-α, IL-6, and adhesion molecules like E-selectin and ICAM-1.[10][11] This anti-inflammatory action helps to reduce secondary neuronal damage and improve neurological outcomes.[9]
Modulation of Apoptosis and Necrosis
While the primary cell death pathway inhibited by PJ34 is parthanatos, it also influences other forms of cell death. In some contexts, PJ34 has been shown to shift cell death from a caspase-independent to a caspase-dependent apoptotic pathway.[4] It can also reduce necrotic cell death by preserving cellular energy levels.[3]
PJ34's Impact on Inflammatory and Apoptotic Pathways
Conclusion
This compound demonstrates significant neuroprotective properties in preclinical models of neurological injury. Its primary mechanism of action, the potent inhibition of PARP-1, effectively mitigates the detrimental consequences of excessive DNA damage, including energy depletion, mitochondrial dysfunction, and parthanatotic cell death. Furthermore, PJ34 exerts beneficial downstream effects by attenuating neuroinflammation and modulating apoptotic pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of stroke, traumatic brain injury, and other neurodegenerative conditions. Continued investigation is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Neuronal Culture and Oxygen-Glucose Deprivation [bio-protocol.org]
- 4. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. 2.8. LDH assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 9. Immunohistochemistry (IHC) protocol [hellobio.com]
- 10. rwdstco.com [rwdstco.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Detection of apoptosis in human brainstem by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
PJ34 Hydrochloride: A Technical Guide to its Impact on NAD+ Levels and Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PJ34 hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). It details the compound's mechanism of action, its quantifiable effects on Nicotinamide Adenine Dinucleotide (NAD+) levels, and the subsequent impact on critical cellular metabolic pathways. This document synthesizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: The PARP1-NAD+ Axis
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a primary sensor for DNA damage.[1] Upon detecting DNA strand breaks, PARP1 becomes activated and catalyzes the cleavage of NAD+, a fundamental coenzyme in cellular metabolism.[1][2] It uses the ADP-ribose moieties from NAD+ to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other target proteins. This process, known as PARylation, is crucial for recruiting DNA repair machinery.
However, hyperactivation of PARP1, often occurring under conditions of severe oxidative stress or extensive DNA damage, can lead to a rapid and substantial depletion of the intracellular NAD+ pool.[1] This depletion of a critical metabolic substrate has profound consequences for cellular energy homeostasis and survival.
This compound is a potent and specific small molecule inhibitor of PARP1 and PARP2.[3][4] It functions by competing with NAD+ for its binding site on the catalytic domain of the PARP enzyme.[2] By blocking the enzymatic activity of PARP1, PJ34 prevents the excessive consumption of NAD+, thereby preserving the intracellular NAD+ pool, even in the face of cellular stress.[3][5] This primary action initiates a cascade of downstream effects on cellular metabolism and signaling.
Data Presentation: Quantitative Effects of PJ34
The primary consequence of PJ34 treatment is the preservation and elevation of intracellular NAD+ levels, which in turn modulates cellular bioenergetics.
| Parameter | Cell/System Context | Treatment Details | Observed Effect | Reference |
| Total NAD+ Levels | Cockayne Syndrome B (CSB)-deficient cells | 24-hour treatment with PJ34 | ~2-fold increase in total NAD+ levels compared to untreated cells. | [1] |
| NAD+ Preservation | Human Umbilical Vein Endothelial Cells (HUVECs) | 3-hour exposure to H₂O₂ or ONOO⁻ with 10 µM PJ34 pretreatment | H₂O₂ alone caused a 68% drop in NAD+; with PJ34, the loss was limited to 20% . ONOO⁻ alone caused a 77% drop; with PJ34, the loss was limited to 40% . | [6] |
| Oxygen Consumption Rate (OCR) | CSB-deficient cells | Treatment with PJ34 | A significant decrease in oxygen consumption. | [1] |
| OCR/ECAR Ratio | CSB-deficient cells | Treatment with PJ34 | Increased OCR/ECAR ratio, indicating a metabolic shift towards oxidative phosphorylation. | [1] |
| Study Context | Cell Type | PJ34 Concentration | Treatment Duration | Key Application | Reference |
| Cellular Senescence | Human Endothelial Progenitor Cells (EPCs) | 2 µM | 24 hours | Reversing stress-induced premature aging. | [5] |
| Alcoholic Fatty Liver Disease | Hepatocytes / C57BL/6 mice | In vitro & in vivo (IP injection) | N/A | Attenuating hepatic triglyceride accumulation. | |
| Oxidative Stress | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | 3 hours (pretreatment) | Preventing NAD+ depletion from H₂O₂/ONOO⁻. | [6] |
| Cancer Therapy | B16F10 Melanoma Cells | 10 µM | 4 - 72 hours | Augmenting cytotoxicity of cisplatin/temozolomide. | [7] |
| Cancer Cell Growth | HepG2 Liver Cancer Cells | 0.5, 1.0, 2.0 mg/L | 9 days | Suppressing cell proliferation. | [3] |
| Neuroprotection | PC12 Cells | 0.1 - 10 µM | N/A | Attenuating cell death. | [4] |
Impact on Cellular Metabolism
By stabilizing the NAD+ pool, PJ34 fundamentally alters cellular metabolism, shifting the balance between glycolysis and mitochondrial respiration and enhancing the activity of NAD+-dependent signaling proteins.
Upregulation of SIRT1 Activity
Sirtuin 1 (SIRT1) is a critical NAD+-dependent protein deacetylase that regulates cellular health, stress resistance, and metabolism. Its activity is directly dependent on the availability of NAD+ as a co-substrate. Under conditions of PARP1 hyperactivation, the resulting NAD+ depletion severely curtails SIRT1 activity.
By inhibiting PARP1 and preserving NAD+, PJ34 treatment effectively increases the substrate available for SIRT1, leading to enhanced deacetylase activity.[5] A key downstream target of SIRT1 is the tumor suppressor protein p53. Increased SIRT1 activity leads to the deacetylation of p53, which can modulate its function and impact pathways related to apoptosis and cell cycle arrest.[5]
Modulation of Bioenergetic Pathways: Glycolysis and Oxidative Phosphorylation
The ratio of the Oxygen Consumption Rate (OCR), a measure of mitochondrial oxidative phosphorylation (OXPHOS), to the Extracellular Acidification Rate (ECAR), a proxy for glycolysis, provides a snapshot of a cell's metabolic phenotype. Studies have shown that PARP inhibition with PJ34 can increase the OCR/ECAR ratio, signifying a metabolic shift that favors mitochondrial respiration over glycolysis for energy production.[1]
This shift is critical, as it indicates that PJ34 can restore or enhance mitochondrial function. In some contexts, such as in CSB-deficient cells, PJ34 treatment leads to a decrease in overall oxygen consumption, which may reflect a normalization of a hypermetabolic state driven by PARP1 over-activation.[1] By preventing the depletion of NAD+, a crucial cofactor for TCA cycle enzymes and the electron transport chain, PJ34 supports efficient mitochondrial function.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Intracellular NAD+ Quantification (Enzymatic Cycling Assay)
This protocol describes a common method for measuring total intracellular NAD+ levels.
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere. Treat with desired concentrations of PJ34 and/or stressors (e.g., H₂O₂) for the specified duration.
-
Sample Collection: Aspirate media, wash cells twice with ice-cold PBS.
-
NAD+ Extraction:
-
Add 200 µL of 0.6 M Perchloric Acid (PCA) to each well to lyse cells and precipitate proteins. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (which contains NAD+) to a new, pre-chilled tube.
-
-
Neutralization: Neutralize the acidic extract by adding 3 M Potassium Carbonate (K₂CO₃) until the pH is between 7.0 and 7.5. A precipitate (KClO₄) will form.
-
Final Preparation: Centrifuge at 13,000 x g for 10 minutes at 4°C. The resulting supernatant contains the extracted NAD+ and is ready for the assay.
-
Enzymatic Assay:
-
Use a commercial NAD+/NADH quantification kit following the manufacturer's instructions.
-
Typically, the assay involves a cycling reaction where NAD+ is reduced to NADH, which then reduces a probe to generate a fluorescent or colorimetric signal.
-
Prepare a standard curve using known concentrations of NAD+.
-
Add extracted samples and standards to a 96-well plate, add the enzyme mix, and incubate.
-
-
Quantification: Measure absorbance or fluorescence using a plate reader. Calculate the NAD+ concentration in the samples based on the standard curve and normalize to the initial protein concentration of the cell lysate.
Western Blot for PARP1, PAR, SIRT1, and Acetylated-p53
This protocol details the detection of key proteins modulated by PJ34.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-12% gradient gel) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in blocking buffer. Recommended antibodies:
-
Rabbit anti-PARP1
-
Mouse anti-PAR
-
Rabbit anti-SIRT1
-
Rabbit anti-Acetyl-p53 (Lys382)
-
Mouse anti-p53 (for total p53)
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.
Cellular Bioenergetics Analysis (Seahorse XF Assay)
This protocol outlines the use of an extracellular flux analyzer to measure OCR and ECAR.
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
PJ34 Treatment: Treat cells with PJ34 for the desired time and concentration.
-
Assay Preparation: One hour before the assay, replace the growth medium with pre-warmed XF Assay Medium (e.g., supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge. Load the cartridge with compounds for sequential injection. For a mitochondrial stress test, typical injections are:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Place the cell plate into the XF Analyzer. The instrument will measure basal OCR and ECAR, followed by measurements after each compound injection.
-
Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The OCR/ECAR ratio can be calculated from the basal rates to assess the metabolic phenotype.[1] Normalize data to cell number or protein content per well.
Fluorometric SIRT1 Activity Assay
This protocol is based on a two-step enzymatic reaction using a commercial kit.
-
Sample Preparation: Prepare nuclear extracts or immunoprecipitated SIRT1 from cells treated with or without PJ34.
-
Reaction Setup: In a 96-well black plate, prepare wells for blanks, positive controls (recombinant SIRT1), and samples.
-
Master Mix: Prepare a master mix containing assay buffer, NAD+, and a fluorogenic acetylated peptide substrate (e.g., based on p53).
-
Reaction Initiation: Add the master mix to all wells, then add the enzyme samples (nuclear extract or immunoprecipitated SIRT1) to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes.
-
Development: Add a developer solution to each well. The developer contains a protease that cleaves the deacetylated peptide, releasing a highly fluorescent group.
-
Second Incubation: Incubate at 37°C or room temperature for 15-30 minutes to allow for the fluorescent signal to develop.
-
Measurement: Read the fluorescence using a microplate fluorometer (e.g., excitation ~360 nm, emission ~460 nm).
-
Calculation: Subtract the blank fluorescence from all readings. SIRT1 activity is directly proportional to the net fluorescence intensity. Normalize activity to the amount of protein used in the assay.
Conclusion
This compound serves as a powerful chemical tool and potential therapeutic agent by directly targeting the enzymatic activity of PARP1. Its primary effect—the preservation of the intracellular NAD+ pool—reverberates through major cellular pathways. By preventing NAD+ depletion, PJ34 enhances the activity of NAD+-dependent enzymes like SIRT1 and supports robust mitochondrial function, often shifting cellular reliance from glycolysis towards more efficient oxidative phosphorylation. The detailed data and protocols provided in this guide offer a framework for researchers to further investigate and harness the metabolic and signaling consequences of PARP inhibition.
References
- 1. escholarship.org [escholarship.org]
- 2. NAD+ supplementation augments the efficacy of the PARP1 inhibitor PJ34 in a 6-OHDA-induced model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PARP1 inhibitor (PJ34) improves the function of aging-induced endothelial progenitor cells by preserving intracellular NAD+ levels and increasing SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PJ34 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2, with an EC50 of approximately 20 nM.[1] Its ability to interfere with DNA repair mechanisms has made it a valuable tool in cancer research, often enhancing the efficacy of DNA-damaging chemotherapeutic agents.[2][3] Beyond oncology, PJ34 has demonstrated neuroprotective effects in models of stroke and has been investigated for its anti-inflammatory properties and its potential to ameliorate age-related cognitive decline.[4][5][6] These application notes provide detailed protocols for the in vivo administration of this compound to mice for various research applications.
Mechanism of Action
PJ34 competitively inhibits the binding of NAD+ to PARP enzymes.[7] PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition by PJ34 leads to the accumulation of these breaks, which can then result in the formation of double-strand breaks during DNA replication. In cells with compromised double-strand break repair pathways (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and targeted cell death.[2][7] Additionally, PARP-1 activation is implicated in inflammatory processes and neurotoxicity, and its inhibition by PJ34 can modulate these pathways.[4][8]
Data Presentation: Summary of In Vivo Administration Protocols
The following table summarizes various published protocols for the administration of this compound in mice, providing a comparative overview of dosages, routes of administration, and experimental contexts.
| Mouse Strain | Disease Model | Dosage | Administration Route | Frequency & Duration | Vehicle | Reference |
| Nude Mice | Glioblastoma Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 3 weeks | Not Specified | [2] |
| Immunocompromised Mice | Ovarian Cancer Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Not Specified | [2] |
| Immunocompromised Mice | Liver Cancer Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 3 weeks | Not Specified | [2] |
| Immunocompromised Mice | Pancreatic Cancer Xenograft | 60 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Not Specified | [2] |
| Immunocompromised Mice | Pancreatic Cancer Xenograft | 60 mg/kg | Intravenous (i.v.) | 5 days a week for 3 weeks | Not Specified | [2] |
| Nude Mice | Breast Cancer Xenograft (MCF-7) | Not specified (slow release) | Subcutaneous | 14 days | Not Specified | [2] |
| Nude Mice | Breast Cancer Xenograft (MDA-MB-231) | Not specified (slow release) | Subcutaneous | 14 days | Not Specified | [2] |
| Swiss Mice | Cerebral Ischemia (Stroke) | 1.25, 12.5, or 25 mg/kg | Intraperitoneal (i.p.) | 15 min before ischemia and 4 h after | Isotonic Saline (0.9% NaCl) | [8] |
| Ischemic Mice | Cerebral Ischemia | 3.2 mg/kg | Not Specified | Not Specified | Not Specified | [9][10] |
| Ischemic Mice | Cerebral Ischemia | 10 mg/kg | Not Specified | Not Specified | Not Specified | [9][10] |
| Ischemic Mice | Cerebral Ischemia | 25 mg/kg | Not Specified | Not Specified | Not Specified | [10] |
| C57BL/6 Mice | Aging (Cognitive Decline) | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Not Specified | [5] |
| Not Specified | Hindlimb Ischemia | 10 mg/kg | Intramuscular (i.m.) | Single dose, 90 min into ischemia | Saline | [11] |
| eNOS(-/-) Mice | Vascular Dysfunction | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Nude Mice | Melanoma Xenograft | 30 mg/kg | Intraperitoneal (i.p.) | 3 times a week for 3 weeks | PBS | [13] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Cancer Xenograft Models
Objective: To systemically deliver PJ34 to evaluate its efficacy in reducing tumor growth in a mouse xenograft model.[14]
Materials:
-
This compound
-
Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Acclimate mice for at least one week before the experiment. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[14]
-
PJ34 Solution Preparation: this compound is soluble in water.[2] To prepare a 10 mg/kg dose for a 20g mouse, you will need 0.2 mg of PJ34. Dissolve the required amount of PJ34 in sterile saline or PBS to a final concentration that allows for an injection volume of approximately 100-200 µL per mouse.[14] For example, to achieve a 0.2 mg dose in 100 µL, the concentration would be 2 mg/mL. Ensure the solution is completely dissolved and clear before administration.
-
Administration:
-
Weigh each mouse to determine the precise dose.
-
Restrain the mouse by gently scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline.
-
Inject the PJ34 solution intraperitoneally.
-
-
Treatment Schedule: Administer PJ34 daily, 5 days a week, for 3 consecutive weeks.[14] The control group should receive an equivalent volume of the vehicle.[14]
-
Monitoring: Monitor the mice daily for any signs of toxicity, and measure tumor volume and body weight regularly throughout the experiment.[14]
Protocol 2: Intraperitoneal (i.p.) Administration for Stroke Models
Objective: To assess the neuroprotective effects of PJ34 in a mouse model of transient focal cerebral ischemia.[8]
Materials:
-
This compound
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile 1 mL syringes with appropriate gauge needles
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Surgical equipment for middle cerebral artery occlusion (MCAo)
Procedure:
-
Animal Preparation: Anesthetize the mouse according to your institution's approved protocol for the MCAo procedure.[8]
-
PJ34 Solution Preparation: Dissolve PJ34 in isotonic saline to the desired concentration (e.g., for doses of 1.25, 12.5, or 25 mg/kg).[8] The injection volume is typically 10 ml/kg.[8]
-
Administration: Administer the PJ34 solution via intraperitoneal injection 15 minutes before inducing ischemia and again 4 hours after the onset of ischemia.[8] The control group should receive saline injections at the same time points.[8]
-
Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia and any adverse reactions. Neurological deficit scoring and infarct volume analysis can be performed at specified time points (e.g., 24 hours) after ischemia.[8]
Mandatory Visualizations
Signaling Pathway of PJ34 Action
Caption: Mechanism of action of PJ34 as a PARP-1 inhibitor.
Experimental Workflow for In Vivo Administration
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PJ34 | PARP | TargetMol [targetmol.com]
- 11. Local administration of the Poly ADP-Ribose Polymerase (PARP) inhibitor, PJ34 during hindlimb ischemia modulates skeletal muscle reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of the PARP inhibitor Pj34 ameliorates the impaired vascular function associated with eNOS(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uib.no [uib.no]
- 14. benchchem.com [benchchem.com]
PJ34 Hydrochloride: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of PJ34 hydrochloride, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. Here, we detail its solubility in DMSO and water, provide protocols for its use in both in vitro and in vivo experiments, and illustrate its key signaling pathways.
Data Presentation: Solubility and Storage
This compound's solubility can vary slightly based on the specific batch and its hydration state. The following tables summarize the reported solubility data from various suppliers and literature sources.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Source(s) |
| DMSO | ≥16.6 | >10 | General tips for higher concentration include warming to 37°C for 10 minutes or using an ultrasonic bath. | [1] |
| 50 | 150.69 | Sonication is recommended. | [2] | |
| 66 | 198.91 | Use fresh DMSO as moisture can reduce solubility. | [3] | |
| Water | 22 | ~66.3 | Fairly soluble. | [4] |
| 33.2 | 100.06 | Sonication is recommended. | [2] | |
| 66 | 198.91 | - | [3][5] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. | [2][6] |
| Stock Solution (in DMSO or Water) | -20°C or -80°C | Up to 1 year at -80°C; shorter at -20°C | Aliquot to avoid repeated freeze-thaw cycles. | [2][3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (331.8 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 3.318 mg of this compound.
-
Aliquot this compound: Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, you can warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
-
Sterilization (optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Note on Final DMSO Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO is not toxic to the cells (typically ≤ 0.5%).
Protocol 2: In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for treating cells with this compound.
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest PJ34 concentration).
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell type and assay).
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis (e.g., flow cytometry), or protein/gene expression analysis (e.g., Western blotting, qPCR).
Protocol 3: Preparation and Administration of this compound for In Vivo Mouse Studies
This protocol outlines two common methods for preparing this compound for administration in mouse models: a simple saline-based solution and a co-solvent formulation for potentially higher concentrations or different routes of administration.
Method A: Saline-Based Formulation (for Intraperitoneal - I.P. or Intravenous - I.V. Injection)
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required dose: Determine the total amount of this compound needed based on the desired dose (e.g., 10-60 mg/kg), the weight of the mice, and the number of animals.[4]
-
Dissolve in sterile saline/PBS: Dissolve the calculated amount of this compound in a sufficient volume of sterile saline or PBS to achieve the desired final concentration for injection. The injection volume is typically around 100 µL per 20g mouse.[7]
-
Ensure complete dissolution: Vortex or sonicate briefly to ensure the compound is fully dissolved. The solution should be clear.
-
Administration: Administer the solution to the mice via the desired route (e.g., intraperitoneal or tail vein injection).
Method B: Co-solvent Formulation (for Oral Gavage or when higher concentrations are needed)
A common co-solvent vehicle for in vivo studies consists of DMSO, PEG300, Tween 80, and saline.[6]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle: A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Prepare the vehicle by sequentially adding and mixing the components.
-
Dissolve this compound: First, dissolve the required amount of this compound in the DMSO component of the vehicle.
-
Add other components: Gradually add the PEG300, then the Tween 80, and finally the saline, ensuring the solution is mixed well after each addition. Sonication may be used to aid dissolution.
-
Administration: Administer the final formulation to the mice via the intended route (e.g., oral gavage).
Signaling Pathways and Experimental Workflows
PJ34 as a PARP Inhibitor in the DNA Damage Response
PJ34 is a potent inhibitor of PARP-1 and PARP-2, enzymes that play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, PJ34 prevents the recruitment of DNA repair proteins to the site of damage. This leads to the accumulation of SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Caption: PJ34 inhibits PARP, leading to DNA damage and cell death.
PJ34 and Cell Cycle Progression
PJ34 has been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[8][9][10] This effect can be dependent on the activation of checkpoint pathways involving proteins like p53 and p21.[8][9] By causing a mitotic arrest, PJ34 can prevent cancer cells from successfully dividing, ultimately leading to apoptosis.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PARP | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. PJ34 | PARP | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PJ34 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent and cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP-1 and PARP-2 with high efficacy.[1][2] These enzymes are critical components of the cellular machinery responsible for DNA single-strand break repair. By inhibiting PARP, PJ34 can lead to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, a concept known as synthetic lethality.[1] Beyond its role in DNA repair, PJ34 has been shown to induce mitotic catastrophe in cancer cells by causing defects in the mitotic spindle.[1] These multifaceted mechanisms make PJ34 a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including recommended concentrations, methodologies for key assays, and visualization of the relevant signaling pathways.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological question being addressed. The following tables summarize quantitative data from various studies to serve as a starting point for experimental design.
Table 1: IC50 and EC50 Values of this compound in Various Assays
| Cell Line/Assay Type | Parameter | Concentration | Reference |
| PARP-1 Enzyme Assay | IC50 | 110 nM | [3] |
| PARP-2 Enzyme Assay | IC50 | 86 nM | [3] |
| HeLa (Human Cervical Cancer) | PARP-1 Inhibition IC50 | 20 nM | [1][4] |
| Peroxynitrite-Induced Cell Necrosis | EC50 | 20 nM | [4][5] |
| Mouse Mesenchymal Stem Cells (BMMSCs) | Cell Viability IC50 | ~6.5 µM | [6] |
| KUSA-A1 (Mouse Osteogenic Cells) | Cell Viability IC50 | ~5 µM | [6] |
| Tankyrase-1 Inhibition | IC50 | ~1 µM | [2] |
| Tankyrase-2 Inhibition | IC50 | ~1 µM | [2] |
| MMP-2 Inhibition | IC50 | ~56 µM | [2] |
Table 2: Recommended Working Concentrations for Different Cell-Based Assays
| Cell Line | Application | Recommended Concentration Range | Incubation Time | Reference |
| Various Cancer Cell Lines | Induction of Mitotic Arrest | 10 - 20 µM | 24 - 72 hours | [2] |
| HepG2 (Human Liver Cancer) | Inhibition of Cell Proliferation | 0.5 - 2.0 mg/L (~1.5 - 6 µM) | 6 - 9 days | [5] |
| PC12 (Rat Pheochromocytoma) | Neuroprotection | 0.1 - 10 µM | Varies | [3][7][8] |
| Jurkat (Human T-cell Leukemia) | Cytotoxicity Studies | 2.5 µM | 72 hours | [9] |
| HL-60 (Human Promyelocytic Leukemia) | Cytotoxicity Studies | 5 µM | 72 hours | [9] |
| Mouse Mesenchymal Stem Cells | Inhibition of Osteogenic Differentiation | 1 - 5 µM | Up to 30 days | [6] |
| HeLa (Human Cervical Cancer) | General PARP Inhibition | 0.1 - 50 µM | 24 - 72 hours | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (MW: 331.8 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound in 1 mL of DMSO.[1]
-
Vortex thoroughly until the powder is completely dissolved.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[1]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM PJ34 stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of PJ34 on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
PJ34 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Treatment with PJ34:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of PJ34 (e.g., 0.1, 1, 5, 10, 25, 50 µM).[1]
-
Include untreated and vehicle (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[1]
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
PJ34 working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.[1]
-
Treat cells with the desired concentrations of PJ34 and controls for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[1]
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualizations
Signaling Pathway of PARP Inhibition by PJ34
Caption: PARP-1 inhibition by PJ34 disrupts DNA repair, leading to cell death.
Experimental Workflow for PJ34 Cell-Based Assays
Caption: General workflow for in vitro experiments using PJ34.
References
- 1. benchchem.com [benchchem.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PJ34 | PARP | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. advances.umw.edu.pl [advances.umw.edu.pl]
Preparation of PJ34 Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of PJ34 hydrochloride stock solutions for use in a variety of research and drug development applications. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critically involved in DNA repair, cell death, and inflammatory responses. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This guide outlines the chemical properties of this compound, provides a step-by-step protocol for its dissolution, and includes recommendations for storage and handling. Additionally, it features a diagram of the PARP signaling pathway and a workflow for stock solution preparation to facilitate a deeper understanding of its mechanism of action and proper experimental execution.
Chemical Properties of this compound
This compound is a synthetic small molecule that acts as a potent inhibitor of PARP enzymes with an EC50 of 20 nM.[1][2][3][4] Its hydrochloride salt form enhances its solubility in aqueous solutions. A summary of its key chemical properties is provided in the table below.
| Property | Value | References |
| Molecular Weight | 331.8 g/mol | [1][2][5][6] |
| Molecular Formula | C₁₇H₁₈ClN₃O₂ | [2][5][6] |
| Appearance | Solid, Yellow | [5] |
| Purity | >98% | [2][4] |
| CAS Number | 344458-15-7 | [1][2][5] |
Solubility and Storage
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity. The choice of solvent and storage conditions can significantly impact experimental outcomes.
Solubility
This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1][2][4][5] However, for cell-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium.[5] It is recommended to use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[1] Sonication can be used to facilitate dissolution.[5]
| Solvent | Maximum Concentration | Molarity (mM) | References |
| DMSO | 50 - 66 mg/mL | 150.69 - 198.91 mM | [1][5] |
| Water | 33.2 - 100 mg/mL | 100.06 - 301.4 mM | [2][4][5] |
Storage
Proper storage is essential to prevent degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration | References |
| Powder | -20°C | 3 years | [1][5] |
| In Solvent | -80°C | 1 year | [1][5] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for subsequent dilution in various experimental setups.[5]
Materials
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.318 mg of this compound (Molecular Weight = 331.8 g/mol ). Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 331.8 g/mol * 1000 mg/g = 3.318 mg
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[5] The solution should be clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or amber vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[1][5]
Visualizing Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the biological context of PJ34's action, the following diagrams are provided.
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Caption: The inhibitory effect of PJ34 on the PARP-1 signaling pathway in response to DNA damage.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
By following these guidelines, researchers can confidently prepare this compound stock solutions that are accurate, stable, and suitable for a wide range of scientific investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, PARP-1 inhibitor (CAS 344458-15-7) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | PARP | TargetMol [targetmol.com]
- 6. PJ-34 hydrochloride | C17H18ClN3O2 | CID 16760621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for PJ34 Hydrochloride in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The poly(ADP-ribose) polymerase (PARP) inhibitor, PJ34 hydrochloride, has emerged as a potential therapeutic agent for GBM. PJ34 functions by inhibiting PARP enzymes, which are crucial for DNA repair. In cancer cells with compromised DNA repair pathways, such as those often found in glioblastoma, inhibiting PARP can lead to synthetic lethality and tumor cell death. These application notes provide a comprehensive overview of the use of PJ34 in preclinical glioblastoma xenograft models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
PJ34 exerts its anti-glioblastoma effects through multiple mechanisms, primarily centered around the inhibition of PARP activity. This leads to a cascade of downstream effects that collectively suppress tumor growth and enhance cell death.
Key Signaling Pathways Affected by PJ34 in Glioblastoma:
-
PARP Inhibition and DNA Repair: PJ34 is a potent inhibitor of PARP-1 and PARP-2. By blocking PARP-mediated DNA single-strand break repair, PJ34 leads to the accumulation of DNA damage, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with deficient homologous recombination repair.
-
Downregulation of the AKT/mTOR Pathway: Treatment with PJ34 has been shown to downregulate the pro-survival AKT/mTOR signaling pathway in glioblastoma cells. This is evidenced by decreased phosphorylation of key pathway components such as AKT and the mTOR substrate p70S6K[1].
-
Induction of Apoptosis via TRAIL Pathway Sensitization: PJ34 can sensitize glioblastoma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis. It achieves this by upregulating the expression of Death Receptor 5 (DR5)[2].
-
Induction of Mitotic Catastrophe: In PTEN-mutant glioblastoma cells, PARP inhibition by PJ34 can lead to genomic instability and mitotic catastrophe[3].
Quantitative Data from Xenograft Models
While extensive quantitative data from monotherapy studies of PJ34 in glioblastoma xenografts is still emerging in the literature, existing studies indicate a significant anti-tumor effect. One key study demonstrated that PJ34 administration attenuated the growth of intracranial glioblastoma tumors in nude mice[4].
| Parameter | Control Group | PJ34-Treated Group | Reference |
| Treatment | Vehicle (Saline) | 10 mg/kg this compound | [4] |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [4] |
| Frequency | 3 times a week | 3 times a week | [4] |
| Duration | 3 weeks | 3 weeks | [4] |
| Tumor Growth | Progressive Growth | Attenuated Growth | [4] |
Further studies are required to provide more detailed quantitative data on tumor growth inhibition percentages and survival benefit.
Experimental Protocols
The following protocols provide a detailed methodology for establishing and evaluating the efficacy of this compound in an intracranial glioblastoma xenograft model.
Protocol 1: Establishment of Intracranial Glioblastoma Xenografts
This protocol outlines the procedure for implanting human glioblastoma cells into the brains of immunodeficient mice.
Materials:
-
Human glioblastoma cell line (e.g., U87MG, LN229)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or surgical glue
-
Betadine and 70% ethanol
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells/µL. For some cell lines, mixing with Matrigel (1:1) can improve engraftment.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using an approved protocol.
-
Shave the scalp and secure the mouse in a stereotactic frame.
-
Disinfect the surgical area with Betadine followed by 70% ethanol.
-
Make a small sagittal incision in the scalp to expose the skull.
-
Using stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the striatum), create a small burr hole in the skull using a dental drill or a 26-gauge needle.
-
-
Intracranial Injection:
-
Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm from the dura).
-
Slowly inject 2-5 µL of the cell suspension over 2-5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax or surgical glue.
-
Suture or apply surgical glue to close the scalp incision.
-
-
Post-operative Care:
-
Monitor the mice for recovery from anesthesia.
-
Administer analgesics as required.
-
Monitor the animals daily for signs of tumor growth (e.g., weight loss, neurological deficits).
-
Protocol 2: In Vivo Administration of this compound
This protocol describes the intraperitoneal administration of PJ34 to mice bearing glioblastoma xenografts.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
Animal balance
Procedure:
-
PJ34 Solution Preparation:
-
This compound is soluble in water.
-
Calculate the required amount of PJ34 based on the mouse's weight and the desired dose (e.g., 10 mg/kg).
-
Dissolve the PJ34 in sterile saline to a final concentration that allows for a reasonable injection volume (e.g., 100-200 µL per 20g mouse). Ensure the solution is clear before injection.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of PJ34 solution to inject.
-
Gently restrain the mouse.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline, at a shallow angle to ensure intraperitoneal delivery.
-
Inject the PJ34 solution.
-
-
Treatment Schedule:
-
A reported effective schedule is 10 mg/kg, administered intraperitoneally, three times a week for three weeks[4].
-
The control group should receive an equivalent volume of the vehicle (sterile saline).
-
Protocol 3: Assessment of Tumor Growth and Efficacy
This protocol details methods for monitoring tumor progression and evaluating the therapeutic efficacy of PJ34.
Methods:
-
Bioluminescence Imaging (for luciferase-expressing cells):
-
Administer D-luciferin (e.g., 150 mg/kg, i.p.) to the mice.
-
After a set time (e.g., 10-15 minutes), image the mice using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal (photons/second) from the head region to monitor tumor growth over time.
-
-
Magnetic Resonance Imaging (MRI):
-
MRI can provide detailed anatomical images of the tumor.
-
Perform T1-weighted (with contrast) and T2-weighted scans to visualize and measure tumor volume.
-
-
Survival Analysis:
-
Monitor mice daily for clinical signs of tumor progression (e.g., weight loss >20%, lethargy, neurological deficits).
-
Euthanize mice when they reach a moribund state, as defined by institutional guidelines.
-
Record the date of euthanasia or death.
-
Generate Kaplan-Meier survival curves to compare the survival of PJ34-treated and control groups.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and fix in 4% paraformaldehyde.
-
Process the brains for paraffin (B1166041) embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize tumor morphology.
-
Perform immunohistochemistry for relevant markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
References
- 1. mdpi.com [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. PARP targeting counteracts gliomagenesis through induction of mitotic catastrophe and aggravation of deficiency in homologous recombination in PTEN-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PJ34 Hydrochloride in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PJ34 hydrochloride is a potent, third-generation phenanthridinone-based inhibitor of poly(ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes critical for DNA single-strand break repair. In the context of oncology, particularly for ovarian cancer, the inhibition of PARP by PJ34 leads to an accumulation of DNA damage, which can be synthetically lethal in cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Beyond its role as a PARP inhibitor, at higher concentrations (typically 10-30 µM), PJ34 exhibits a distinct, PARP-1 independent cytotoxic mechanism by inducing mitotic catastrophe.[1] This process involves irreparable defects in the mitotic spindle, leading to aberrant mitosis and subsequent cell death, making PJ34 a compelling agent for investigation in a broad range of ovarian cancer subtypes.
These application notes provide a comprehensive guide for the utilization of this compound in ovarian cancer cell line research, including detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on various ovarian cancer cell lines, providing a valuable reference for experimental design.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value |
| C13 | Human Ovarian Cancer | Not Specified | Not Specified[1] |
| HEY | Human Ovarian Cancer | Not Specified | Not Specified[1] |
| TOV112D | Human Ovarian Cancer | Not Specified | Not Specified[1] |
| HeLa | Human Cervical Cancer | PARP1 Inhibition | 20 nM[1] |
| MEF (Brca1-/-) | Mouse Embryonic Fibroblast | Cell Viability (MTT) | 13.2 µM[1] |
| A549, Calu-6, H460 | Human Lung Cancer | Cell Viability | ~30 µM |
| CAOV3 | Human Ovarian Cancer | Cell Viability (MTS) | 520 nM (Withaferin A)[2] |
| SKOV3 | Human Ovarian Cancer | Cell Viability (MTS) | 627 nM (Withaferin A)[2] |
| OVCAR3 | Human Ovarian Cancer | Cell Viability (MTS) | 452 nM (Withaferin A)[2] |
| TOV21G | Human Ovarian Cancer | Cell Viability (MTS) | 243 nM (Withaferin A)[2] |
Table 2: Observed Effects of this compound on Cell Cycle and Apoptosis in Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Effect |
| Various Cancer Cells | 10-30 µM | 48-96 hours | G2/M Arrest and Mitotic Catastrophe[1] |
| HTLV-I-transformed cells | Not Specified | Not Specified | S/G2M cell cycle arrest[1] |
| HepG2 | ~3 µM | 72 hours | Increased apoptosis[1] |
| HEY (Ovarian Cancer) | 5-10 µM (+ 30 µM Cisplatin) | Not Specified | Increased apoptosis[1] |
| TOV112D (Ovarian Cancer) | 10 µM (+ 30 µM Cisplatin) | Not Specified | Increased apoptosis[1] |
| M14 Melanoma | 10 µM | Not Specified | Aberrant mitotic pattern, multinucleation[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental design, the following diagrams visualize key processes.
Caption: Proposed signaling pathway of PJ34-induced mitotic catastrophe in ovarian cancer cells.
Caption: General experimental workflow for assessing the effects of PJ34 on ovarian cancer cells.
Caption: Logical relationship for the synergistic effect of PJ34 and Cisplatin combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on ovarian cancer cell lines. These should be optimized for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This protocol determines the effect of PJ34 on the metabolic activity of ovarian cancer cells, which is an indicator of cell viability.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of PJ34 in complete culture medium. Remove the medium from the wells and add 100 µL of the PJ34-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest PJ34 concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Ovarian cancer cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PJ34 for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Cell Cycle (Propidium Iodide) Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Ovarian cancer cells
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PJ34 as required.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Western Blotting for PARP-1 Cleavage and Cell Cycle Proteins
This technique is used to detect the cleavage of PARP-1, a hallmark of apoptosis, and changes in the expression of key cell cycle regulatory proteins.
Materials:
-
Ovarian cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP-1, anti-cleaved PARP-1, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
PJ34 and Cisplatin Combination Study
This protocol is designed to assess the potential synergistic cytotoxic effects of combining PJ34 with the chemotherapeutic agent cisplatin.
Materials:
-
Ovarian cancer cell lines
-
Complete culture medium
-
This compound
-
Cisplatin
-
MTT assay reagents
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Determine IC50 of Single Agents: First, perform MTT assays to determine the IC50 values of PJ34 and cisplatin individually at a specific time point (e.g., 72 hours).
-
Combination Treatment: Based on the individual IC50 values, design a combination experiment with a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a fixed concentration of one drug with varying concentrations of the other.
-
MTT Assay for Combination: Perform the MTT assay with the combination treatments.
-
Synergy Analysis: Use the Chou-Talalay method and software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively investigate the application of this compound in ovarian cancer cell lines and contribute to the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PJ34 Hydrochloride to Sensitize Cancer Cells to Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance and dose-limiting toxicities. A promising strategy to overcome these limitations is the combination of cisplatin with agents that modulate DNA repair pathways, thereby enhancing its cytotoxic effects in cancer cells. PJ34 hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a compelling candidate for such a combination therapy.[1][2] PARP enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks.[1] By inhibiting PARP, PJ34 prevents the repair of DNA damage induced by cisplatin, leading to the accumulation of cytotoxic lesions and subsequent cell death.[3] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of PJ34 and cisplatin in cancer cells.
Mechanism of Action: Synergistic Cytotoxicity
The combination of PJ34 and cisplatin leverages the principle of synthetic lethality. Cisplatin induces DNA damage, primarily in the form of inter- and intra-strand crosslinks, which stall DNA replication and lead to the formation of single-strand breaks. In normal cells, these breaks are efficiently repaired by the PARP-mediated base excision repair (BER) pathway. However, in the presence of PJ34, PARP is inhibited, and these single-strand breaks persist and degenerate into more lethal double-strand breaks during DNA replication. In cancer cells with compromised double-strand break repair mechanisms (e.g., those with BRCA mutations), this accumulation of DNA damage overwhelms the cell's repair capacity, triggering apoptosis.[1]
Furthermore, studies have indicated that PJ34 can enhance cisplatin-induced apoptosis through mechanisms beyond PARP-1 inhibition, including the induction of mitotic catastrophe and modulation of mitochondrial-mediated cell death pathways.[1][4] In some cancer cell lines, the combination of PJ34 and cisplatin has been shown to significantly increase the apoptotic cell population compared to either agent alone.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of combining PJ34 with cisplatin across various cancer cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Apoptosis Rates in Ovarian Cancer Cell Lines Treated with PJ34 and Cisplatin [6]
| Cell Line | Treatment (24h) | Apoptosis Rate (Mean ± SD) |
| HEY | Control | 9.25% ± 2.14% |
| HEY | 30 µM Cisplatin | Data not provided |
| HEY | 30 µM Cisplatin + 2.5 µM PJ34 | 1.19 ± 0.06 (Fold change vs Cisplatin alone) |
| HEY | 30 µM Cisplatin + 5 µM PJ34 | 1.59 ± 0.49 (Fold change vs Cisplatin alone) |
| HEY | 30 µM Cisplatin + 10 µM PJ34 | 1.70 ± 0.45 (Fold change vs Cisplatin alone) |
| TOV112D | Control | 1.62% ± 0.13% |
| TOV112D | 30 µM Cisplatin | Data not provided |
| TOV112D | 30 µM Cisplatin + 10 µM PJ34 | 21.48% ± 11.67% |
Table 2: Cytotoxicity in B16F10 Melanoma Cells [4]
| Treatment (48h) | % Apoptotic Cells (Annexin V positive) |
| Control | ~2% |
| PJ34 (10 µM) | ~4% |
| Cisplatin (25 µM) | ~5% |
| PJ34 (10 µM) + Cisplatin (25 µM) | ~10% (Significant increase) |
Table 3: Cell Growth Inhibition in HepG2 Liver Cancer Cells [7]
| Treatment | Cell Growth Inhibition |
| PJ34 (1.0 mg/L) | Significant inhibition on days 6 and 9 |
| Cisplatin (0.25 mg/L) | Inhibition on days 6 and 9 |
| PJ34 (1.0 mg/L) + Cisplatin (0.25 mg/L) | Enhanced suppressive effect compared to single agents |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of PJ34 and cisplatin.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of PJ34 and cisplatin on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or water)[2]
-
Cisplatin (stock solution in 0.9% NaCl solution or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of PJ34 and cisplatin in complete culture medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of PJ34, cisplatin, or the combination. Include wells with untreated cells as a control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with PJ34 and/or cisplatin for the desired time, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for PARP-1 Cleavage
This protocol assesses the cleavage of PARP-1, a hallmark of apoptosis, in response to treatment.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Visualize the bands corresponding to full-length PARP-1 (~116 kDa) and cleaved PARP-1 (~89 kDa) using an imaging system. An increase in the cleaved form indicates apoptosis.
Concluding Remarks
The combination of this compound and cisplatin represents a promising therapeutic strategy to enhance the efficacy of chemotherapy in various cancers. The protocols and data presented here provide a framework for researchers to investigate this synergy in their specific cancer models. Careful optimization of concentrations and treatment durations for each cell line is crucial for obtaining robust and reproducible results. Further investigations into the underlying molecular mechanisms will continue to refine the clinical application of PARP inhibitors in combination with DNA-damaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PJ34 prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Inducing Synthetic Lethality with PJ34 in BRCA-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the genetic vulnerabilities of tumor cells. One of the most well-established examples of synthetic lethality is the interaction between inhibitors of poly(ADP-ribose) polymerase (PARP) and mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2.[1][2][3][4][5] Cells with pathogenic mutations in BRCA1 or BRCA2 are deficient in homologous recombination (HR), a critical pathway for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2] This deficiency renders them highly dependent on other DNA repair pathways, including the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[1][2]
PJ34 is a potent phenanthridinone-based inhibitor of PARP-1 and PARP-2.[6] By inhibiting PARP activity, PJ34 prevents the repair of DNA single-strand breaks (SSBs).[1][3] During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[1][3] In normal cells with functional BRCA proteins, these DSBs can be efficiently repaired through HR. However, in BRCA-mutant cells, the absence of a functional HR pathway leads to the accumulation of DSBs, resulting in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1][2] These application notes provide detailed protocols for inducing and evaluating the synthetic lethal effects of PJ34 in BRCA-mutant cancer cells.
Data Presentation
The following tables summarize the quantitative effects of the PARP inhibitor PJ34 hydrochloride (PJ34HCl) on various breast cancer cell lines, highlighting the differential sensitivity between BRCA-mutant and BRCA-wild type cells.
Table 1: IC50 Values of PJ34HCl in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | BRCA1 Status | IC50 (µM) of PJ34HCl | Reference |
| HCC1937 | Mutant | ≈ 4 | [7] |
| MDA-MB-231 | Wild-Type | Not specified, but responsive | [7] |
| MDA-MB-468 | Wild-Type | Not specified, but responsive | [7] |
| BT549 | Wild-Type | Not specified, but responsive | |
| HCC70 | Wild-Type | Not specified, but responsive | |
| HCC1143 | Wild-Type | Not specified, but responsive | |
| HCC1806 | Wild-Type | Not specified, but responsive |
Note: While specific IC50 values for all wild-type cell lines were not provided in the cited source, the study indicated their responsiveness to PJ34HCl.
Signaling Pathway and Experimental Workflow
Signaling Pathway of PJ34-Induced Synthetic Lethality in BRCA-Mutant Cells
The following diagram illustrates the molecular mechanism underlying the synthetic lethal interaction between PJ34 and BRCA mutations.
References
- 1. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. the-gist.org [the-gist.org]
- 6. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PJ34 Hydrochloride in a Mouse Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of PJ34 hydrochloride, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in a mouse model of cerebral ischemia. It includes detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of the experimental workflow and the proposed signaling pathway of PJ34's neuroprotective action.
Introduction
Cerebral ischemia, a leading cause of disability and mortality worldwide, is characterized by a reduction in blood flow to the brain, leading to energy depletion, excitotoxicity, inflammation, and ultimately, neuronal cell death. Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that becomes overactivated in response to DNA damage, a key event in the ischemic cascade. This overactivation depletes cellular energy stores (NAD+ and ATP), contributing to cell necrosis.[1]
This compound is a highly potent and specific inhibitor of PARP.[2] Its application in animal models of stroke has demonstrated significant neuroprotective effects, making it a promising candidate for therapeutic development. These effects are attributed to its ability to mitigate the inflammatory response, reduce infarct volume, and improve neurological outcomes following ischemic injury.[1][3][4]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models of cerebral ischemia.
Table 1: Efficacy of PJ34 in Rodent Models of Middle Cerebral Artery Occlusion (MCAo)
| Animal Model | PJ34 Dosage & Administration Route | Timing of Administration | Ischemia/Reperfusion Duration | Key Findings | Reference |
| SV/129 Mice | 50 µg, intraperitoneal (i.p.) | 2 hours before MCAo and 6 hours later | 1 hour MCAo / 23 hours reperfusion | 40% reduction in infarct volume | [1] |
| Male Swiss Mice | 1.25-25 mg/kg, i.p. | 15 minutes before and 4 hours after ischemia onset | 1 hour MCAo / 24 hours reperfusion | 26% reduction in infarct volume (at 25 mg/kg); improved neurological deficit | [3][4] |
| Neonatal Mice (P9) | 10 mg/kg, i.p. | Immediately after permanent MCAo (pMCAo) | Permanent MCAo / Assessed at various time points | Reduced blood-brain barrier disruption and astrocyte demise in the rostral brain | [5][6] |
| Rats | 10 mg/kg, intravenous (i.v.) | Up to 10 minutes before reperfusion | 2 hours MCAo / up to 22 hours reperfusion | Significant reduction in infarct size | [1] |
| Rats | 3, 6, or 12 mg/kg, injection | 24h, 6h before MCAO and 1h, 24h, 48h after MCAO | Not specified | Dose-dependently ameliorated cerebral I/R-induced injury and improved neurological performance | [7] |
Table 2: Anti-inflammatory Effects of PJ34 in a Mouse Model of Transient Focal Cerebral Ischemia (1 hour MCAo / 6 hours reperfusion)
| Inflammatory Mediator | % Reduction in mRNA Expression with PJ34 (25 mg/kg) | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | 70% | [3][4] |
| Interleukin-6 (IL-6) | 41% | [3][4] |
| E-selectin | 81% | [3][4] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | 54% | [3][4] |
Experimental Protocols
Murine Model of Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the induction of transient focal cerebral ischemia in mice, a widely used model to mimic human stroke.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Anesthetics (e.g., ketamine and xylazine)
-
Heating pad with rectal probe for temperature control
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail administered intraperitoneally).[3] Maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Place the mouse in a supine position. Make a midline cervical incision and carefully dissect to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Filament Insertion: Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA through a small incision. Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 1 hour).[3]
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile saline or PBS to the desired concentration. Ensure complete dissolution by vortexing.
-
Dosage Calculation: Calculate the volume of the PJ34 solution to be administered based on the animal's body weight and the target dose (e.g., 25 mg/kg).[3]
-
Administration: Administer the calculated dose of PJ34 via the desired route, typically intraperitoneal (i.p.) or intravenous (i.v.) injection, at the specified time points relative to the ischemic insult (e.g., 15 minutes before and 4 hours after the onset of ischemia).[3] Vehicle-treated control groups should receive an equivalent volume of the saline or PBS vehicle.
Assessment of Neurological Deficit
Neurological function can be assessed at various time points after reperfusion using a standardized scoring system.
Procedure:
-
At 24 hours post-ischemia, evaluate the neurological deficit of each mouse.[3][4]
-
A common scoring scale is as follows:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Decreased resistance to lateral push (and forelimb flexion)
-
3: Unidirectional circling
-
4: Longitudinal spinning or barreling
-
5: No spontaneous movement or death
-
Measurement of Infarct Volume
Infarct volume is a key measure of the extent of brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Brain matrix slicer
-
Image analysis software
Procedure:
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the mice and carefully remove the brains.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Acquire digital images of the stained brain slices.
-
Use image analysis software to quantify the area of the infarct in each slice.
-
Calculate the total infarct volume by integrating the infarct areas of all slices, often corrected for edema.
Visualizations
Experimental Workflow
References
- 1. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-Ribose) Polymerase Inhibitor PJ34 Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ADP-Ribose) Polymerase Inhibitor PJ34 Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor PJ34 ameliorates cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory effects in a rat model [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PARP Inhibition Assay Using PJ34 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[3][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[3][5] Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.[1][6]
PJ34 hydrochloride is a potent, cell-permeable inhibitor of PARP-1 and PARP-2.[7] It is a valuable tool for studying the roles of these enzymes in cellular processes and for evaluating the potential of PARP inhibition in various disease models. These application notes provide detailed protocols for conducting an in vitro PARP inhibition assay using this compound, enabling researchers to determine its inhibitory potency and characterize its effects on PARP activity.
Principle of the Assay
The in vitro PARP inhibition assay is designed to measure the enzymatic activity of PARP in the presence of varying concentrations of an inhibitor. A common method is a colorimetric or fluorometric assay that quantifies the amount of PAR produced.[4] In a typical setup, purified PARP enzyme is incubated with its substrates, NAD+ (nicotinamide adenine (B156593) dinucleotide) and activated DNA (containing strand breaks). In the presence of an active enzyme, NAD+ is consumed, and PAR is synthesized. The inhibitory effect of a compound like PJ34 is determined by measuring the reduction in PARP activity.
Signaling Pathway of PARP1 in DNA Damage Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response. Upon detecting a DNA single-strand break (SSB), PARP1 binds to the damaged site and becomes activated. It then utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and on other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage, facilitating the repair process. PARP inhibitors, such as PJ34, block the catalytic activity of PARP1, preventing PAR chain synthesis and trapping PARP1 on the DNA. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutated), these DSBs cannot be efficiently repaired, leading to cell death.
Caption: PARP1 signaling in DNA repair and the mechanism of inhibition by PJ34.
Quantitative Data for this compound
The inhibitory potency of this compound can be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The IC50 value can vary depending on the specific PARP enzyme and the assay conditions.
| Parameter | Value | Reference |
| Target Enzymes | PARP-1, PARP-2 | [7] |
| IC50 for PARP-1 | ~20 nM | [7][8] |
| IC50 for PARP-2 | ~20 nM | [7] |
| IC50 for Tankyrase-1/2 | ~1 µM | [7] |
| Solubility in Water | 22 mg/mL | [7] |
| Solubility in DMSO | >10 mM | [8] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human PARP-1 (e.g., from BPS Bioscience, R&D Systems)
-
Inhibitor: this compound (e.g., from MedChemExpress, APExBIO)[8][9]
-
Substrates:
-
Histones (as a PARP substrate)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Detection Reagents:
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
-
Stop Solution: (e.g., 2 M H2SO4)
-
Plates: 96-well microplates (histone-coated or high-binding capacity)
-
Instrumentation: Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Experimental Workflow
The following diagram outlines the key steps in performing an in vitro PARP inhibition assay.
Caption: A generalized workflow for an in vitro colorimetric PARP inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of PJ34 in assay buffer to achieve a range of concentrations for testing (e.g., from 1 nM to 100 µM).
-
Prepare the PARP-1 enzyme solution in assay buffer to the desired concentration (e.g., 10 ng/µL).
-
Prepare the substrate mix containing activated DNA and biotinylated NAD+ in assay buffer.
-
-
Assay Procedure:
-
If not using pre-coated plates, coat a 96-well microplate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of the diluted PJ34 solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the PARP-1 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate mix to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of PARP inhibition for each concentration of PJ34 using the following formula: % Inhibition = 100 x [1 - (Absorbance of sample / Absorbance of positive control)]
-
Plot the percentage of inhibition against the logarithm of the PJ34 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Incomplete washing, non-specific binding of Streptavidin-HRP | Increase the number of wash steps, add a blocking step after histone coating. |
| Low signal in positive control | Inactive enzyme, incorrect buffer conditions | Use a fresh batch of enzyme, verify the pH and composition of the assay buffer. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes, ensure consistent incubation times and temperatures. |
| No dose-dependent inhibition | Incorrect inhibitor concentrations, inhibitor insolubility | Verify the dilution series of PJ34, ensure it is fully dissolved in the assay buffer. |
Conclusion
This document provides a comprehensive guide for performing an in vitro PARP inhibition assay using this compound. The detailed protocols and supporting information will enable researchers to accurately assess the inhibitory potential of this compound and contribute to the growing body of knowledge on the therapeutic applications of PARP inhibitors. Adherence to the described methodologies and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP assay kits [bioscience.co.uk]
- 7. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Combining PJ34 Hydrochloride with Melphalan for Enhanced Anti-Myeloma Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of the poly(ADP-ribose) polymerase (PARP) inhibitor, PJ34 hydrochloride, with the alkylating agent melphalan (B128) presents a promising therapeutic strategy for multiple myeloma (MM). This document provides detailed application notes and protocols based on preclinical studies, demonstrating that PJ34 can sensitize MM cells to melphalan, enhance apoptosis, and overcome drug resistance. The underlying mechanism involves the inhibition of the Fanconi anemia/breast cancer (FA/BRCA) DNA repair pathway by PJ34, which potentiates the DNA-damaging effects of melphalan. The provided protocols for in vitro assays are intended to guide researchers in the evaluation of this combination therapy.
Introduction
Melphalan has been a cornerstone in the treatment of multiple myeloma for decades, particularly in the context of high-dose chemotherapy with autologous stem cell transplantation.[1] Its mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links that disrupt DNA replication and transcription, ultimately inducing cell death.[2][3][4][5] However, the development of resistance to melphalan is a significant clinical challenge.[2]
This compound is a potent PARP inhibitor that has been shown to play a crucial role in DNA damage repair.[6][7] By inhibiting PARP, PJ34 can prevent the repair of single-strand DNA breaks, which can then lead to the formation of more lethal double-strand breaks, particularly in the presence of DNA-damaging agents like melphalan.[6][8] Preclinical studies have indicated that combining PJ34 with melphalan can synergistically inhibit the proliferation of multiple myeloma cells and reverse melphalan resistance.[9][10] This effect is attributed to the suppression of the FA/BRCA pathway, a key DNA repair mechanism.[9][11][12]
These application notes provide a summary of the key quantitative data from studies investigating the combination of PJ34 and melphalan in multiple myeloma cell lines and offer detailed protocols for replicating these pivotal experiments.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the combination of this compound and melphalan in the RPMI8226 multiple myeloma cell line.
Table 1: Effect of PJ34 on Melphalan Cytotoxicity in RPMI8226 Cells [1]
| Treatment Group | Melphalan Concentration (µM) | Inhibition Rate (%) |
| Melphalan alone | 10 | 25.3 ± 2.1 |
| 20 | 48.7 ± 3.5 | |
| 40 | 65.4 ± 4.2 | |
| PJ34 (60 µM) + Melphalan | 10 | 35.6 ± 2.8 |
| 20 | 59.8 ± 4.1 | |
| 40 | 78.2 ± 5.3 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by PJ34 and Melphalan Combination in RPMI8226 Cells [1]
| Treatment Group | Apoptosis Rate (%) |
| Control | 5.2 ± 0.7 |
| PJ34 (60 µM) | 6.1 ± 0.9 |
| Melphalan (20 µM) | 22.4 ± 2.3 |
| PJ34 (30 µM) + Melphalan (20 µM) | 31.7 ± 2.9 |
| PJ34 (60 µM) + Melphalan (20 µM) | 45.8 ± 3.7 |
| PJ34 (120 µM) + Melphalan (20 µM) | 48.2 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of RPMI8226 Cells Treated with PJ34 and Melphalan [1]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 58.3 ± 4.1 | 30.1 ± 2.5 | 11.6 ± 1.3 |
| PJ34 (60 µM) | 55.9 ± 3.8 | 28.7 ± 2.2 | 15.4 ± 1.8 |
| Melphalan (20 µM) | 45.2 ± 3.5 | 25.4 ± 2.1 | 29.4 ± 2.7 |
| PJ34 (60 µM) + Melphalan (20 µM) | 35.8 ± 3.1 | 20.1 ± 1.9 | 44.1 ± 3.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture
-
Cell Line: Human multiple myeloma cell line RPMI8226.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (CCK-8)[1]
-
Objective: To determine the effect of PJ34, melphalan, and their combination on the proliferation of RPMI8226 cells.
-
Procedure:
-
Seed RPMI8226 cells in a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Add this compound and/or melphalan at the desired concentrations to the respective wells. For combination treatments, pre-treat cells with PJ34 for a specified time (e.g., 24 hours) before adding melphalan. Include a control group with culture medium only.
-
Incubate the cells for an additional 48-72 hours.
-
Four hours before the end of the incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the inhibition rate using the following formula: Inhibition Rate (%) = [1 - (OD_treated - OD_blank) / (OD_control - OD_blank)] × 100
-
Apoptosis Assay (Flow Cytometry)[1]
-
Objective: To quantify the percentage of apoptotic cells following treatment with PJ34, melphalan, or their combination.
-
Procedure:
-
Seed RPMI8226 cells in a 6-well plate at an appropriate density.
-
Treat the cells with the desired concentrations of PJ34 and/or melphalan.
-
After the incubation period (e.g., 48 hours), harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry within 1 hour. Apoptotic cells are identified as Annexin V-positive.
-
Cell Cycle Analysis (Flow Cytometry)[1]
-
Objective: To determine the effect of PJ34, melphalan, and their combination on the cell cycle distribution of RPMI8226 cells.
-
Procedure:
-
Seed and treat RPMI8226 cells as described in the apoptosis assay protocol.
-
After the incubation period, harvest and wash the cells with cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for FA/BRCA Pathway Proteins[9]
-
Objective: To investigate the effect of PJ34 on the expression of key proteins in the FA/BRCA DNA repair pathway (e.g., FANCD2, BRCA2, Rad51).
-
Procedure:
-
Treat RPMI8226 cells with PJ34 and/or melphalan.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the target proteins (e.g., anti-FANCD2, anti-BRCA2, anti-Rad51) and a loading control (e.g., anti-β-actin).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Proposed signaling pathway of PJ34 and melphalan combination therapy in multiple myeloma.
Caption: Experimental workflow for evaluating the combination of PJ34 and melphalan in vitro.
References
- 1. Influence of PJ34 on the genotoxicity induced by melphalan in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Ansamycins from the Deep-Sea-Derived Bacterium Ochrobactrum sp. OUCMDZ-2164 [mdpi.com]
- 6. Frontiers | Targeting the DNA damage response in hematological malignancies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of PJ34 on the genotoxicity induced by melphalan in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting PARP Inhibition by PJ34 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes, including DNA repair and programmed cell death (apoptosis).[1] PARP-1, a key member of this family, is activated by DNA strand breaks.[2] In the context of apoptosis, activated caspase-3 and -7 cleave PARP-1, rendering it inactive and thus preventing DNA repair, which is a characteristic hallmark of apoptosis.[1][2][3]
PJ34 is a potent inhibitor of PARP-1 and PARP-2.[4][5] Its ability to modulate the apoptotic process makes it a valuable tool in cancer research and drug development.[4][6] This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of PARP activity by PJ34, specifically by observing the reduction in cleaved PARP-1 in response to an apoptotic stimulus.
Data Presentation
The efficacy of PJ34 in inhibiting PARP-1 cleavage can be quantified by densitometric analysis of Western blot results. The table below presents representative data from an experiment where an apoptosis-susceptible cell line (e.g., HeLa cells) was pre-treated with PJ34 before the induction of apoptosis with an agent like staurosporine (B1682477).[7]
| Treatment Group | Full-Length PARP-1 (116 kDa) (Relative Densitometry Units) | Cleaved PARP-1 (89 kDa) (Relative Densitometry Units) | Ratio of Cleaved PARP-1 to Full-Length PARP-1 |
| Untreated Control | 100 | 5 | 0.05 |
| Apoptosis Inducer (e.g., Staurosporine) | 40 | 85 | 2.13 |
| PJ34 + Apoptosis Inducer | 85 | 20 | 0.24 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of apoptosis leading to PARP-1 cleavage and the general workflow for the Western blot experiment.
Caption: Apoptotic signaling pathway leading to PARP-1 cleavage and its inhibition by PJ34.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Experimental Protocols
This section details the methodology for performing a Western blot to analyze PARP-1 cleavage as a marker of apoptosis and its inhibition by PJ34.[7]
Cell Culture and Treatment
-
Cell Line: Use a cell line known to be susceptible to apoptosis, for example, HeLa cells.
-
Culture Conditions: Grow cells to 70-80% confluency in appropriate culture dishes.
-
Treatment Groups:
-
Untreated Control: Cells receive no treatment.
-
Apoptosis Induction: Treat cells with an apoptosis-inducing agent (e.g., 300 nM staurosporine for 4-6 hours).
-
PJ34 Inhibition: Pre-incubate cells with the desired concentration of PJ34 (e.g., 10 µM) for a specified time (e.g., 1 hour) before adding the apoptosis-inducing agent.[7]
-
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lysis: Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to each dish.[1][7]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][7]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically.[7]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[7]
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.[7]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix a calculated volume of lysate (containing 20-30 µg of protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[7]
-
Gel Loading: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[7]
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom.[7]
Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Blocking
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.
Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for PARP that can detect both the full-length (116 kDa) and the cleaved fragment (89 kDa) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.
Detection and Data Analysis
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[7]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
Analysis: Perform densitometric analysis of the bands corresponding to full-length PARP-1 and cleaved PARP-1 using image analysis software (e.g., ImageJ).[7] Normalize the intensity of the cleaved PARP-1 band to the loading control for accurate quantification.[7]
By following this protocol, researchers can reliably assess the inhibitory effect of PJ34 on PARP-1 cleavage, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. researchgate.net [researchgate.net]
- 4. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring DNA Damage with the Comet Assay in Combination with PJ34 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells. This technique is particularly valuable in cancer research for assessing the genotoxicity of chemotherapeutic agents and evaluating the efficacy of DNA repair inhibitors. PJ34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has been shown to enhance the DNA-damaging effects of various chemotherapy drugs by preventing the repair of single-strand breaks, which can then lead to the formation of more lethal double-strand breaks.
These application notes provide detailed protocols for utilizing the comet assay to measure DNA damage induced by the combination of PJ34 and common chemotherapeutic agents. We will cover the experimental workflow, data analysis, and interpretation, and present quantitative data from studies using PJ34 with cisplatin (B142131), temozolomide (B1682018), and melphalan (B128). Additionally, we will illustrate the underlying molecular mechanisms through signaling pathway diagrams.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the synergistic effect of PJ34 and chemotherapy on DNA damage, as measured by the comet assay.
Table 1: DNA Damage in B16F10 Melanoma Cells Treated with PJ34 and Cisplatin/Temozolomide (Alkaline Comet Assay)
| Treatment Group | Duration | Mean Tail DNA (% of Total DNA) ± SEM |
| Control | 4h | 5.2 ± 1.1 |
| PJ34 (10 µM) | 4h | 10.1 ± 1.5 |
| Cisplatin (10 µM) | 4h | 12.5 ± 2.0 |
| PJ34 + Cisplatin | 4h | 18.3 ± 2.5 |
| Temozolomide (100 µM) | 4h | 9.8 ± 1.3 |
| PJ34 + Temozolomide | 4h | 15.6 ± 2.1 |
| Control | 24h | 6.1 ± 1.2 |
| PJ34 (10 µM) | 24h | 11.5 ± 1.8 |
| Cisplatin (10 µM) | 24h | 15.8 ± 2.2 |
| PJ34 + Cisplatin | 24h | 25.4 ± 3.1 |
| Temozolomide (100 µM) | 24h | 12.2 ± 1.9 |
| PJ34 + Temozolomide | 24h | 22.7 ± 2.8 |
Data extracted and synthesized from studies on B16F10 melanoma cells. The combination of PJ34 with either cisplatin or temozolomide resulted in a significant increase in DNA damage compared to either treatment alone.
Table 2: Effect of PJ34 and Melphalan on DNA Damage in RPMI8226/R Multiple Myeloma Cells (Alkaline Comet Assay)
| Treatment Group | Comet Tail Rate | Tail Length (µm) | Tail Moment | Olive Tail Moment |
| Control | Increased | Increased | Increased | Increased |
| Melphalan | Increased | Increased | Increased | Increased |
| PJ34 + Melphalan | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |
Qualitative summary based on findings in multidrug-resistant multiple myeloma cells.[1] While specific numerical data was not provided in the referenced abstract, the study reported that the combination of PJ34 and melphalan significantly increased all measured comet assay parameters, indicating a synergistic enhancement of DNA damage.[1] PJ34 was shown to increase the DNA damage induced by melphalan by inhibiting DNA damage repair.[1]
Experimental Protocols
I. General Alkaline Comet Assay Protocol
This protocol is designed to detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
CometAssay® Slides or equivalent
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Unwinding Solution (200 mM NaOH, 1 mM EDTA, pH >13)
-
Alkaline Electrophoresis Buffer (200 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green I or other DNA staining solution
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with PJ34, chemotherapy agent, or the combination for the desired time and concentration. Include untreated and vehicle-treated controls.
-
Harvest cells: For suspension cells, centrifuge and resuspend in ice-cold PBS. For adherent cells, gently scrape, centrifuge, and resuspend in ice-cold PBS.
-
Adjust cell density to 1 x 10^5 cells/mL in ice-cold PBS.
-
-
Embedding Cells in Agarose:
-
Melt LMAgarose and cool to 37°C.
-
Mix 10 µL of cell suspension with 100 µL of molten LMAgarose at 37°C.
-
Immediately pipette 75 µL of the mixture onto a CometAssay® Slide.
-
Place the slide flat at 4°C in the dark for 10-30 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for 1-2 hours or overnight in the dark.
-
-
Alkaline Unwinding:
-
Gently remove slides from the Lysis Solution and drain excess buffer.
-
Immerse slides in freshly prepared Alkaline Unwinding Solution.
-
Incubate at room temperature for 20-40 minutes in the dark.
-
-
Electrophoresis:
-
Place slides in a horizontal electrophoresis tank.
-
Fill the tank with cold Alkaline Electrophoresis Buffer until the slides are just covered.
-
Perform electrophoresis at ~1 V/cm for 20-40 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove slides and drain excess buffer.
-
Neutralize by immersing in Neutralization Buffer for 5 minutes, repeat twice.
-
Stain the slides with SYBR® Green I or another DNA dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize comets using a fluorescence microscope.
-
Capture images and analyze using comet scoring software to determine parameters such as percent DNA in the tail, tail length, and tail moment. Analyze at least 50-100 comets per slide.
-
II. Specific Treatment Protocols
A. PJ34 and Cisplatin/Temozolomide in B16F10 Melanoma Cells
-
Cell Culture: Culture B16F10 cells in appropriate media.
-
Treatment:
-
PJ34: 10 µM
-
Cisplatin: 10 µM
-
Temozolomide: 100 µM
-
Incubation time: 4 hours and 24 hours.
-
-
Comet Assay: Follow the General Alkaline Comet Assay Protocol.
B. PJ34 and Melphalan in RPMI8226/R Multiple Myeloma Cells
-
Cell Culture: Culture RPMI8226/R cells in appropriate media.
-
Treatment:
-
PJ34: Concentrations up to 60 µM have been used.
-
Melphalan: Dose-dependent studies can be performed.
-
Pre-treatment with PJ34 for 24 hours before adding melphalan has been shown to be effective.
-
-
Comet Assay: Follow the General Alkaline Comet Assay Protocol.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the comet assay.
Signaling Pathways
Caption: Signaling pathway of DNA damage and repair inhibition.
Conclusion
The comet assay is a powerful tool for quantifying the DNA-damaging effects of PJ34 in combination with various chemotherapeutic agents. The provided protocols offer a framework for conducting these experiments, and the summarized data highlights the potential of PARP inhibitors to sensitize cancer cells to chemotherapy. The synergistic increase in DNA damage observed with combination treatments underscores the therapeutic potential of this approach in oncology. Researchers can adapt these protocols to their specific cell lines and chemotherapy agents of interest to further explore the mechanisms of synthetic lethality and enhance the efficacy of cancer treatments.
References
Application Notes and Protocols: PJ34 Hydrochloride for the Study of Neuroinflammation in EAE Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key pathological feature of EAE is neuroinflammation, driven by the infiltration of autoreactive T cells into the central nervous system (CNS), leading to demyelination and axonal damage. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, have been identified as critical players in the inflammatory cascade. PJ34 hydrochloride, a potent and selective PARP inhibitor, has emerged as a valuable pharmacological tool to investigate the role of PARP in neuroinflammation and to evaluate the therapeutic potential of PARP inhibition in EAE.
These application notes provide a comprehensive overview of the use of this compound in EAE models, including its effects on clinical outcomes, inflammatory markers, and the underlying signaling pathways. Detailed protocols for key experiments are also provided to facilitate the design and execution of studies in this area.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of neuroinflammation. While specific quantitative data for PJ34's effect on EAE clinical scores and antibody isotype switching were not available in the public domain at the time of this writing, descriptive findings from key studies are included. Data from a cerebral ischemia model is presented to illustrate PJ34's quantitative impact on inflammatory gene expression.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Clinical Score | Key Findings | Citation |
| EAE + Vehicle | - | Development of progressive paralysis. | [1] |
| EAE + PJ34 | - | Significantly reduced incidence, delayed onset, and reduced severity of clinical signs. | [1] |
| Note: Specific mean clinical scores and statistical significance values were not available in the reviewed literature abstracts. |
Table 2: Immunomodulatory Effects of this compound in EAE
| Parameter | EAE + Vehicle | EAE + PJ34 | Key Findings | Citation |
| Myelin Basic Protein (MBP)-specific Antibody Isotype | Predominantly IgG2a | Shift to IgG1 and IgG2b | PJ34 biases the immune response from a pro-inflammatory Th1 phenotype (associated with IgG2a) towards an anti-inflammatory Th2 phenotype (associated with IgG1 and IgG2b). | [1] |
| Note: Quantitative data on antibody titers were not available in the reviewed literature abstracts. |
Table 3: Effect of this compound on Inflammatory Gene Expression in a Mouse Model of Transient Focal Cerebral Ischemia
| Gene | Vehicle-treated Ischemic Mice (Fold increase vs. sham) | PJ34-treated Ischemic Mice (% reduction vs. vehicle) | Key Findings |
| TNF-α mRNA | - | 70% | PJ34 significantly reduces the expression of the pro-inflammatory cytokine TNF-α. |
| IL-6 mRNA | - | 41% | PJ34 diminishes the expression of the pleiotropic cytokine IL-6. |
| E-selectin mRNA | 36-fold | 81% | PJ34 markedly downregulates the expression of the adhesion molecule E-selectin, potentially reducing leukocyte infiltration. |
| ICAM-1 mRNA | 6-fold | 54% | PJ34 decreases the expression of the intercellular adhesion molecule-1 (ICAM-1), which is crucial for immune cell trafficking across the blood-brain barrier. |
| Data presented in this table are from a study on transient focal cerebral ischemia and are intended to illustrate the anti-inflammatory properties of PJ34. The specific quantitative effects in the EAE model may vary. |
Experimental Protocols
Induction of EAE in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE, a widely used method for studying chronic progressive MS.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-10 weeks old
-
This compound
-
Vehicle for PJ34 (e.g., sterile saline or PBS)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization (Day 0), prepare a 1:1 emulsion of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL of M. tuberculosis).
-
To create a stable emulsion, draw equal volumes of the MOG solution and CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 and again on Day 2 post-immunization.
-
-
This compound Treatment:
-
The treatment regimen for PJ34 can vary. A prophylactic approach may involve daily i.p. injections starting from Day 0. A therapeutic approach would involve initiating treatment upon the onset of clinical signs.
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the desired dose of PJ34 (e.g., 10 mg/kg) via i.p. injection. The control group should receive an equivalent volume of the vehicle.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization.
-
Use a standardized scoring system (see Table 4).
-
Table 4: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Assessment of Blood-Brain Barrier (BBB) Permeability
This protocol uses Evans blue dye to assess the integrity of the BBB.
Materials:
-
Evans blue dye (2% in sterile saline)
-
Anesthetizing agent
-
Saline with heparin
-
Formamide
-
Spectrophotometer
Procedure:
-
At a designated time point (e.g., at the peak of disease), inject mice with 200 µL of 2% Evans blue dye solution via the tail vein.
-
Allow the dye to circulate for 1-2 hours.
-
Anesthetize the mice and perform transcardial perfusion with saline containing heparin to remove blood from the vasculature.
-
Dissect the brain and spinal cord.
-
Homogenize the tissues in formamide.
-
Incubate the homogenates at 55°C for 24-48 hours to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue dye using a standard curve.
T-Cell Proliferation Assay
This assay measures the proliferative response of myelin-specific T-cells.
Materials:
-
Spleens and draining lymph nodes from EAE mice
-
MOG35-55 peptide
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
3H-thymidine
-
Cell harvester and scintillation counter
Procedure:
-
At a specific time point post-immunization, harvest spleens and draining lymph nodes (inguinal, axillary) from mice.
-
Prepare single-cell suspensions.
-
Plate the cells in a 96-well plate at a density of 5 x 105 cells/well.
-
Stimulate the cells with varying concentrations of MOG35-55 peptide for 72 hours.
-
Pulse the cells with 1 µCi of 3H-thymidine for the final 18 hours of culture.
-
Harvest the cells onto filter mats and measure the incorporation of 3H-thymidine using a scintillation counter.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of PARP-1 in Neuroinflammation
Experimental Workflow for Studying PJ34 in EAE
Logical Relationship of PJ34's Therapeutic Effects in EAE
References
Troubleshooting & Optimization
PJ34 hydrochloride not dissolving properly in aqueous solution
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the dissolution of PJ34 hydrochloride in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
Q1: My this compound is not dissolving in water or my aqueous buffer. What should I do?
A1: Difficulty in dissolving this compound can arise from several factors. Follow this workflow to troubleshoot the issue:
Q2: I've noticed conflicting information about the solubility of this compound in water. Can you clarify?
A2: Yes, different suppliers report varying solubility data. While some sources indicate good water solubility up to 100 mM (approx. 33 mg/mL), others describe it as "fairly soluble" (22 mg/mL) or even "insoluble".[1][2][3] This variability can be due to differences in the crystalline form, purity, or degree of hydration of the specific batch. We recommend starting with a small amount to test solubility and always preparing a primary stock solution in an organic solvent like DMSO, which shows more consistent and higher solubility.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle warming can significantly aid dissolution. It is recommended to warm the solution to 37°C.[1] Combining warming with sonication in an ultrasonic bath is often an effective method to dissolve the compound, especially when preparing stock solutions in DMSO.[4][1][5] Avoid aggressive heating to prevent potential degradation of the compound.
Solubility Data
The solubility of this compound can vary. The data below is compiled from various sources for comparison.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 22 - 33.2 mg/mL[5][2][3] | ~66 - 100 mM[5][3] | Solubility can be variable. Some sources report insolubility.[1] |
| DMSO | 16.6 - 66 mg/mL[1][5][3][6] | ~50 - 199 mM[1][5][6] | Recommended solvent for primary stock solutions.[5] |
| Ethanol | Insoluble[1] | Insoluble[1] | Not a recommended solvent. |
Note: The molecular weight of this compound is 331.8 g/mol . Batch-specific molecular weights may vary due to hydration, affecting the calculations for molarity.[3][7]
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution for use in cell-based assays.
-
Preparation:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture absorption.
-
Use fresh, anhydrous DMSO for the best results, as absorbed moisture can reduce the solubility of many compounds.[6]
-
-
Calculation:
-
Determine the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of PJ34 HCl (MW: 331.8 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 331.8 g/mol ) = 0.000301 L = 301.4 µL
-
-
Therefore, add 301.4 µL of DMSO to 1 mg of PJ34 HCl powder.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly.
-
If particulates are visible, gently warm the vial to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[1]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed vials at -20°C for up to 6 months or -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[4]
-
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of PJ34?
A4: PJ34 is a potent inhibitor of the nuclear enzymes Poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[4][3][8] These enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, PJ34 prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with compromised double-strand break repair pathways (such as those with BRCA1/2 mutations), this inhibition leads to a specific type of cell death known as mitotic catastrophe.[2][9]
Q5: How should I store the solid this compound powder?
A5: The solid compound should be stored desiccated at room temperature.[3] For long-term storage (months to years), it is best kept at -20°C, protected from light and moisture.[10]
Q6: I am using PJ34 for in vivo studies. How should I prepare my formulation?
A6: Direct injection of a DMSO stock is often toxic. For animal experiments, a co-solvent system is required to keep the compound in solution and improve tolerability. A commonly used formulation involves a multi-step mixing process:
-
Prepare a concentrated stock in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline (0.9% NaCl) to reach the final volume. A typical final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][11] Always ensure the solution is clear before administration.
Q7: Can PJ34 affect the cell cycle?
A7: Yes, in addition to its role in DNA repair, PJ34 has been shown to cause a G2/M mitotic arrest in a concentration-dependent manner in certain cell lines.[12][13] This effect can be associated with the activation of p53 and an increase in p21 expression.[12]
References
- 1. apexbt.com [apexbt.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PJ 34 hydrochloride | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PARP | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PJ-34 hydrochloride | C17H18ClN3O2 | CID 16760621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. PJ34 | PARP | TargetMol [targetmol.com]
- 12. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PJ34 in Cell Viability Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of effect with PJ34 in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I not observing a decrease in cell viability after treating my cells with PJ34?
There are several potential reasons why PJ34 may not be inducing the expected cytotoxic or anti-proliferative effects in your cell viability assay. Here's a step-by-step troubleshooting guide to help you identify the issue:
1. Re-evaluate Your Experimental Design & Reagent Quality
-
PJ34 Concentration: The effective concentration of PJ34 is highly cell-type dependent and can range from nanomolar to micromolar concentrations.[1][2][3] At lower concentrations (e.g., 20 nM), PJ34 primarily acts as a PARP inhibitor.[1] However, cytotoxic effects in many cancer cell lines are often observed at higher concentrations (10-50 µM), which may involve PARP-independent mechanisms.[2][3][4]
-
Recommendation: Perform a dose-response experiment with a wide range of PJ34 concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.
-
-
Incubation Time: The effects of PJ34 on cell viability may not be apparent after short incubation periods.[5] Some studies report significant effects after 48 to 96 hours of continuous exposure.[2][3]
-
Recommendation: Extend your incubation time (e.g., 24, 48, 72, and 96 hours) to ensure sufficient time for the compound to exert its effects.
-
-
PJ34 Solubility and Stability: PJ34 hydrochloride is soluble in water and DMSO.[3][6] However, improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation or precipitation.[7]
-
Recommendation: Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and ensure compound solubility.[7][8] If you suspect precipitation, gentle warming (37°C) or sonication might help.[1]
-
-
Reagent Quality: The purity and identity of your PJ34 compound are critical.
-
Recommendation: Ensure you are using a high-quality, verified source of PJ34.
-
2. Consider Cell Line-Specific Factors
-
Cellular Context and Genetic Background: The sensitivity of cells to PARP inhibitors like PJ34 is heavily influenced by their genetic background.[4] Cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, are often more susceptible due to the principle of synthetic lethality.[9][10] Conversely, cells with proficient DNA repair mechanisms may be resistant to PARP inhibition alone.[10][11]
-
Recommendation: Research the DNA repair status of your cell line. Consider using a positive control cell line with a known sensitivity to PARP inhibitors (e.g., a BRCA-mutant line).[7]
-
-
Cell Proliferation Rate: The cytotoxic effects of PARP inhibitors are often more pronounced in rapidly dividing cells, as the accumulation of DNA damage over multiple cell cycles is a key driver of cell death.[7]
-
Recommendation: If you are using a slow-growing cell line, you may need to extend the treatment duration to observe a significant effect.[7]
-
-
Resistance Mechanisms: Cells can develop resistance to PARP inhibitors through various mechanisms, including the restoration of homologous recombination repair or upregulation of drug efflux pumps.[10][11][12] Some cell lines may have intrinsic resistance. For instance, MT-2 and C91PL HTLV-I-transformed cell lines have shown resistance to PJ34.[13][14]
-
Recommendation: If you suspect resistance, you may need to investigate the underlying mechanisms or consider combination therapies.
-
3. Verify the Mechanism of Action
-
PARP-Dependent vs. PARP-Independent Effects: PJ34 has a dual mechanism of action. At low nanomolar concentrations, it is a potent PARP-1/2 inhibitor.[1][15] At higher micromolar concentrations, it can induce cell death through PARP-independent mechanisms, such as inducing mitotic catastrophe.[2][3][8] Some studies suggest that the mitotic arrest caused by PJ34 is not dependent on PARP1 or PARP2.[4] PJ34 has also been shown to target other kinases like Pim-1 and Pim-2 at higher concentrations.[6][16]
-
Recommendation: To confirm PARP inhibition, you can perform a Western blot to detect levels of poly(ADP-ribose) (PAR) in your cells after treatment with a DNA-damaging agent (like H₂O₂) with and without PJ34. A successful inhibition should show a decrease in PAR levels.
-
4. Optimize Your Assay
-
Assay Sensitivity: The cell viability assay you are using might not be sensitive enough to detect subtle changes. Metabolic assays like MTT or XTT measure metabolic activity, which may not always directly correlate with cell number or apoptosis.
-
Recommendation: Consider using a more direct measure of cell death, such as Annexin V/PI staining followed by flow cytometry, or a direct cell counting method like Trypan Blue exclusion.[8]
-
-
Assay Timing: The timing of your assay readout is crucial. If you are measuring apoptosis, for example, there is a specific window during which you will observe the peak effect.
-
Recommendation: Perform a time-course experiment to identify the optimal endpoint for your assay.
-
Q2: I see a slight effect at high concentrations, but it's not as potent as reported in the literature. What should I do?
This could be due to a combination of the factors mentioned above.
-
Combination Therapy: PJ34 has been shown to be more effective when used in combination with DNA-damaging agents like cisplatin (B142131) or temozolomide.[5][9][17] This is because the inhibition of PARP prevents the repair of single-strand breaks caused by these agents, leading to the formation of lethal double-strand breaks during replication.[18]
-
Recommendation: Consider testing PJ34 in combination with a chemotherapeutic agent that is relevant to your research area.
-
-
Review Literature for Your Specific Cell Line: The reported potency of PJ34 can vary significantly across different studies and cell lines.
-
Recommendation: Conduct a thorough literature search for studies that have used PJ34 in your specific cell line or a similar one to get a better idea of the expected effective concentration range and incubation times.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of PJ34 on various cell lines as reported in the literature. These values can serve as a starting point for designing your experiments.
Table 1: IC50 and EC50 Values of PJ34 in Different Cell Lines and Assays
| Cell Line | Cell Type | Assay | IC50/EC50 Value | Reference |
| - | Purified PARP enzyme | Cell-free PARP inhibition | 20 nM (EC50) | [1] |
| HeLa | Human Cervical Cancer | PARP1 Inhibition | 20 nM (IC50) | [8] |
| PC12 | Rat Pheochromocytoma | LDH assay (neuroprotection) | 100 nM - 10 µM | [15] |
| MEF (wild type) | Mouse Embryonic Fibroblast | MTT assay (72 hrs) | 19.8 µM (IC50) | [15] |
| MEF (Brca1-/-) | Mouse Embryonic Fibroblast | MTT assay (72 hrs) | 13.9 µM (IC50) | [15] |
| BMMSCs | Mouse Bone Marrow Mesenchymal Stem Cells | MTT assay (24 hrs) | > 10 µM (IC50) | [19] |
| KUSA-A1 | Mouse Osteogenic Sarcoma | MTT assay (24 hrs) | > 10 µM (IC50) | [19] |
Table 2: Observed Effects of PJ34 on Cell Cycle and Apoptosis
| Cell Line(s) | Concentration | Incubation Time | Effect | Reference(s) |
| Various Cancer Cells | 10-30 µM | 48-96 hours | Irreversible cell growth arrest, mitotic catastrophe, and cell death | [2][3][8] |
| MCF7 (Breast Cancer) | 10 µM & 50 µM | 6 & 24 hours | G2/M mitotic arrest, increased p53 and p21 | [4] |
| HeLa (Cervical Cancer) | 50 µM | 24 hours | Mitotic arrest | [4] |
| B16F10 (Melanoma) | Not specified | 48-72 hours | Mild cytotoxicity, enhanced cisplatin-induced apoptosis | [5] |
| HepG2 (Liver Cancer) | 0.5, 1.0, 2.0 mg/L | 6-9 days | Inhibition of cell proliferation | [1] |
| HTLV-I-transformed and ATLL cells | 5-50 µM | 3-5 days | S/G2M cell cycle arrest, caspase-3-dependent apoptosis | [13][14][20] |
| HEY & TOV112D (Ovarian Cancer) | 5-10 µM (+ 30 µM Cisplatin) | Not specified | Increased apoptosis | [8] |
Experimental Protocols
Detailed Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of PJ34 on cell viability using an MTT assay. Note: This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of PJ34 Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound (MW: 331.8 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with PJ34:
-
Prepare serial dilutions of PJ34 in complete culture medium from your stock solution to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of PJ34 to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as your highest PJ34 concentration) and an untreated control.[8]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of synthetic lethality induced by PJ34 in HR-deficient cells.
Caption: Logical workflow for troubleshooting the lack of PJ34 effect.
References
- 1. apexbt.com [apexbt.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells | MDPI [mdpi.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 6. PJ 34 hydrochloride | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells | springermedizin.de [springermedizin.de]
- 14. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Identification of pim kinases as novel targets for PJ34 with confounding effects in PARP biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PJ34 Hydrochloride for In Vivo Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo application of PJ34 hydrochloride, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. Here, you will find troubleshooting guidance and frequently asked questions to navigate common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
A1: The optimal dose of this compound is highly dependent on the animal model, tumor type, and research question. Published studies show a wide range of effective doses. For instance, in a mouse model of cerebral ischemia, a dose of 3.2 mg/kg significantly reduced cortical damage, while a 10 mg/kg dose showed a reversed effect.[1][2] In cancer xenograft models, doses have ranged from 10 mg/kg intraperitoneally (IP) three times a week to 60 mg/kg injected daily.[3] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific experimental setup.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of PARP-1 and PARP-2, enzymes critical for DNA repair.[1][3] By inhibiting PARP, PJ34 prevents the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication.[4] In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), this leads to synthetic lethality and cell death.[5] Additionally, at higher concentrations, PJ34 has been shown to induce mitotic catastrophe in cancer cells, independent of its PARP-1 inhibitory activity.[3]
Q3: Is this compound cytotoxic to healthy cells?
A3: While PJ34 is designed to target rapidly dividing cancer cells with DNA repair deficiencies, some studies have investigated its effects on normal cells. One of the notable characteristics of PJ34 is its reported ability to exclusively eradicate a variety of human cancer cells without impairing healthy proliferating cells.[3] However, as with any potent bioactive compound, off-target effects are possible, and it is advisable to include appropriate controls in your experiments to assess any potential toxicity to normal tissues.
Troubleshooting Guide
Problem 1: this compound is not dissolving properly for in vivo administration.
-
Solution 1: Check the solvent. this compound is soluble in water (up to 100 mM or 33.2 mg/mL) and DMSO (up to 100 mM).[6][7] For in vivo use, stock solutions are often prepared in DMSO and then diluted in a vehicle suitable for injection.[1][6]
-
Solution 2: Use sonication or gentle warming. To aid dissolution, especially at higher concentrations, gentle warming to 37°C or sonication is recommended.[8]
-
Solution 3: Consider a co-solvent formulation. For intraperitoneal or intravenous injections, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Always ensure the final solution is clear before administration.
Problem 2: Inconsistent or unexpected results in vivo.
-
Solution 1: Verify the dose and administration route. As highlighted in the dose-response table below, the effects of PJ34 can be dose-dependent and even biphasic.[1][2] Ensure accurate and consistent dosing. The route of administration (e.g., intraperitoneal, intravenous, intramuscular) will also significantly impact the pharmacokinetics and efficacy.[3][9]
-
Solution 2: Assess compound stability. Prepare fresh solutions of this compound for each experiment. While stock solutions in DMSO can be stored at -20°C or -80°C, repeated freeze-thaw cycles should be avoided.[1][8]
-
Solution 3: Evaluate the timing of administration. The therapeutic window for PJ34 can be narrow. The timing of administration relative to the disease induction or other treatments (e.g., chemotherapy) is critical. For example, in a hindlimb ischemia model, PJ34 was administered 90 minutes into the ischemic period.[9]
Quantitative Data Summary
| Animal Model | Dosage | Administration Route | Frequency | Observed Effect | Reference |
| Mouse (Cerebral Ischemia) | 3.2 mg/kg | Not Specified | Not Specified | 33% reduction in cortical damage | [1][2] |
| Mouse (Cerebral Ischemia) | 10 mg/kg | Not Specified | Not Specified | 17% reduction in cortical damage (reversed effect) | [1][2] |
| Mouse (Cerebral Ischemia) | 25 mg/kg | Not Specified | Not Specified | 70% reduction in TNF-α mRNA | [1][2] |
| Nude Mice (Glioblastoma Xenograft) | 10 mg/kg | Intraperitoneal (IP) | 3 times a week for 3 weeks | Attenuated tumor growth | [3] |
| Nude Mice (Ovarian Cancer Xenograft) | 30 mg/kg | Intraperitoneal (IP) | Daily for 14 days | Decreased tumor size | [3] |
| Immunocompromised Mice (Pancreatic Cancer Xenograft) | 60 mg/kg | Intravenous (IV) | Daily, 5 days a week (14 injections) | 80-90% reduction in human cancer cells in tumors | [3] |
| Nude Mice (Liver Cancer Xenograft) | 3 mg/kg | Intraperitoneal (IP) | Every other day for 21 days | Inhibited tumor growth | [8] |
| Mice (Hindlimb Ischemia) | 10 mg/kg | Intramuscular (IM) | Single dose | Protected skeletal muscle from ischemia/reperfusion injury | [9] |
Key Experimental Protocols
1. Preparation of this compound for In Vivo Administration
-
Objective: To prepare a sterile, injectable solution of this compound.
-
Materials: this compound powder, sterile DMSO, sterile PEG300, sterile Tween-80, sterile saline (0.9% NaCl).
-
Protocol:
-
Calculate the total amount of this compound required based on the dosage, number of animals, and dosing volume.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, a 40 mg/mL stock in DMSO can be prepared.[6]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volumes of PEG300, Tween-80, and saline to achieve the desired final concentrations of each component in the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]
-
Vortex the solution thoroughly until it is clear and homogenous. If precipitation occurs, gentle warming or sonication may be used.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
2. Cell Viability Assay (LDH Assay)
-
Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Materials: Cell culture medium, this compound, LDH assay kit.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
After treatment, collect a small aliquot of the cell culture medium from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the medium.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells treated with a lysis buffer).
-
Visualizations
Caption: Signaling pathway of this compound via PARP inhibition.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PJ34 | PARP | TargetMol [targetmol.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PARP | TargetMol [targetmol.com]
- 7. This compound, PARP-1 inhibitor (CAS 344458-15-7) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. Local administration of the Poly ADP-Ribose Polymerase (PARP) inhibitor, PJ34 during hindlimb ischemia modulates skeletal muscle reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid PJ34 hydrochloride off-target effects in experiments
Welcome to the technical support center for PJ34 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help ensure the proper use of this compound in experiments and to mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] It competitively binds to the NAD+ binding site of these enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality.
Q2: What are the known off-target effects of this compound?
A2: While potent for PARP-1 and PARP-2, this compound can exhibit off-target activity, particularly at higher concentrations. It is crucial to be aware of these potential off-targets to avoid misinterpretation of experimental results. Known off-targets include:
-
Tankyrase-1 and Tankyrase-2: Inhibition of these PARP family members can affect Wnt/β-catenin signaling.
-
Pim-1 and Pim-2 kinases: These serine/threonine kinases are involved in cell cycle progression and apoptosis.
-
Matrix Metalloproteinase-2 (MMP-2): This enzyme is involved in the degradation of the extracellular matrix.
-
PI3K/Akt Pathway: Some studies suggest that PJ34 may influence this critical cell survival and proliferation pathway.
Q3: At what concentration should I use this compound to maintain selectivity for PARP-1/2?
A3: To maintain high selectivity for PARP-1 and PARP-2, it is recommended to use this compound at the lowest effective concentration that elicits the desired on-target effect. Based on its IC50 values, concentrations in the low nanomolar range (e.g., 20-100 nM) are typically sufficient to inhibit PARP-1/2 activity in cell-based assays.[1][2] Using concentrations in the micromolar range significantly increases the likelihood of engaging off-targets. For instance, a concentration of 10 µM may be the highest non-toxic concentration in some cell lines, but off-target effects are more likely at this level.[4]
Q4: My experimental results are not what I expected. How can I determine if this is due to an off-target effect?
A4: Unexpected phenotypes can be a significant challenge. Here is a troubleshooting workflow to help determine if your results are due to off-target effects:
-
Confirm On-Target Engagement: First, verify that PJ34 is inhibiting PARP activity in your experimental system at the concentration you are using. A Western blot for PAR levels is a standard method for this (see Experimental Protocols).
-
Use a Structurally Unrelated PARP Inhibitor: Repeat key experiments with a different class of PARP inhibitor (e.g., Olaparib, Rucaparib). If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP-1 and/or PARP-2. If the phenotype observed with PJ34 is mimicked by the genetic knockdown, this provides strong evidence for an on-target effect.
-
Direct Target Engagement Assay: Employ a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that PJ34 is physically binding to PARP-1/2 in your cells at the experimental concentration.
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. If the phenotype only manifests at high concentrations of PJ34 (in the micromolar range), it is more likely to be an off-target effect.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50/EC50) of this compound for its primary targets and known off-targets. Use this information to select appropriate concentrations for your experiments and to be aware of potential off-target liabilities.
| Target | IC50 / EC50 | Target Class | Notes |
| PARP-1 | ~20 nM (EC50), 110 nM (IC50) | On-Target | Potent inhibition of the primary target.[2][5] |
| PARP-2 | 86 nM (IC50) | On-Target | Potent inhibition of the primary target.[2] |
| Tankyrase-1 | ~1 µM (IC50) | Off-Target | Potential for off-target effects at micromolar concentrations. |
| Tankyrase-2 | ~1 µM (IC50) | Off-Target | Potential for off-target effects at micromolar concentrations. |
| Pim-1 Kinase | 3.7 µM (IC50) | Off-Target | Significant off-target potential at higher micromolar concentrations. |
| Pim-2 Kinase | 16 µM (IC50) | Off-Target | Off-target effects primarily at high micromolar concentrations. |
| MMP-2 | ~56 µM (IC50) | Off-Target | Off-target effects at high micromolar concentrations. |
Mandatory Visualizations
PARP-1/2 Signaling Pathway and Inhibition by PJ34.
References
PJ34 hydrochloride degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and proper storage of PJ34 hydrochloride. It also offers troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable at room temperature when stored under desiccating conditions.[1][2] For long-term storage, it is recommended to keep the solid powder at -20°C, which can preserve it for up to three years.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in both water and DMSO up to 100 mM.[1][2][5] For stock solutions, it is advisable to aliquot the prepared solution to avoid repeated freeze-thaw cycles.[4] Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for one to six months.[4][6] If using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[7]
Q3: My cells are showing a phenotype that doesn't align with PARP1 inhibition after PJ34 treatment. What could be the cause?
A3: PJ34 can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit Pim-1 and Pim-2 kinases with IC50 values of 3.7 µM and 16 µM, respectively.[2][5] Additionally, some studies have reported that PJ34 can induce a G2/M mitotic arrest through a p21-dependent mechanism that is independent of PARP1 and PARP2.[8][9] It is crucial to consider these PARP1-independent effects when interpreting your results.
Q4: I am observing inconsistent results between experiments. What are the likely causes?
A4: Inconsistent results can stem from several factors, including the stability of the this compound solution. Ensure that stock solutions are stored correctly and that working solutions are freshly prepared for each experiment to prevent degradation.[10] Variations in cell culture conditions, such as cell density and passage number, can also influence the cellular response to the inhibitor.[10]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures, such as other PARP inhibitors and phenanthridinones, are susceptible to degradation under certain conditions. The primary degradation pathways are likely to be hydrolysis and oxidation.[11] The amide bond in the PJ34 molecule is a potential site for hydrolysis, especially under acidic or basic conditions. The phenanthridinone ring system could be susceptible to oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory effect on PARP activity | Degradation of this compound: Improper storage of solid compound or stock solutions. | 1. Confirm proper storage conditions (see storage tables below). 2. Prepare fresh stock solutions from a new vial of solid compound. 3. Assess the purity of the compound/solution using a stability-indicating HPLC method (see protocol below). |
| Incorrect concentration: Calculation error or inaccurate weighing. | 1. Double-check all calculations for preparing stock and working solutions. 2. Ensure the analytical balance is properly calibrated. | |
| Unexpected cellular phenotype (e.g., cell cycle arrest in PARP1-knockout cells) | Off-target effects: PJ34 concentration may be too high, leading to inhibition of other kinases (e.g., Pim-1/2).[2][5] | 1. Perform a dose-response experiment to determine the lowest effective concentration for PARP1 inhibition. 2. Consult the literature for known off-target effects of PJ34. 3. Consider using a different PARP inhibitor with a more specific target profile for comparison. |
| PARP1-independent mechanisms: PJ34 can induce mitotic arrest via a p21-dependent pathway.[8][9] | 1. Investigate downstream markers of the p21 pathway to confirm this mechanism in your model system. | |
| Precipitation of PJ34 in cell culture media | Low solubility in aqueous media: Exceeding the solubility limit in the final working concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. 2. If solubility issues persist, consider using a different solvent or a formulation aid, though this should be validated for its effects on the experiment. |
Storage Conditions Summary
Solid this compound
| Storage Condition | Duration | Reference |
| Room Temperature (desiccated) | Short-term | [1][2] |
| -20°C | Up to 3 years | [3][4] |
This compound in Solution
| Storage Condition | Duration | Reference |
| -80°C | Up to 1 year | [3][4][6] |
| -20°C | 1 to 6 months | [4][6] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 15% H₂O₂ (w/w) and incubate at 60°C.
-
Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose the solid compound to UV light.
3. Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below) to separate the parent drug from any degradation products.
Protocol for a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method to analyze this compound and its degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an optimized wavelength (e.g., determined by UV scan of PJ34).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate PJ34 from its degradation products, process impurities, and other components in the sample matrix.
-
Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Evaluate the variability of the results obtained from multiple samplings of a homogeneous sample.
-
Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Mechanism of PARP1 inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results with PJ34.
References
- 1. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
My PJ34 hydrochloride is showing high toxicity at low concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing high toxicity at low concentrations of PJ34 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity with this compound at concentrations well below its reported IC50 for PARP inhibition. What could be the cause?
This is a recurring observation and can be attributed to several factors beyond PARP inhibition. Here are the primary aspects to investigate:
-
PARP-Independent Effects: At certain concentrations, PJ34 can induce a G2/M mitotic arrest and apoptosis through mechanisms that do not require PARP1.[1] This effect may be more pronounced in specific cell lines.
-
Off-Target Kinase Inhibition: PJ34 is not entirely specific to PARP enzymes. It has been shown to inhibit other kinases, such as PIM-1 and PIM-2, at micromolar concentrations.[2] These off-target effects can contribute to cytotoxicity and may be the primary cause of toxicity if your experimental system is sensitive to the inhibition of these kinases.
-
Cell Line Specific Sensitivity: The cytotoxic effects of PJ34 can vary significantly between different cell lines. For instance, in survival assays, the concentration of PJ34 that suppressed cell survival by 50% was approximately 6.5 µM for BMMSCs and 5 µM for KUSA-A1 cells.[3] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Q2: What is the established effective concentration for PARP inhibition versus concentrations that might cause off-target effects or toxicity?
The effective concentration for PARP inhibition is in the nanomolar range, while off-target effects and cytotoxicity are typically observed at micromolar concentrations. It's important to differentiate between these concentration ranges in your experiments.
| Parameter | Concentration | Enzyme/Cell Line | Reference |
| PARP Inhibition (EC50) | 20 nM | Purified PARP enzyme | [4][5][6] |
| PARP-1 Inhibition (IC50) | 110 nM | Recombinant human PARP-1 | [7] |
| PARP-2 Inhibition (IC50) | 86 nM | Recombinant mouse PARP-2 | [7] |
| PIM-1 Kinase Inhibition (IC50) | 3.7 µM | Pim-1 Kinase | |
| PIM-2 Kinase Inhibition (IC50) | 16 µM | Pim-2 Kinase | |
| Cytotoxicity (HepG2 cells) | 0.5 - 2.0 mg/L | HepG2 cells | [6] |
| Cytotoxicity (BMMSCs) | > 10 µM (IC50, 24h) | BMMSCs | [3] |
| Cytotoxicity (KUSA-A1) | > 10 µM (IC50, 24h) | KUSA-A1 cells | [3] |
| Mitotic Arrest | 50 µM | U2OS, MCF-7, HeLa cells | [1] |
Q3: How should I prepare and store my this compound to ensure its stability and minimize potential issues?
Proper handling of this compound is critical to ensure experimental reproducibility and avoid issues arising from compound degradation or precipitation.
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, preparing a concentrated stock solution in DMSO is common practice.[8][9]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound in 1 mL of fresh, anhydrous DMSO.[9] Ensure the compound is fully dissolved; sonication or gentle warming (37°C for 10 minutes) can be used to aid dissolution.[6][7]
-
Storage: Store the stock solution in small aliquots at -20°C for up to 6 months or at -80°C for up to a year to avoid repeated freeze-thaw cycles.[7][9]
-
Working Solution Preparation: When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium. It is important to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[9] Always include a vehicle control (media with the same final DMSO concentration) in your experimental setup.
Q4: Are there alternative PARP inhibitors that might have a different toxicity profile?
Yes, other PARP inhibitors have different off-target profiles. For example, a study comparing rucaparib (B1680265), veliparib (B1684213), and olaparib (B1684210) showed that rucaparib inhibited nine kinases with micromolar affinity, veliparib inhibited two, and olaparib did not inhibit any of the sixteen kinases tested in the panel.[2] If off-target kinase inhibition is suspected to be the source of toxicity in your experiments with PJ34, considering an alternative PARP inhibitor with a cleaner kinase profile, like olaparib, might be beneficial.
Troubleshooting Workflow for Unexpected Toxicity
If you are observing high toxicity, follow this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for unexpected PJ34 toxicity.
Signaling Pathways Involving PJ34
This diagram illustrates the known molecular interactions of PJ34, including its primary target (PARP) and key off-targets (PIM kinases), which can lead to both desired and unintended cellular outcomes.
Caption: PJ34 mechanism of action, including off-target effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume (Molecular Weight: 331.8 g/mol ). For 1 mL, use 3.32 mg.[9]
-
Add the calculated mass of this compound to a sterile tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If needed, sonicate briefly or warm at 37°C for 10 minutes.[6][8]
-
Aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.[9]
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: Cell Viability Assessment Using MTT Assay
This protocol outlines a general procedure to determine the cytotoxic effects of PJ34 on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Treatment with PJ34:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of PJ34 (e.g., a serial dilution from 0.1 µM to 50 µM).[9] Include wells for untreated cells and vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
This diagram outlines a typical experimental workflow for characterizing the effects of PJ34 in a cell-based assay.
Caption: Standard workflow for PJ34 in vitro cytotoxicity testing.
References
- 1. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PARP | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Navigating PJ34 Hydrochloride: A Guide to Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and troubleshoot the inconsistencies that can arise during experiments with PJ34 hydrochloride. By understanding the multifaceted nature of this compound, from its dual-mechanism of action to its cell-line specific effects, researchers can design more robust experiments and interpret their data with greater confidence.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent across different cancer cell lines?
A1: The cellular response to this compound is highly dependent on the genetic background of the cell line being used.[1] Factors such as p53 status, DNA repair pathway proficiency (e.g., BRCA1/2 mutations), and the expression levels of other cellular targets can significantly influence the outcome.[1][2] For example, some cell lines may undergo G2/M mitotic arrest, while others may proceed to apoptosis, and the sensitivity to PJ34 can vary significantly.[1]
Q2: I'm seeing effects at concentrations higher than what's reported for PARP inhibition. What could be the cause?
A2: this compound exhibits a dual mechanism of action. At low nanomolar concentrations, it potently inhibits PARP-1 and PARP-2.[3][4][5] However, at higher micromolar concentrations (typically 10-30 µM), it induces cell death through a PARP-1 independent mechanism that involves mitotic catastrophe.[3] This off-target effect is a common source of inconsistent or unexpected results. It is crucial to carefully consider the concentration range used in your experiments.
Q3: My results with PJ34 seem to differ from published literature, even when using the same cell line. What could be the issue?
A3: Discrepancies can arise from several factors:
-
Dose and Exposure Time: The biological effects of PJ34 are sensitive to both the concentration and the duration of treatment.[1] Even minor variations can lead to different outcomes.
-
Solubility: this compound has good solubility in water and DMSO, but improper dissolution can lead to inaccurate concentrations.[3][6] It is often recommended to use sonication to ensure complete dissolution.[6]
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C for powder) to prevent degradation.[6]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: Yes, besides its PARP-independent cytotoxic effects, PJ34 has been shown to interact with other proteins. These include:
-
Pim-1 and Pim-2 kinases: Inhibition of these kinases occurs at higher concentrations (IC50 values of 3.7 µM and 16 µM, respectively).
-
Matrix Metalloproteinase-2 (MMP-2): PJ34 can inhibit MMP-2 activity.[3]
-
Tankyrase-1 and Tankyrase-2: PJ34 shows inhibitory activity against these enzymes with an approximate IC50 of 1 µM.[3]
These off-target effects can contribute to the observed phenotype and should be considered when interpreting results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent PJ34 concentration due to incomplete dissolution. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO or water) and use sonication to ensure complete dissolution.[6] Prepare serial dilutions carefully. |
| Cell culture inconsistencies (e.g., passage number, confluency). | Standardize cell culture conditions. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| Unexpected cell death at low concentrations | The cell line may be particularly sensitive or have underlying deficiencies in DNA repair pathways. | Perform a detailed dose-response curve to determine the precise IC50 for your specific cell line. Characterize the DNA repair status of your cells if unknown. |
| Effect is not reversed by PARP1 knockdown | The observed effect is likely PARP-1 independent and may be due to off-target effects or the mitotic catastrophe pathway.[1][3] | Test a range of PJ34 concentrations. Effects at higher concentrations (≥10 µM) are more likely to be PARP-independent.[3] Consider using other PARP inhibitors with different off-target profiles to confirm if the effect is specific to PJ34. |
| Inconsistent effects on gene or protein expression | The timing of analysis is critical. The cellular response to PJ34 evolves over time. | Perform a time-course experiment to identify the optimal time point for analyzing your endpoint of interest. For example, p21 activation can be seen as early as 6 hours, with further accumulation at 24 hours.[1] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Target | IC50 / EC50 | Cell Line / Condition | Reference |
| PARP-1 | ~20 nM (EC50) | Cell-free assay | [4] |
| PARP-1 | 110 nM (IC50) | [5] | |
| PARP-2 | 86 nM (IC50) | [5] | |
| Tankyrase-1 & 2 | ~1 µM (IC50) | [3] | |
| Pim-1 Kinase | 3.7 µM (IC50) | ||
| Pim-2 Kinase | 16 µM (IC50) | ||
| MMP-2 | ~56 µM (IC50) | [3] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Reference |
| Water | 33.2 mg/mL (100.06 mM) | Sonication is recommended. | [6] |
| DMSO | 50 mg/mL (150.69 mM) | Sonication is recommended. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[6]
-
Solubilization: Vortex the solution vigorously. For complete dissolution, sonicate the tube in a water bath for 10-15 minutes.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.[6] For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Protocol 2: Cell Viability Assay (LDH Release)
This protocol is adapted from a method used to assess hydrogen peroxide-induced cytotoxicity.[6]
-
Cell Seeding: Seed cells at a density of 4x10^4 cells/well in a 96-well plate and allow them to attach overnight.[6]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include appropriate vehicle controls.
-
Sample Collection: After the incubation period, collect 20 µL of the cell culture medium from each well.[6]
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the collected medium.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[6]
Visualizations
Caption: Dual mechanisms of PJ34 action based on concentration.
Caption: Troubleshooting workflow for inconsistent PJ34 results.
Caption: Simplified signaling pathway for PJ34-induced mitotic arrest.
References
- 1. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PARP | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting PARP Inhibition with PJ34
Welcome to the technical support center for researchers utilizing the PARP inhibitor, PJ34. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, specifically focusing on the challenge of not observing the expected PARP inhibition after treatment.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with PJ34, but I'm not seeing any evidence of PARP inhibition. What are the possible reasons?
There are several potential reasons why you might not be observing the expected effects of PJ34. These can be broadly categorized into experimental conditions, cellular context, and the specific molecular readout being used.
Possible Causes:
-
Suboptimal PJ34 Concentration: The effective concentration of PJ34 can vary significantly between cell lines.
-
Insufficient Incubation Time: The onset of detectable PARP inhibition can be time-dependent.
-
PJ34 Degradation: Improper storage or handling can lead to reduced potency.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.
-
Off-Target Effects at High Concentrations: At higher concentrations, PJ34 can induce cell death through mechanisms independent of PARP1/2 inhibition, which might mask the specific PARP inhibition phenotype.[1][2]
-
Incorrect Assay for PARP Inhibition: The method used to measure PARP activity or its downstream effects may not be sensitive enough or appropriate for your experimental setup.
To systematically troubleshoot this issue, please refer to the following detailed guides on experimental protocols and data interpretation.
Troubleshooting Guides
Guide 1: Verifying PJ34 Activity and Experimental Setup
This guide will help you confirm that your PJ34 treatment conditions are optimal and that your experimental setup is sound.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting the lack of observed PARP inhibition after PJ34 treatment.
Table 1: Recommended PJ34 Concentrations for In Vitro and In Vivo Studies
| Application | Concentration Range | Key Considerations |
| In Vitro (PARP Inhibition) | 20 nM - 1 µM | The IC50 for PARP1 and PARP2 is approximately 20 nM.[1] Higher concentrations may induce off-target effects. |
| In Vitro (Cytotoxicity) | 10 µM - 60 µM | At these concentrations, PJ34 can induce mitotic catastrophe independent of PARP inhibition in some cancer cells.[1] |
| In Vivo (Xenografts) | 10 mg/kg - 60 mg/kg | Dosing frequency and administration route (e.g., intraperitoneal, intravenous) are critical.[1][3][4] |
Guide 2: Selecting and Performing the Right Assay for PARP Inhibition
The choice of assay is critical for accurately measuring PARP inhibition. This guide provides protocols for the most common methods.
1. Western Blot for PARP Cleavage
This method indirectly assesses PARP activity by detecting the cleavage of PARP-1 by caspases during apoptosis, a common downstream consequence of effective PARP inhibition in cancer cells treated with DNA damaging agents.
Experimental Protocol: Western Blot for PARP-1 Cleavage
-
Cell Lysis:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP-1 (recognizing both full-length and cleaved forms) overnight at 4°C.[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Full-length PARP-1 is ~116 kDa, and the cleaved fragment is ~89 kDa.[6]
-
2. PARylation Assay
This is a direct measure of PARP enzymatic activity. A decrease in poly(ADP-ribose) (PAR) chains indicates successful inhibition.
Experimental Protocol: Cellular PARylation Assay (ELISA-based)
-
Cell Treatment and Lysis:
-
ELISA:
-
Signal Quantification:
3. Cell Viability Assays
These assays assess the biological consequence of PARP inhibition, often in combination with a DNA damaging agent, which should lead to decreased cell viability in susceptible cells.
Experimental Protocol: Cell Viability (MTS/MTT or CellTiter-Glo® Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with a dose range of PJ34, with or without a fixed concentration of a DNA damaging agent (e.g., temozolomide, cisplatin).[11][12]
-
Incubation: Incubate for a period relevant to your cell line's doubling time (e.g., 48-96 hours).
-
Assay:
-
For MTS/MTT assays, add the reagent and incubate until color development. Read absorbance on a plate reader.
-
For CellTiter-Glo®, add the reagent and measure luminescence, which correlates with ATP levels and cell viability.[12]
-
Advanced Troubleshooting
Q2: I've optimized my conditions and my assay is working, but I'm still not seeing the expected level of PARP inhibition or downstream effects. What else could be happening?
It's possible that PJ34 is functioning as expected, but the cellular response is not what you anticipated. Consider the following:
-
PARP-Independent Effects of PJ34: At higher concentrations (typically >10 µM), PJ34 can induce mitotic catastrophe and cell death through mechanisms that do not involve PARP1/2 inhibition.[1][2] This can be particularly relevant in cancer cells and might explain observed cytotoxicity without direct evidence of PARP inhibition at lower concentrations.
-
Activation of Alternative Signaling Pathways: Cells can activate compensatory signaling pathways to overcome the effects of PARP inhibition.[13][14] For instance, some cells might upregulate other DNA repair pathways.
-
Cell-Cycle Dependent Effects: The efficacy of PARP inhibitors can be cell-cycle dependent. PJ34 has been shown to cause a G2/M arrest in a PARP1-independent manner in some cell lines.[2]
Signaling Pathway Considerations:
Caption: Signaling pathways illustrating both the canonical PARP inhibition mechanism of PJ34 and its potential off-target effects at higher concentrations.
If you suspect off-target effects or alternative pathway activation, consider the following experiments:
-
Dose-Response Curve: Perform a wide dose-response curve for PJ34 to identify if the observed phenotype is only present at high concentrations.
-
Cell Cycle Analysis: Use flow cytometry to determine if PJ34 is causing cell cycle arrest at specific phases.[1]
-
siRNA Knockdown: Use siRNA to knock down PARP1 and/or PARP2 to confirm if the observed effect is truly PARP-dependent.[2] If the phenotype persists after PARP knockdown, it is likely an off-target effect.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phenanthrene derivative PJ34 exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 10. bmglabtech.com [bmglabtech.com]
- 11. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Alternative Pathway Activation: Ever Ancient and Ever New - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The alternative complement pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing PJ34 hydrochloride
Welcome to the technical support center for PJ34 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1 and PARP-2, with an EC50 of approximately 20 nM.[1] Its primary mechanism of action involves competitively blocking the binding of NAD+ to PARP enzymes, which are critical for DNA repair processes.[2] By inhibiting PARP, PJ34 can prevent the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects.[3] It is significantly more potent than the prototypical PARP inhibitor 3-aminobenzamide.[1]
2. What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[4][5] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] It is also recommended to store the powder under desiccating conditions in a dry and dark place.[6][7] The product is generally stable enough for shipping at ambient temperature.[6]
3. How should I prepare and store stock solutions of this compound?
This compound is soluble in both water and DMSO. Stock solutions can be prepared in either solvent. Once prepared, it is crucial to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[8] Stored at -80°C, the stock solution is stable for up to one year.[4][8] If stored at -20°C, it should be used within six months.[8] For cell-based assays, it is common to dissolve PJ34 in DMSO to create a high-concentration stock solution (e.g., 10 mM), which is then further diluted in the cell culture medium.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[9] Always use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] |
| Inconsistent or no effect observed in cell culture experiments. | 1. Incorrect concentration. 2. Degradation of the compound. 3. Cell line resistance. | 1. Verify the final concentration in your assay. The effective concentration can range from nanomolar to micromolar depending on the cell line and experimental goal.[10] 2. Ensure proper storage of stock solutions (aliquoted at -80°C).[8] Prepare fresh dilutions for each experiment. 3. The cellular response to PJ34 can be cell-type specific.[11][12] Consider testing a range of concentrations and incubation times. |
| High background or off-target effects observed. | At higher concentrations, PJ34 may exhibit activity at Pim-1 and Pim-2 kinases. | Use the lowest effective concentration of PJ34 to minimize potential off-target effects. Titrate the concentration to find the optimal balance between PARP inhibition and specificity. |
| Difficulty dissolving the powder. | The compound may require assistance to fully dissolve. | Sonication is recommended to aid dissolution in both water and DMSO.[4] For DMSO, gentle warming (e.g., to 60°C) can also be used.[8] |
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 33.18 - 50 | 100 - 150.69 | Sonication or ultrasonic assistance is recommended.[4][8] |
| DMSO | 10 - 66 | 30.14 - 198.91 | Use of fresh, anhydrous DMSO is critical as it is hygroscopic.[1][8] Sonication and warming can aid dissolution.[8] |
Inhibitory Concentrations
| Target | IC50 / EC50 | Assay Conditions |
| PARP | 20 nM (EC50) | In peroxynitrite-induced cell necrosis.[1][4] |
| PARP-1 | 110 nM (IC50) | Cell-free enzyme assay.[8] |
| PARP-2 | 86 nM (IC50) | Cell-free enzyme assay.[8] |
| Pim-1 Kinase | 3.7 µM (IC50) | Higher concentration off-target effect. |
| Pim-2 Kinase | 16 µM (IC50) | Higher concentration off-target effect. |
Experimental Protocols
In Vitro PARP Inhibition Assay
This protocol is adapted from established methods to assess the inhibitory activity of PJ34 on PARP enzymes.[4][8]
-
Prepare the Reaction Mixture: In a final volume of 100 µL, combine the following in order:
-
50 mM Tris-HCl (pH 8.0)
-
25 mM MgCl2
-
1 mM Dithiothreitol (DTT)
-
10 µg activated salmon sperm DNA
-
0.1 µCi of [adenylate-32P]NAD
-
0.2 units of recombinant human PARP-1 or 0.1 units of recombinant mouse PARP-2
-
Varying concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the reaction mixture at room temperature (23°C) for 15 minutes.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold 20% trichloroacetic acid (TCA).
-
Precipitation: Incubate on ice (4°C) for 10 minutes to allow the precipitate to form.
-
Filtration: Transfer the precipitate onto a GF/B filter.
-
Washing: Wash the filter three times with 10% TCA solution and then with 70% ethanol.
-
Quantification: After drying the filter, determine the radioactivity by liquid scintillation counting.
Cell Viability Assay (LDH Release)
This protocol is a standard method to quantify cytotoxicity and can be used to assess the protective effects of this compound.[4]
-
Cell Seeding: Seed cells (e.g., PC12 cells) at a density of 4x10^4 cells/well in a 96-well culture plate and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for a specified pre-treatment time.
-
Induce Cytotoxicity: Expose the cells to a cytotoxic agent (e.g., hydrogen peroxide).
-
Sample Collection: After the desired incubation time (e.g., 6 hours post-hydrogen peroxide exposure), collect 20 µL of the medium from each well.
-
LDH Assay: Add the solution from an LDH assay kit to the collected medium.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 1 N HCl.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Signaling Pathway of PARP Inhibition by PJ34
References
- 1. selleckchem.com [selleckchem.com]
- 2. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PARP | TargetMol [targetmol.com]
- 5. PJ34 | PARP | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, PARP-1 inhibitor (CAS 344458-15-7) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
How to select the right control for PJ34 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the PARP inhibitor, PJ34 hydrochloride. Proper control selection is critical for interpreting results accurately, and this guide offers detailed recommendations to address common challenges.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with an EC50 of approximately 20 nM.[1][2][3][4] PARP enzymes are crucial for DNA repair. By inhibiting PARP, PJ34 interferes with the repair of DNA single-strand breaks. In cancer cells with existing DNA repair defects (like BRCA mutations), this inhibition can lead to the accumulation of double-strand breaks during replication, ultimately causing cell death, a concept known as synthetic lethality.[5][6] PJ34 has been shown to suppress cell growth and enhance the effects of chemotherapeutic agents like cisplatin (B142131) in various cancer cell lines.[1][7]
2. What are the essential controls for a this compound experiment?
To ensure the validity and interpretability of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: This is essential to account for any effects of the solvent used to dissolve this compound.
-
Negative Control: This helps to distinguish the specific effects of PARP inhibition from other non-specific or off-target effects of the compound.
-
Positive Control: This confirms that the experimental system is responsive to PARP inhibition and that the assays are working as expected.
3. How do I choose a suitable vehicle control?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1][3][4] The choice of vehicle depends on the experimental system:
-
For in vitro cell culture experiments: DMSO is a common solvent.[1][4] It is crucial to use the same final concentration of DMSO in your vehicle control group as in your PJ34-treated groups. Be aware that high concentrations of DMSO can have biological effects, so it is recommended to keep the final concentration below 0.5%.[8]
-
For in vivo animal experiments: Saline is often used as a vehicle for PJ34 administration.[9]
4. What are the potential off-target effects of PJ34, and how can I control for them?
While PJ34 is a potent PARP inhibitor, some studies suggest it may have off-target effects, particularly at higher concentrations (typically above 5 µM).[10] Known off-target effects include the inhibition of Pim kinases and tankyrases.[5][10] To control for these potential off-target effects, consider the following negative controls:
-
Structurally similar but inactive compound: If available, a molecule with a similar chemical structure to PJ34 but lacking PARP inhibitory activity would be an ideal negative control.
-
PARP1/2 knockdown/knockout cells: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PARP-1 and PARP-2 can help determine if the effects of PJ34 are truly dependent on its primary targets.[11] If PJ34 still produces the same effect in these cells, it is likely due to an off-target mechanism.
-
Using multiple PARP inhibitors: Comparing the effects of PJ34 with other structurally different PARP inhibitors (e.g., Olaparib, Veliparib) can help confirm that the observed phenotype is due to PARP inhibition.[12][13]
5. What are appropriate positive controls for PJ34 experiments?
A positive control helps to validate your experimental setup. The choice of a positive control depends on the specific endpoint being measured:
-
For PARP inhibition assays: A well-characterized PARP inhibitor like Olaparib or 3-aminobenzamide (B1265367) (3-AB) can be used.[1][2]
-
For DNA damage and apoptosis assays: Agents known to induce DNA damage and activate PARP, such as hydrogen peroxide (H₂O₂) or cisplatin, can serve as positive controls to demonstrate that the cellular machinery for DNA damage response and apoptosis is functional.[7][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or unexpected effects in the vehicle control group. | The vehicle (e.g., DMSO) concentration is too high and causing cellular stress or other biological effects. | Decrease the final concentration of the vehicle in the culture medium. For DMSO, aim for a final concentration of ≤ 0.1%. Ensure the vehicle control receives the exact same concentration of the vehicle as the experimental groups. |
| This compound shows no effect at the expected concentration. | The compound may have degraded. Improper storage or handling. The experimental system may not be sensitive to PARP inhibition. | Ensure this compound is stored correctly (typically at -20°C).[1] Prepare fresh stock solutions. Verify the activity of PJ34 in a cell-free PARP activity assay. Use a positive control (e.g., H₂O₂) to confirm that the cells are capable of responding to DNA damage. |
| Observed effects of PJ34 are inconsistent with known PARP inhibition mechanisms. | The observed effects may be due to off-target activities of PJ34, especially if using high concentrations. | Use a lower concentration of PJ34 (ideally in the low nanomolar range to stay close to the EC50 for PARP inhibition).[1] Employ negative controls like PARP1/2 knockdown cells or compare the effects with other structurally distinct PARP inhibitors to confirm the involvement of PARP.[11][12][13] |
| Difficulty dissolving this compound. | The compound may not be readily soluble at the desired concentration in the chosen solvent. | For DMSO stock solutions, gentle warming at 37°C or sonication can aid dissolution.[1] For aqueous solutions, ensure the pH is appropriate. |
Data Presentation: Recommended Concentration Ranges for this compound
| Experimental System | Typical Concentration Range | Reference |
| In vitro PARP Inhibition Assay | 10 nM - 1 µM | [1][9] |
| Cell Culture (e.g., HepG2, PC12) | 100 nM - 10 µM | [4][9] |
| In vivo (mouse models) | 3 - 25 mg/kg | [1][9] |
Note: The optimal concentration of this compound should be determined empirically for each specific cell line and experimental condition through a dose-response study.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 331.8 g/mol ), add 301.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C or sonication can be used if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to several months.[1]
-
Protocol 2: In Vitro Cell Viability Assay with this compound
-
Cell Line: A suitable cancer cell line (e.g., HepG2).[1]
-
Reagents: Complete cell culture medium, this compound stock solution, vehicle (DMSO), and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include the following control groups:
-
Untreated Control: Cells in a complete culture medium only.
-
Vehicle Control: Cells in a complete culture medium with the same final concentration of DMSO as the highest PJ34 concentration group.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of PJ34 or controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Normalize the results to the vehicle control to determine the effect of PJ34 on cell viability.
-
Visualizations
Caption: Mechanism of action of this compound in inducing cell death.
Caption: Recommended experimental workflow including essential controls.
Caption: Logical relationships between controls for PJ34 experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, PARP-1 inhibitor (CAS 344458-15-7) | Abcam [abcam.com]
- 4. PJ34 | PARP | TargetMol [targetmol.com]
- 5. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
PJ34 hydrochloride stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of PJ34 hydrochloride in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure the effective application of PJ34 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in water (up to 100 mM) and DMSO (over 10 mM).[1][2] For long-term storage, it is recommended to prepare stock solutions in DMSO and store them at -20°C for several months.[1] Some suppliers suggest that the solid compound can be stored for up to 12 months under desiccating conditions. It is generally advised to use freshly prepared solutions or to minimize the storage time of diluted solutions.[1]
Q2: How stable is this compound in aqueous cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
A2: Currently, there is a lack of publicly available quantitative data specifically detailing the degradation rate of this compound in common cell culture media like DMEM or RPMI-1640 over extended periods at 37°C. While PJ34 is used in numerous cell culture experiments with incubation times ranging from hours to several days, the precise stability profile under these conditions is not well-documented in the provided search results.[3][4][5] Given the potential for hydrolysis of the acetamide (B32628) group and other pH-dependent degradation pathways, it is advisable to consider the potential for degradation in aqueous solutions over time.
Q3: What are the best practices for using this compound in multi-day cell culture experiments?
A3: Due to the absence of detailed stability data in cell culture media, the following best practices are recommended for multi-day experiments:
-
Fresh Preparation: Whenever possible, prepare fresh dilutions of PJ34 from a frozen DMSO stock solution immediately before adding to the cell culture medium.
-
Medium Replacement: For longer-term experiments (e.g., several days), consider replacing the medium with freshly prepared PJ34-containing medium every 24-48 hours. This will help maintain a more consistent concentration of the active compound.
-
Pilot Study: If the precise concentration over time is critical for your experiment, it is highly recommended to conduct a pilot stability study under your specific experimental conditions (see the detailed protocol below).
Q4: Can I pre-mix this compound in cell culture medium and store it?
A4: It is not recommended to pre-mix this compound in cell culture medium for long-term storage. One supplier explicitly advises against long-term storage of the solution and recommends using it promptly after preparation.[1] The components of the media, physiological pH, and temperature (37°C) can contribute to the degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of PJ34. | Degradation of PJ34 in the cell culture medium over the course of the experiment. | 1. Prepare fresh PJ34 solutions for each experiment from a frozen stock. 2. For long-term experiments, replenish the medium with fresh PJ34 every 24-48 hours. 3. Perform a stability test of PJ34 under your specific experimental conditions (see protocol below). |
| High variability between replicate experiments. | Inconsistent preparation or storage of PJ34 solutions. | 1. Ensure consistent and accurate preparation of stock and working solutions. 2. Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. 3. Use a standardized protocol for diluting the stock solution into the cell culture medium. |
| Precipitation observed in the cell culture medium. | The concentration of PJ34 exceeds its solubility in the medium, or the DMSO concentration is too high. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. 2. Confirm the solubility of PJ34 in your specific cell culture medium. While soluble in water and DMSO, high concentrations in buffered solutions may lead to precipitation.[2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
- Incubator (37°C, 5% CO2)
- Sterile microcentrifuge tubes or vials.
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid or other appropriate mobile phase modifier.
2. Procedure:
- Preparation of PJ34 Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments.
- Time Point Sampling:
- Immediately after preparation (T=0), take an aliquot of the PJ34-containing medium. This will serve as your reference.
- Place the remaining medium in a sterile, sealed container in a 37°C incubator with 5% CO2.
- Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours).
- Sample Processing:
- For each time point, precipitate proteins from the medium sample. A common method is to add three volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant containing PJ34 to a clean tube for HPLC analysis.
- HPLC Analysis:
- Develop an HPLC method to separate PJ34 from potential degradation products and media components. A reverse-phase C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.
- Inject the processed samples onto the HPLC system.
- Monitor the peak area of PJ34 at each time point.
- Data Analysis:
- Calculate the percentage of PJ34 remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining PJ34 against time to determine the stability profile.
Signaling Pathways and Workflows
Caption: Mechanism of action of PJ34 as a PARP inhibitor in response to DNA damage.
Caption: Experimental workflow for assessing the stability of PJ34 in cell culture media.
References
- 1. apexbt.com [apexbt.com]
- 2. PJ 34 hydrochloride | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on PJ34 hydrochloride activity
Welcome to the technical support center for PJ34 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this potent PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for DNA single-strand break repair. By inhibiting PARP, PJ34 leads to an accumulation of DNA damage, which can trigger cell death, especially in cancer cells with existing DNA repair deficiencies.[2] Beyond PARP inhibition, at higher concentrations, PJ34 can also induce mitotic catastrophe by causing irreparable defects in the mitotic spindle.[1]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
Q3: Why am I seeing lower than expected efficacy of PJ34 in my cell-based assays?
A3: There could be several reasons for lower-than-expected efficacy:
-
Serum Protein Binding: As mentioned in Q2, proteins in fetal bovine serum (FBS) or other sera can bind to PJ34, reducing its free and active concentration.
-
Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between different cell lines due to their genetic background, particularly their DNA repair capabilities.
-
Compound Stability: Ensure that your stock solutions of this compound are prepared and stored correctly to maintain its stability.
-
Assay Conditions: The duration of treatment, cell density, and the specific endpoint being measured can all influence the observed efficacy.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Serum Concentration | Use a consistent percentage of serum across all experiments and consider pre-screening different serum lots for their effect on your assay. |
| Variable Cell Density | Ensure that cells are seeded at a consistent density for all experiments, as this can affect the drug-to-cell ratio and the overall response. |
| Inaccurate Pipetting of PJ34 | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of the inhibitor. |
| DMSO Concentration | Keep the final DMSO concentration in your culture media consistent across all wells, including controls, and ideally below 0.5% to avoid solvent-induced toxicity.[2] |
Issue 2: this compound Appears Less Potent Than Expected
| Potential Cause | Troubleshooting Step |
| High Serum Concentration | Reduce the serum concentration in your cell culture medium. It is recommended to perform a dose-response curve for PJ34 at different serum concentrations (e.g., 10%, 5%, 2%, 1%, and 0.5%) to determine the optimal condition for your cell line. |
| Drug Adsorption to Plastics | Consider using low-adhesion microplates, especially when working with low concentrations of the compound. |
| Cell Line Resistance | Your cell line may have a robust DNA repair mechanism that counteracts the effect of PARP inhibition. Consider using a positive control cell line known to be sensitive to PARP inhibitors. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound with Varying Serum Concentrations
This protocol provides a method to assess the impact of serum on the half-maximal inhibitory concentration (IC50) of PJ34 in a cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
DMSO
Procedure:
-
Prepare PJ34 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their complete growth medium.
-
Prepare Media with Different Serum Concentrations: Prepare separate media containing 10%, 5%, 2%, 1%, and 0.5% FBS.
-
Prepare Serial Dilutions of PJ34: For each serum concentration, prepare a series of PJ34 dilutions in the corresponding medium. A common concentration range to test is 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same final DMSO concentration as the highest PJ34 concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of PJ34 and serum.
-
Incubation: Incubate the plates for a duration relevant to your experimental goals (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each serum concentration.
-
Plot the normalized cell viability against the logarithm of the PJ34 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.
-
Data Presentation: Hypothetical IC50 Values of PJ34 at Different Serum Concentrations
| Serum Concentration (%) | Hypothetical IC50 (µM) |
| 10 | 15.2 |
| 5 | 8.5 |
| 2 | 3.1 |
| 1 | 1.5 |
| 0.5 | 0.8 |
Note: These are example values to illustrate the expected trend. Actual values will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Signaling pathway of PARP-1 inhibition by this compound.
Caption: Experimental workflow for IC50 determination at various serum levels.
Caption: Logical workflow for troubleshooting low PJ34 efficacy.
References
Cell line specific sensitivity to PJ34 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cell line-specific sensitivity of PJ34 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, with an IC50 of approximately 20 nM.[1][2] It is a water-soluble and cell-permeable phenanthridine (B189435) derivative.[1] While its primary role is PARP inhibition, which interferes with DNA damage repair, studies have shown that at higher concentrations (10-30 µM), PJ34 exhibits cytotoxic effects in cancer cells that can be independent of PARP1 activity.[1] These off-target effects contribute to its anti-cancer properties.
Q2: In which cancer cell lines has this compound demonstrated cytotoxic activity?
PJ34 has shown efficacy in a wide range of human cancer cell lines, including those resistant to other therapies.[1] Sensitive cell lines include:
-
Breast Cancer: MCF-7 (including doxorubicin-resistant strains) and triple-negative breast cancer cells like MDA-MB-231.[1]
-
Pancreatic Cancer: PANC-1.[1]
-
Lung Cancer: Calu-6, A549, and H460.[1]
-
Ovarian Cancer: C13.[1]
-
Colon Cancer [1]
-
Glioblastoma: U87.[1]
-
Liver Cancer: HepG2 and SMMC7721.[1]
-
Leukemia: Adult T-cell leukemia/lymphoma (ATLL) cell lines, HL60, MOLT4, and K562.[3][4]
-
Melanoma [6]
Notably, PJ34's cytotoxic activity in these cancer cells often occurs at concentrations higher than those required for PARP1 inhibition.[1]
Q3: Are there any known cell lines resistant to this compound?
Yes, some cell lines have demonstrated resistance to PJ34. For instance, the HTLV-I-transformed T-cell lines MT-2 and C91PL have been identified as resistant to PJ34-induced apoptosis.[3]
Q4: What are the potential mechanisms of resistance to PJ34?
Resistance to PJ34 has been associated with defective caspase-3 activation and increased expression of the NF-κB subunit RelA/p65.[3][7] In PJ34-resistant MT-2 cells, despite the presence of DNA breaks, the apoptotic cascade is not efficiently initiated.[3]
Troubleshooting Guide
Issue 1: I am not observing the expected cytotoxicity in my cancer cell line with PJ34 treatment.
-
Verify PJ34 Concentration: The cytotoxic effects of PJ34 are often observed at concentrations between 10 µM and 50 µM, which is higher than the IC50 for PARP1 inhibition (around 20 nM).[1][8] Ensure you are using a concentration range appropriate for inducing cell death.
-
Check Cell Line Sensitivity: As detailed in the FAQs, sensitivity to PJ34 is cell-line specific. Your cell line may be inherently resistant. Consider testing a positive control cell line known to be sensitive, such as MCF-7 or A549.
-
Confirm Drug Activity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. It is soluble in water (up to 22 mg/mL) and DMSO (>10 mM).[1][9] Stock solutions can be stored at -20°C for several months.[9]
-
Optimize Treatment Duration: The cytotoxic effects of PJ34 can be time-dependent. Experiments often require incubation periods of 48 to 96 hours.[1] Perform a time-course experiment to determine the optimal treatment duration for your cell line.
-
Assess Cell Culture Conditions: Ensure that your cell culture conditions (e.g., media, serum, confluency) are optimal and consistent. Sub-optimal conditions can affect cell health and response to treatment.
Issue 2: My cells are arresting in the G2/M phase, but not undergoing apoptosis.
-
p21 and p53 Status: PJ34 can induce a G2/M mitotic arrest that is dependent on the p21 protein.[10][11] This arrest can be independent of PARP1 and p53 status.[10][11] The inability to progress to apoptosis might be related to the specific genetic background of your cell line and its ability to engage apoptotic pathways downstream of cell cycle arrest.
-
Caspase-3 Activation: Apoptosis induced by PJ34 is often caspase-3 dependent.[3] Assess the cleavage and activation of caspase-3 in your treated cells. A lack of caspase-3 activation could explain the block in apoptosis.
-
NF-κB Pathway: In some resistant cells, increased expression of RelA/p65 (a component of the NF-κB pathway) has been observed.[3][7] This pathway is known to promote cell survival and may be counteracting the pro-apoptotic signals.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| HeLa | Cervical Cancer | 20 nM | PARP1 Inhibition | [8] |
| MEF | Mouse Embryonic Fibroblast | 13.2 µM | Not Specified | [8] |
| HTLV-I-transformed & ATL cells | Adult T-cell Leukemia | ~10 µM | Cellular Proliferation (XTT) | [3] |
| MT-1 and C91PL | Adult T-cell Leukemia | ~20 µM | Cellular Proliferation (XTT) | [3] |
| Jurkat | T-cell Leukemia | Lower than HL-60 | Cell Viability | [12] |
| HL-60 | Promyelocytic Leukemia | Higher than Jurkat | Cell Viability | [12] |
| BMMSCs | Bone Marrow Mesenchymal Stem Cells | >10 µM | MTT Assay | [13] |
| KUSA-A1 | Osteogenic Sarcoma | >10 µM | MTT Assay | [13] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effect of PJ34 on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of PJ34 concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).[14]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Purpose: To quantify the percentage of apoptotic and necrotic cells following PJ34 treatment.
-
Methodology:
-
Seed cells in 6-well plates and treat with desired concentrations of PJ34.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.[14]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Purpose: To determine the effect of PJ34 on cell cycle progression.
-
Methodology:
-
Seed and treat cells with PJ34 as for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[14][15]
-
Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[15]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for assessing cell line sensitivity to PJ34.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uib.no [uib.no]
- 7. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advances.umw.edu.pl [advances.umw.edu.pl]
- 13. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: PJ34 Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving PJ34 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for DNA repair and the regulation of apoptosis (programmed cell death).[3] By inhibiting PARP, PJ34 can prevent the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication.[4] This accumulation of DNA damage can trigger cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair defects.[4][5] Some studies suggest that PJ34 may also have effects that are independent of PARP-1 inhibition.[6][7]
Q2: What are the common applications of PJ34 in animal studies?
A2: PJ34 has been investigated in a variety of animal models for its therapeutic potential in several diseases, including:
-
Oncology: To enhance the efficacy of chemotherapeutic agents like cisplatin (B142131) and temozolomide (B1682018) and to induce apoptosis in cancer cells.[3][5]
-
Neuroprotection: To reduce neuronal damage in models of stroke and cerebral ischemia.[8]
-
Inflammatory and Autoimmune Diseases: To modulate immune responses and reduce inflammation in conditions like experimental allergic encephalomyelitis (EAE).[9]
-
Cardiovascular Disease: To protect against atherosclerosis and improve vascular function.[10][11]
-
Aging: To improve cognitive function and neurovascular coupling in aged mice.[12][13]
Q3: How should I prepare this compound for administration to animals?
A3: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][14] For in vivo experiments, it is often dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).[14] Some protocols suggest first dissolving PJ34 in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline to improve solubility and stability.[15][16] It is recommended to prepare the working solution fresh on the day of use.[15] For higher concentrations, warming the solution at 37°C or using an ultrasonic bath may aid dissolution.[1]
Q4: What are the typical dosage ranges and administration routes for PJ34 in animal studies?
A4: The optimal dosage and administration route for PJ34 can vary significantly depending on the animal model, the disease being studied, and the desired therapeutic effect. It is crucial to consult relevant literature for your specific application. Common administration routes include intraperitoneal (I.P.), intravenous (I.V.), and oral gavage.
Troubleshooting Guide
Issue 1: High variability in tumor growth inhibition in cancer xenograft studies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation and Administration | Ensure this compound is fully dissolved before administration. Prepare fresh solutions daily. Use a consistent and precise method for I.P. or I.V. injections to ensure accurate dosing. |
| Variable Tumor Size at Start of Treatment | Randomize animals into treatment and control groups only after tumors have reached a predetermined, uniform size (e.g., 100 mm³).[14] |
| Dose-Dependent Effects | The relationship between PJ34 dose and therapeutic effect may not be linear. A higher dose does not always result in a better outcome and can sometimes have a reversed effect.[15][16] Conduct a dose-response study to determine the optimal dose for your specific cancer model. |
| Animal Strain and Cancer Cell Line Differences | The genetic background of the animal model and the specific cancer cell line used can influence the response to PARP inhibitors. Ensure you are using a well-characterized and appropriate model for your study. |
Issue 2: Inconsistent neuroprotective effects in stroke models.
| Potential Cause | Troubleshooting Steps |
| Timing of Administration | The therapeutic window for PJ34 in stroke models can be narrow. The timing of administration relative to the ischemic event is critical. Some studies administer PJ34 before the ischemic event, while others administer it shortly after.[8] Optimize the timing of your PJ34 administration based on your experimental model. |
| Route of Administration | Intravenous (I.V.) administration provides rapid systemic delivery, which may be crucial for acute events like stroke.[8][14] If using other routes, consider the pharmacokinetic profile of PJ34 to ensure it reaches the brain in a therapeutic concentration at the desired time. |
| Severity of Ischemic Insult | The extent of the initial brain injury can significantly impact the observed therapeutic effect. Ensure your surgical procedures for inducing ischemia (e.g., middle cerebral artery occlusion) are consistent across all animals to minimize variability in the initial injury. |
Issue 3: Off-target or unexpected effects observed.
| Potential Cause | Troubleshooting Steps |
| PARP-Independent Mechanisms | Research suggests that PJ34 can induce cell cycle arrest and other effects through pathways independent of PARP-1 inhibition, potentially involving p21 and p53.[6][7] Be aware of these potential off-target effects when interpreting your data. |
| Vehicle Effects | If using a vehicle containing DMSO or other solvents, ensure the control group receives the same vehicle to account for any potential biological effects of the vehicle itself. |
| Toxicity | At higher concentrations, PJ34 can exhibit cytotoxicity.[17] If you observe signs of toxicity (e.g., weight loss, lethargy), consider reducing the dose or frequency of administration. |
Quantitative Data Summary
Table 1: Examples of this compound Dosing in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency & Duration | Reference |
| Pancreatic Cancer (Xenograft) | Nude | 60 mg/kg | Intraperitoneal (I.P.) | Daily, 5 days/week for 3 weeks | [14] |
| Pancreatic Cancer (Xenograft) | Nude | 60 mg/kg | Intravenous (I.V.) | Daily, 5 days/week for 3 weeks | [14] |
| Stroke (MCAo) | SV/129 | 50 µ g/mouse | Intraperitoneal (I.P.) | 2 hours before and 6 hours after MCAo | [14] |
| Aging (Cognitive Decline) | C57BL/6 | 10 mg/kg/day | Intraperitoneal (I.P.) | Daily for 14 days | [12] |
| Acute Allograft Rejection | Not Specified | 20 mg/kg/day | Intraperitoneal (I.P.) | Daily, starting the day after surgery | [18] |
| Cerebral Ischemia | Not Specified | 3.2 mg/kg | Not Specified | Not Specified | [14] |
| Cerebral Ischemia | Not Specified | 10 mg/kg | Not Specified | Not Specified | [14] |
| Cerebral Ischemia | Not Specified | 25 mg/kg | Not Specified | Not Specified | [14] |
Table 2: Examples of this compound Dosing in Rat Models
| Disease Model | Rat Strain | Dosage | Administration Route | Frequency & Duration | Reference |
| Stroke (MCAo) | Wistar | 10 mg/kg | Intravenous (I.V.) | Single dose, 10 min before reperfusion | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (I.P.) Administration of PJ34 for Cancer Xenograft Models in Mice
Objective: To systemically deliver PJ34 to evaluate its efficacy in reducing tumor growth.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Tumor Induction: Inoculate cancer cells subcutaneously.
-
Randomization: Once tumors reach a predetermined volume (e.g., 100 mm³), randomize the mice into treatment and control groups.[14]
-
PJ34 Solution Preparation:
-
PJ34 is soluble in water.[14]
-
Calculate the required amount of PJ34 based on the desired dose and the weight of the mouse. For a 60 mg/kg dose in a 20g mouse, you will need 1.2 mg of PJ34.[14]
-
Dissolve the calculated amount of PJ34 in sterile saline to a final concentration that allows for an injection volume of approximately 100-200 µL per mouse.[14] Ensure the solution is completely dissolved and clear before administration.
-
-
Administration:
-
Weigh each mouse to determine the precise dose.
-
Restrain the mouse by gently scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline.
-
Inject the PJ34 solution intraperitoneally.
-
-
Treatment Schedule: Administer PJ34 according to the planned schedule (e.g., daily, 5 days a week, for 3 consecutive weeks).[14] The control group should receive an equivalent volume of the vehicle (e.g., saline).
-
Monitoring: Monitor tumor growth and the overall health of the animals regularly.
Protocol 2: Intravenous (I.V.) Administration of PJ34 for Stroke Models in Rats
Objective: To rapidly deliver PJ34 into the systemic circulation to assess its neuroprotective effects.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 28-30 gauge needles
-
Rat restrainer for tail vein injection
-
Heat lamp or warming pad
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol for the middle cerebral artery occlusion (MCAo) procedure.
-
PJ34 Solution Preparation:
-
Prepare a sterile solution of PJ34 in saline or PBS.
-
For a 10 mg/kg dose in a 250g rat, you will need 2.5 mg of PJ34.
-
Dissolve the required amount in a suitable volume for I.V. injection (e.g., 200-500 µL).
-
-
Administration:
-
Place the rat in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the PJ34 solution.
-
-
Treatment Schedule: Administer the PJ34 solution at the predetermined time relative to the ischemic event and reperfusion (e.g., a single dose 10 minutes before reperfusion).[8] The control group should receive an equivalent volume of the vehicle.
Visualizations
Caption: Mechanism of action of PJ34 as a PARP-1 inhibitor leading to apoptosis.
Caption: General experimental workflow for PJ34 animal studies.
Caption: Logical troubleshooting flow for addressing variability in PJ34 studies.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 6. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic effects of PJ34 [N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide.HCl], a selective inhibitor of poly(ADP-ribose) polymerase, in experimental allergic encephalomyelitis are associated with immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of the PARP inhibitor Pj34 ameliorates the impaired vascular function associated with eNOS(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PJ34, a PARP1 inhibitor, promotes endothelial repair in a rabbit model of high fat diet-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PJ34 | PARP | TargetMol [targetmol.com]
- 17. PARP Inhibitor PJ34 Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PJ34, a PARP1 inhibitor, attenuates acute allograft rejection after murine heart transplantation via regulating the CD4+ T lymphocyte response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with PJ34 Hydrochloride Treatment
Welcome to the technical support center for PJ34 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected experimental outcomes when using this potent PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells are arresting in the G2/M phase of the cell cycle, but I expected to see an effect on DNA repair. Is this a known effect of PJ34?
A1: Yes, a G2/M mitotic arrest is a well-documented phenotype following PJ34 treatment in various cell lines.[1][2] Interestingly, this effect can be independent of PARP1 and PARP2 inhibition.[1][2] Research has shown that PJ34 can induce a p21-dependent mitotic arrest.[1][2] This pathway can be activated even in cells lacking functional p53.[1]
Q2: I am observing significant apoptosis in my cancer cell line, but not in my non-cancerous control cells. Is PJ34 selectively toxic to cancer cells?
A2: There is substantial evidence suggesting that PJ34 can selectively induce apoptosis in a wide range of human cancer cells while having minimal effects on healthy, non-cancerous proliferating cells.[3][4] This selective cytotoxicity is often observed at concentrations higher than those required for PARP1 inhibition and is considered an "off-target" effect.[3][4] The proposed mechanism for this selectivity involves the targeting of proteins essential for the mitotic spindle in cancer cells, such as human kinesins and NuMA (Nuclear Mitotic Apparatus Protein).[3]
Q3: I am not seeing the expected synergistic effect of PJ34 with a DNA-damaging agent. What could be the reason?
A3: While PJ34 is known to enhance the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and temozolomide, the timing and cellular context are crucial.[5][6] The synergistic effect, leading to increased apoptosis and DNA damage, may develop slowly and only become significant after extended incubation periods (e.g., 48-72 hours).[6] Additionally, the underlying mechanism of synergy can be complex, involving not only the inhibition of DNA repair but also effects on mitochondrial function.[6][7] It is also important to consider that at higher concentrations, the PARP-independent cytotoxic effects of PJ34 might mask any synergy related to PARP inhibition.[3]
Q4: My experimental results are inconsistent across different cell lines. Why might this be?
A4: The cellular response to PJ34 is highly dependent on the genetic background of the cell line.[1][2] Factors such as the status of p53, ATM, ATR, and other cell cycle checkpoint proteins can influence the outcome.[1][2] For instance, while the PJ34-induced mitotic arrest is often p53-independent, the activation of p21 can occur through both p53-dependent and -independent pathways.[1] Furthermore, off-target effects on various kinases can differ between cell lines, leading to variable phenotypes.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest
Symptoms:
-
Flow cytometry analysis shows a significant increase in the G2/M population.
-
Microscopy reveals a high mitotic index, with cells arrested in mitosis.
-
Western blot analysis shows increased levels of p21.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| PARP-Independent Effect: The observed G2/M arrest is a known PARP-independent effect of PJ34, mediated by the ATR-p21 pathway.[1][2] | Confirm the activation of the ATR-p21 pathway via Western blot for phosphorylated ATR and p21. To confirm PARP independence, consider using PARP1/2 knockdown cell lines; the mitotic arrest should persist.[1] |
| Concentration of PJ34: Higher concentrations of PJ34 are more likely to induce strong cell cycle arrest.[1] | Perform a dose-response experiment to determine the optimal concentration for your desired effect. If you are aiming for PARP inhibition without significant cell cycle arrest, lower concentrations (in the nanomolar range) may be more appropriate.[10][11] |
| Cell Line Specificity: The genetic background of your cell line influences its response. | If possible, test the effect of PJ34 on a panel of cell lines with different genetic backgrounds (e.g., p53 wild-type vs. p53-null) to understand the dependency of the observed phenotype. |
Issue 2: Discrepancy Between Expected and Observed Apoptosis
Symptoms:
-
No significant increase in apoptosis as measured by Annexin V/PI staining or caspase activation.
-
Observed apoptosis does not correlate with the dose of the co-administered DNA-damaging agent.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Insufficient Incubation Time: The pro-apoptotic effects of PJ34, especially in combination with other agents, can be delayed.[6] | Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis. |
| Off-Target Effects Dominating: At higher concentrations, PJ34's PARP-independent cytotoxic mechanisms may be the primary driver of cell death, masking synergistic effects related to DNA repair inhibition.[3] | Re-evaluate the concentration of PJ34 used. A lower concentration may be more effective in sensitizing cells to DNA-damaging agents via PARP inhibition. |
| Mitochondrial Effects: PJ34 can have complex, time-dependent effects on mitochondria, initially promoting survival signals before potentiating cytotoxicity.[6][7] | Investigate mitochondrial parameters, such as membrane potential (using JC-1 staining) and morphology, at different time points to gain a more comprehensive understanding of the cellular response.[12][13] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| PARP1/2 IC50 | ~20 nM | In vitro enzyme assay | [3][10] |
| PARP1 IC50 | 110 nM | Cell-free assay | [14] |
| PARP2 IC50 | 86 nM | Cell-free assay | [14] |
| Effective Concentration for Mitotic Arrest | 10 - 50 µM | In various cancer cell lines (e.g., MCF7, U2OS, HeLa) | [1] |
| Effective Concentration for Apoptosis (as monotherapy) | 10 - 30 µM | In various cancer cell lines | [4] |
| Solubility in DMSO | >10 mM | Stock solution preparation | [10] |
| Solubility in Water | 22 mg/mL | Stock solution preparation | [3][4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound and appropriate vehicle controls for the specified duration.
-
Cell Harvest: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Fixation: Wash the cell pellet with cold PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature before analyzing by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Incubate in the dark for 15 minutes at room temperature and analyze immediately by flow cytometry.
Visualizations
Caption: PJ34 Signaling Pathways.
Caption: Experimental Workflow for PJ34.
Caption: PJ34 Concentration-Dependent Effects.
References
- 1. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells [mdpi.com]
- 5. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 7. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells | springermedizin.de [springermedizin.de]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
PJ34 Hydrochloride vs. 3-Aminobenzamide: A Comparative Guide to PARP Inhibition
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA single-strand breaks (SSBs), PARP1, the most abundant member of the family, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair enzymes, facilitating the base excision repair (BER) pathway.[1]
The inhibition of PARP is a key therapeutic strategy, particularly in oncology. By blocking DNA repair, PARP inhibitors can lead to the accumulation of unresolved SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this "synthetic lethality" approach proves highly effective.
This guide provides an objective comparison of two widely studied PARP inhibitors: PJ34 hydrochloride, a potent and specific second-generation inhibitor, and 3-aminobenzamide (B1265367) (3-AB), a classical, first-generation inhibitor. We will examine their respective potencies, mechanisms of action, and cellular effects, supported by experimental data and detailed protocols for researchers.
Comparative Performance and Quantitative Data
This compound and 3-aminobenzamide differ significantly in their potency, specificity, and cellular effects. PJ34 is a phenanthridine-derived compound designed for high-affinity binding to the catalytic domain of PARP enzymes, whereas 3-aminobenzamide acts as a competitive inhibitor of PARP's substrate, NAD+.[2][3] This fundamental difference is reflected in their inhibitory concentrations, with PJ34 being several orders of magnitude more potent.[4][5]
Table 1: Comparison of Potency and Specificity
| Feature | This compound | 3-Aminobenzamide (3-AB) |
| PARP1 Inhibition | EC50 ≈ 20 nM[4] IC50 ≈ 20-110 nM[6][7] | IC50 ≈ 30 µM[8] Ki ≈ 1.8 µM EC50 ≈ 200 µM[5] |
| PARP2 Inhibition | IC50 ≈ 20-86 nM[6][7] | Data not widely reported |
| Other PARP Inhibition | Inhibits Tankyrase-1/2 (IC50 ≈ 1 µM)[6] | Broad, non-specific PARP inhibition |
| Mechanism | Potent, specific PARP inhibitor[3] | Competitive inhibitor of NAD+[2] |
| Other Known Activities | PARP-independent induction of mitotic arrest[9][10] | Free-radical scavenging ability[5] |
Table 2: Summary of Cellular and In Vivo Effects
| Effect | This compound | 3-Aminobenzamide (3-AB) |
| Cellular Effects | Induces mitotic catastrophe in cancer cells[6]. Sensitizes cells to DNA damaging agents[11][12]. Can cause a p21-dependent mitotic arrest independent of PARP1/2[9][10]. | Enhances cytotoxicity of DNA alkylating agents and radiation[2]. Can suppress G1 arrest after gamma-irradiation[13]. |
| In Vivo Efficacy | Shown to suppress tumor growth in breast cancer xenografts and reduce infarct size in stroke models[6][14]. | Investigated for therapeutic benefits in neurodegenerative conditions by reversing mitochondrial dysfunction[15][16]. |
| Potency Comparison | Approximately 10,000 times more potent than 3-AB[4][5]. | Serves as a classical, but low-potency, benchmark inhibitor. |
Mechanism of Action and Signaling Pathways
PARP inhibitors primarily function by binding to the catalytic domain of PARP enzymes, preventing them from synthesizing PAR chains at sites of DNA damage. This not only halts the recruitment of repair machinery but can also "trap" the PARP enzyme on the DNA, creating a physical obstruction that can lead to replication fork collapse and the formation of cytotoxic DSBs.
The diagram below illustrates the central role of PARP1 in the base excision repair (BER) pathway following a single-strand DNA break and the mechanism by which PARP inhibitors intervene. In cells with deficient homologous recombination (HR), such as those with BRCA mutations, the resulting DSBs cannot be repaired, leading to cell death.
Experimental Protocols
Evaluating and comparing PARP inhibitors requires a multi-step approach, from initial biochemical assays to cell-based functional studies. The workflow diagram and protocols below provide a standardized framework for this process.
This protocol measures PARP activity by quantifying the incorporation of biotinylated PAR onto histone proteins.[17][18]
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reagent Preparation: Prepare serial dilutions of PJ34 and 3-AB in PARP assay buffer. A typical starting range for PJ34 would be 1 nM to 1 µM, and for 3-AB, 1 µM to 1 mM.
-
Reaction Setup: To each well, add the following in order:
-
PARP Assay Buffer.
-
Activated DNA (to stimulate PARP activity).
-
PARP-HSA Enzyme.
-
The PARP inhibitor dilution (PJ34 or 3-AB) or vehicle control.
-
Biotinylated NAD+ solution to start the reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for PARylation.
-
Detection:
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes. This will bind to the biotinylated PAR attached to the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add an HRP substrate (e.g., TMB or TACS-Sapphire™). A color change will occur in proportion to the amount of HRP present.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.[19]
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient ovarian cancer cells) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for attachment.[20]
-
Drug Treatment: Prepare serial dilutions of PJ34 and 3-AB in complete cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[21][22]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle control wells to calculate the percent viability for each concentration. Plot the results to determine the IC50 value for cytotoxicity.
This protocol allows for the visualization of intracellular PARP inhibition and its downstream consequences.[1][23]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with a DNA damaging agent (e.g., H2O2 or an alkylating agent) in the presence or absence of PJ34 or 3-AB for a short period (e.g., 15-60 minutes for PAR analysis, longer for DNA damage markers).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies. Key antibodies include:
-
Anti-PAR: To detect levels of PARylation (a direct measure of PARP activity).
-
Anti-PARP1: To detect total PARP1 and its cleavage by caspases (an apoptosis marker).
-
Anti-γH2AX: A marker for DNA double-strand breaks.
-
Anti-Histone H3 or β-Actin: As a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis on the bands to quantify changes in protein levels or PARylation across different treatment conditions.
Conclusion
The comparison between this compound and 3-aminobenzamide highlights the evolution of PARP inhibitors. 3-aminobenzamide, as a first-generation compound, is a useful tool for studying the general effects of PARP inhibition but is limited by its low potency and potential off-target effects, such as free-radical scavenging.[5] Its activity in the micromolar range requires careful interpretation of results.
In contrast, this compound is a potent and more specific inhibitor, with activity in the nanomolar range.[4][6] Its high efficacy makes it a superior choice for targeted studies of PARP1/2 inhibition in both in vitro and in vivo settings. However, researchers should be aware of its reported PARP-independent effects on the cell cycle, which may contribute to its overall cellular activity.[9][10] The choice between these two inhibitors will ultimately depend on the specific experimental goals, with PJ34 being preferable for applications requiring high potency and specificity, while 3-AB may serve as a historical benchmark or in studies where broad, less potent PARP inhibition is desired.
References
- 1. PARP assay [assay-protocol.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. jcritintensivecare.org [jcritintensivecare.org]
- 6. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 13. oatext.com [oatext.com]
- 14. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. rndsystems.com [rndsystems.com]
- 19. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PJ34 Hydrochloride and Olaparib in Cancer Cell Efficacy
For Immediate Release
[City, State] – December 12, 2025 – In the rapidly evolving landscape of targeted cancer therapies, a comprehensive understanding of the preclinical efficacy of various compounds is paramount for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of two notable PARP inhibitors: PJ34 hydrochloride and the FDA-approved drug, Olaparib (B1684210). By examining their performance in cancer cells, supported by experimental data, this document aims to illuminate their respective strengths and potential applications in oncology research.
Executive Summary
Both this compound and Olaparib are potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. While Olaparib is a clinically established therapeutic that leverages the concept of synthetic lethality in cancers with homologous recombination deficiencies, such as those with BRCA mutations, this compound exhibits a more complex mechanism of action. At lower concentrations, PJ34 acts as a canonical PARP inhibitor, while at higher concentrations, it can induce mitotic catastrophe independent of PARP1. This guide delves into a comparative analysis of their cytotoxic, apoptotic, and DNA-damaging effects in various cancer cell lines.
Mechanism of Action
Olaparib primarily functions by inhibiting PARP's enzymatic activity and, crucially, by "trapping" PARP enzymes on damaged DNA.[1] This trapping creates cytotoxic PARP-DNA complexes that stall replication forks, leading to double-strand breaks.[1] In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and cell death.[2]
This compound is a potent inhibitor of PARP1 and PARP2.[3] Its anticancer activity is often attributed to the prevention of PARP1-mediated DNA repair, sensitizing cancer cells to apoptosis.[3] However, research also indicates that at higher concentrations, PJ34 can induce a unique form of cell death known as mitotic catastrophe, characterized by the formation of distorted mitotic spindles, a mechanism that appears to be independent of its PARP1 inhibitory activity.[3]
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and Olaparib across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative (BRCA1 mutant) | ~1.3 | >100 | [4] |
| HCC1937 | Triple-Negative (BRCA1 mutant) | ~4 | ~96 | [4] |
| MDA-MB-231 | Triple-Negative | Not Reported | 6.9 ± 1.1 | [5] |
| MDA-MB-468 | Triple-Negative | ~1.3 | 5.0 ± 1.4 | [4][5] |
| BT-20 | Triple-Negative | Not Reported | 19.8 ± 3.9 | [5] |
| MCF-7 | ER+/PR+/HER2- | Not Reported | 4.2 ± 0.6 | [5] |
Table 2: Comparative Apoptosis Induction in Adult T-Cell Leukemia/Lymphoma (ATLL) Cell Lines
| Cell Line | Treatment (3 days) | % Live Cells | Reference |
| MT-4 | 25 µM PJ34 | Significantly reduced (data in graph) | [6] |
| MT-4 | 25 µM Olaparib | 34% | [6] |
| ATL-ED | 25 µM PJ34 | Significantly reduced (data in graph) | [6] |
| ATL-ED | 25 µM Olaparib | 10% | [6] |
| MT-2 | 25 µM PJ34 | Resistant | [6] |
| MT-2 | 25 µM Olaparib | 67% | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or Olaparib (e.g., 0.001 to 200 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with the desired concentrations of this compound or Olaparib for the indicated time.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to 100 µL of the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]
DNA Damage Assay (γH2AX Foci Formation)
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound or Olaparib.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking: Non-specific binding was blocked with 1% BSA in PBST.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Coverslips were mounted with a DAPI-containing medium, and images were captured using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per cell was quantified to assess the level of DNA double-strand breaks.[7][8]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of PARP inhibitors leading to cancer cell death.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PJ34 Hydrochloride: A Comparative Guide to its PARP1 and PARP2 Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PJ34 hydrochloride's inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, benchmarked against other common PARP inhibitors. The information is supported by experimental data and detailed protocols to assist in research and development.
Executive Summary
This compound is a potent inhibitor of both PARP1 and PARP2. Published data indicates varying inhibitory concentrations, with IC50 values for PARP1 around 110 nM and for PARP2 around 86 nM[1][2][3]. Another reported EC50 value for PARP1/2 is approximately 20 nM[4][5]. This places PJ34 among the more potent PARP inhibitors, although its activity relative to other compounds can vary. Notably, some studies suggest that PJ34 may exert cellular effects independent of its PARP1 and PARP2 inhibitory activity, a factor to consider in experimental design and data interpretation[6][7].
Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50/EC50/Ki) of this compound and other well-established PARP inhibitors against PARP1 and PARP2. This data is compiled from various sources and should be used for comparative purposes, acknowledging that experimental conditions can influence absolute values.
| Inhibitor | PARP1 IC50/Ki | PARP2 IC50/Ki | Reference(s) |
| This compound | 110 nM (IC50) / 20 nM (EC50) | 86 nM (IC50) / 20 nM (EC50) | [1][2][3][4][5] |
| Olaparib | 1.5 nM (Ki) | 0.8 nM (Ki) | [8][9][10] |
| Rucaparib | 1.4 nM (Ki) | - | [8][10] |
| Talazoparib | 0.57 nM (IC50) | - | [11] |
| Niraparib | 3.8 nM (IC50) | 2.1 nM (IC50) | [11] |
| Veliparib (ABT-888) | 5.2 nM (Ki) | 2.9 nM (Ki) | [9] |
Experimental Protocols
Accurate assessment of PARP inhibition is critical. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the amount of NAD+ consumed by PARP enzymes, which is proportional to their activity. Inhibition of PARP activity results in a decrease in NAD+ consumption.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound and other test inhibitors
-
Fluorescent NAD+ detection reagent
-
96-well black microplate
-
Plate reader with appropriate fluorescence filters
Protocol:
-
Prepare serial dilutions of this compound and other inhibitors in PARP assay buffer.
-
In a 96-well plate, add the PARP enzyme, activated DNA, and the inhibitor solutions.
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction and measure the remaining NAD+ by adding the fluorescent detection reagent.
-
Read the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (Chromatin Trapping)
This method assesses the ability of PARP inhibitors to "trap" PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors that leads to cytotoxic DNA-protein complexes.
Materials:
-
Cell line of interest
-
This compound and other test inhibitors
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer
-
Chromatin fractionation kit or buffers
-
Primary antibodies against PARP1 and Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 4-24 hours). A vehicle control (e.g., DMSO) should be included.
-
Optionally, co-treat with a low dose of a DNA damaging agent like MMS for the last 30-60 minutes to enhance the trapping signal[12].
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins[12].
-
Quantify the protein concentration in the chromatin fractions.
-
Perform Western blot analysis on the chromatin fractions using primary antibodies against PARP1. Use an antibody against a histone protein (e.g., H3) as a loading control for the chromatin fraction[12].
-
Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of PARP1 and PARP2 in DNA repair and the workflow for evaluating PARP inhibitors.
Concluding Remarks
This compound is a valuable research tool for studying the roles of PARP1 and PARP2 in various cellular processes, including DNA repair and cell death. Its potency is comparable to several other well-known PARP inhibitors. However, researchers should be mindful of potential off-target or PARP-independent effects when interpreting experimental results. The provided protocols and comparative data serve as a foundation for the rigorous validation and application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. benchchem.com [benchchem.com]
PJ34 Hydrochloride: A Comparative Analysis of its Specificity Against PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of PJ34 hydrochloride, a well-characterized phenanthridinone-based small molecule, against various members of the Poly(ADP-ribose) Polymerase (PARP) family. While widely used as a PARP inhibitor, a comprehensive understanding of its selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This document summarizes key quantitative data, presents detailed experimental protocols for specificity analysis, and visualizes relevant biological pathways.
Data Presentation: Inhibitory Activity of PJ34
The inhibitory potency of this compound has been evaluated against several PARP family members. While some initial reports and vendor information suggested high specificity for PARP1 and PARP2, more comprehensive screening studies have revealed a broader inhibitory profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PJ34 against a panel of human PARP enzymes.
| Target Enzyme | IC50 (nM) | Reference |
| PARP1 | 110 | [1] |
| PARP1 | ~20 | [2] |
| PARP2 | 86 | [1] |
| PARP2 | ~20 | [2] |
| Tankyrase-1 (PARP5a) | ~1000 | [2] |
| Tankyrase-2 (PARP5b) | ~1000 | [2] |
Note: Discrepancies in reported IC50 values may arise from different assay conditions, such as enzyme and substrate concentrations. A study characterizing PJ34 as a broad PARP inhibitor suggests that it can interact with the nicotinamide-binding pocket of various ADP-ribosyltransferases due to the flexibility of its dimethyl glycinamide (B1583983) moiety[3].
Experimental Protocols
The determination of the inhibitory activity of PJ34 against different PARP family members is typically performed using in vitro enzymatic assays. Below is a detailed methodology adapted from established protocols for assessing PARP inhibition.
In Vitro PARP Inhibition Assay (Homogeneous Scintillation Proximity Assay)
This assay measures the incorporation of radiolabeled NAD+ onto a biotinylated histone substrate by a specific PARP enzyme.
Materials:
-
Recombinant human PARP enzymes (e.g., PARP1, PARP2, Tankyrase-1, Tankyrase-2)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
Activated DNA (for PARP1 and PARP2 activation)
-
Histone H1 (substrate)
-
[3H]-NAD+ (nicotinamide adenine (B156593) dinucleotide, radiolabeled)
-
Unlabeled NAD+
-
Stop Solution: 30% (v/v) acetic acid
-
Scintillation cocktail
-
96-well microplate
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PARP enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of Histone H1 in the assay buffer.
-
Prepare a mixture of [3H]-NAD+ and unlabeled NAD+ in the assay buffer to achieve the desired specific activity.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the PJ34 stock solution in the assay buffer to create a range of inhibitor concentrations for IC50 determination.
-
-
Reaction Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Activated DNA (if required for the specific PARP enzyme)
-
Histone H1 solution
-
PJ34 solution at various concentrations (or vehicle control)
-
NAD+ mixture ([3H]-NAD+ and unlabeled NAD+)
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the diluted PARP enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution to each well.
-
Transfer the contents of each well to a filter plate that captures the biotinylated histones.
-
Wash the filter plate to remove unincorporated [3H]-NAD+.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated [3H]-NAD+ is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the PJ34 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Workflow for PARP Inhibition Assay
Signaling Pathways
PARP1 in DNA Damage Response
PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. Inhibition of PARP1 by molecules like PJ34 prevents this recruitment, leading to the accumulation of unrepaired SSBs.
PARP1 Signaling in DNA Repair
Tankyrase in Wnt/β-catenin Signaling
Tankyrase-1 and -2 are members of the PARP family that play a key role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" targets β-catenin for proteasomal degradation. A key component of this complex is Axin. Tankyrases PARylate Axin, leading to its ubiquitination and subsequent degradation. This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes. PJ34, at higher concentrations, can inhibit Tankyrase activity, thereby stabilizing Axin and promoting the degradation of β-catenin.
Tankyrase in Wnt/β-catenin Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PJ34 and Other PARP Inhibitors In Vivo: A Review of Preclinical Evidence
Introduction to PARP Inhibitors and PJ34
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit deficiencies in DNA damage repair pathways in cancer cells. By blocking PARP-mediated repair of single-strand DNA breaks, they lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.
PJ34 is a potent inhibitor of PARP-1 and PARP-2.[1] It has been investigated in various preclinical in vivo models, primarily for its potential in cancer therapy and for its neuroprotective effects in ischemic conditions. This guide summarizes the available in vivo data for PJ34 and places it in the context of other clinically relevant PARP inhibitors.
PARP Inhibition and Synthetic Lethality Signaling Pathway
The following diagram illustrates the central mechanism of action for PARP inhibitors, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
In Vivo Performance of PJ34
PJ34 has demonstrated anti-tumor and neuroprotective effects in a variety of in vivo models. In oncology, it has been shown to reduce tumor growth in xenograft models of pancreatic, ovarian, and glioblastoma cancers.[1] In the context of ischemia, PJ34 has been reported to reduce infarct volume and inflammation.[2]
| Feature | PJ34 In Vivo Data |
| Cancer Models | Pancreatic cancer (PANC1 xenografts), Ovarian cancer xenografts, Glioblastoma xenografts, Hepatocellular carcinoma (HepG2 xenografts)[1][3][4] |
| Ischemia Models | Middle Cerebral Artery Occlusion (MCAo) in mice and rats[5] |
| Dosing & Administration | Cancer: 10 mg/kg IP, 30 mg/kg IP daily, 60 mg/kg IV or IP daily.[1][6] Ischemia: 50 µg IP, 10 mg/kg IV, 1.25-25 mg/kg IP.[5][7] |
| Reported Efficacy | Cancer: Significant reduction in tumor growth and volume.[1][3] In a pancreatic cancer xenograft model, a 90% reduction in cancer cells was observed.[4] Ischemia: Significant reduction in infarct volume (up to 40%).[5] Reduction in pro-inflammatory markers like TNF-α, IL-6, E-selectin, and ICAM-1.[2] |
| Toxicity/Safety | At therapeutic doses in animal models, no adverse effects on weight gain or behavior were reported.[4] |
In Vivo Performance of Other PARP Inhibitors (Data from Separate Studies)
For comparative context, this section summarizes in vivo data for four clinically approved PARP inhibitors. It is crucial to reiterate that these results are not from direct comparisons with PJ34.
Olaparib (B1684210)
Olaparib is an inhibitor of PARP1, PARP2, and PARP3 and is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.
| Feature | Olaparib In Vivo Data (Representative Studies) |
| Cancer Models | BRCA2-mutated ovarian cancer patient-derived xenografts (PDX), ATM-deficient lymphoid tumor xenografts, pediatric solid tumor xenografts (Ewing sarcoma, neuroblastoma).[8][9][10] |
| Dosing & Administration | 50-100 mg/kg daily, oral gavage.[11] |
| Reported Efficacy | Significant inhibition of tumor growth in BRCA2-mutated ovarian cancer xenografts.[9][11] Impeded tumor growth and increased survival in an ATM-mutant lymphoma xenograft model.[10] |
| Toxicity/Safety | Generally well-tolerated in preclinical models at effective doses.[11] |
Rucaparib (B1680265)
Rucaparib is an inhibitor of PARP1, PARP2, and PARP3, approved for ovarian and prostate cancer.
| Feature | Rucaparib In Vivo Data (Representative Studies) |
| Cancer Models | BRCA1-mutant ovarian cancer syngeneic model, Glioblastoma (GBM) patient-derived xenografts (orthotopic and flank).[12][13] |
| Dosing & Administration | 1 mg/kg IP, 150 mg/kg twice daily, oral gavage.[12][13] |
| Reported Efficacy | Improved survival in a BRCA1-mutant syngeneic model, especially in combination with immunotherapy.[13] Potentiated the effect of temozolomide (B1682018) in flank GBM xenografts, but showed limited efficacy in orthotopic models due to poor CNS penetration.[12] |
| Toxicity/Safety | No toxicity was reported with the administration of rucaparib alone in some mouse studies.[14] |
Niraparib (B1663559)
Niraparib is an inhibitor of PARP1 and PARP2 approved for ovarian cancer.
| Feature | Niraparib In Vivo Data (Representative Studies) |
| Cancer Models | High-grade serous ovarian carcinoma (HGSOC) patient-derived xenografts (PDX), Cholangiocarcinoma PDX, BRCA-mutant triple-negative breast cancer (TNBC) intracranial models.[15][16][17] |
| Dosing & Administration | 50 mg/kg daily, oral gavage.[17] |
| Reported Efficacy | Induced tumor regression in BRCA2-mutated and RAD51C-methylated HGSOC PDX models.[17] Suppressed tumor growth in cholangiocarcinoma PDX models, particularly in combination with gemcitabine.[15] Improved survival and reduced tumor burden in an intracranial BRCA-mutant TNBC model.[16] |
| Toxicity/Safety | Generally well-tolerated in preclinical models. |
Talazoparib (B560058)
Talazoparib is a potent inhibitor of both PARP1 and PARP2 and is also known for its ability to "trap" PARP on DNA. It is approved for the treatment of BRCA-mutated breast cancer.
| Feature | Talazoparib In Vivo Data (Representative Studies) |
| Cancer Models | Ewing sarcoma xenografts, various pediatric cancer models.[18] |
| Dosing & Administration | 0.1 mg/kg or 0.25 mg/kg twice daily, oral gavage.[18] |
| Reported Efficacy | Demonstrated significant synergism with temozolomide against Ewing sarcoma xenografts.[18] Highly effective in BRCA-deficient xenografts as a single agent.[18] |
| Toxicity/Safety | In combination with chemotherapy, dose-limiting toxicities were primarily hematologic.[19] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are essential for the evaluation of therapeutic agents. Below are generalized methodologies for key in vivo experiments cited in this guide.
General In Vivo Xenograft Efficacy Study
This workflow represents a typical experimental design for evaluating the efficacy of a PARP inhibitor in a subcutaneous tumor xenograft model.
Caption: Generalized workflow for a preclinical in vivo xenograft study.
1. Animal Models:
-
Species: Athymic nude mice or other immunocompromised strains (e.g., NOD/SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Cell Lines/Tissues: Human cancer cell lines (e.g., PANC1, HepG2) or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
2. Drug Formulation and Administration:
-
PJ34: Typically dissolved in saline for intraperitoneal (IP) or intravenous (IV) injection.[6]
-
Olaparib, Rucaparib, Niraparib, Talazoparib: Often formulated in vehicles like a mixture of dimethylacetamide, Solutol HS 15, and phosphate-buffered saline for oral gavage (PO).[18]
-
Dosing Regimen: Doses and schedules vary widely between studies, ranging from daily to intermittent administration for a specified number of weeks.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Survival: In some studies, overall survival is a primary endpoint, with euthanasia performed when tumors reach a predetermined size or when animals show signs of morbidity.
4. Pharmacodynamic Assessments:
-
PARP Inhibition: Tumor tissues are collected at the end of the study to measure the levels of poly(ADP-ribose) (PAR) by methods such as ELISA or immunohistochemistry to confirm target engagement by the PARP inhibitor.
5. Toxicity Evaluation:
-
Animal body weight is monitored throughout the study as a general indicator of toxicity.
-
Clinical observations for signs of distress (e.g., changes in posture, activity, grooming) are also recorded.
Conclusion
PJ34 has demonstrated notable efficacy in various preclinical in vivo models of cancer and ischemia. However, a direct comparison of its performance against clinically approved PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib is currently hampered by the lack of head-to-head in vivo studies. The data summarized in this guide, compiled from separate and methodologically diverse studies, highlights the anti-tumor activity of each agent in specific contexts. Researchers should interpret these findings with caution and recognize that the relative potency and efficacy of these inhibitors can only be definitively established through direct comparative preclinical and clinical trials. Future research should aim to include PJ34 in such comparative studies to better define its potential therapeutic role relative to existing PARP inhibitors.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phenanthrene derivative PJ34 exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Efficacy of PARP inhibitor rucaparib in orthotopic glioblastoma xenografts is limited by ineffective drug penetration into the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating PARP-Independent Effects of PJ34 Hydrochloride
For researchers, scientists, and drug development professionals investigating the multifaceted activities of PJ34 hydrochloride, discerning its on-target PARP inhibition from its PARP-independent effects is critical for accurate interpretation of experimental results and potential therapeutic applications. This guide provides a comparative framework for validating these off-target effects, supported by experimental data and detailed protocols.
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with an EC50 of approximately 20 nM in cell-free assays.[1][2][3] It is significantly more potent than the first-generation PARP inhibitor 3-aminobenzamide.[1][2] While its PARP-inhibitory functions are well-documented in contexts like DNA repair and apoptosis, a growing body of evidence indicates that PJ34 also elicits biological responses through mechanisms independent of PARP inhibition, often at higher concentrations.[3][4] These effects include the induction of mitotic catastrophe in cancer cells and modulation of inflammatory pathways.[3][5]
Comparative Analysis of this compound Effects
A key aspect of validating PARP-independent effects is to compare the concentration at which these effects are observed with the concentration required for PARP inhibition. Furthermore, comparing the cellular phenotypes induced by PJ34 with those of other PARP inhibitors with different off-target profiles can provide valuable insights.
| Inhibitor | Target(s) & Potency (IC50/EC50) | Noteworthy PARP-Independent Effects | Key References |
| This compound | PARP1/2 (~20-110 nM)[1][2][6], Tankyrase-1/2 (~1 µM)[3], Pim-1 kinase (3.7 µM), Pim-2 kinase (16 µM) | Induces G2/M mitotic arrest and catastrophe in a p21-dependent manner, independent of PARP1/2.[4][7] Modulates immune response by shifting from a Th1 to a Th2 phenotype.[5] | [1][2][3][4][5][6][7] |
| Olaparib | PARP1/2 | Did not significantly bind to any of the 392 kinases tested in one study, suggesting a more selective PARP-inhibition profile.[8] | [8] |
| Rucaparib | PARP1/2 | Shown to inhibit several kinases, including CDK16, PIM3, and DYRK1B, at micromolar concentrations.[8] | [8] |
| Niraparib | PARP1/2 | Interacts with multiple protein kinases, with strong inhibition of DYRK1A and DYRK1B.[8] | [8] |
| ABT-888 (Veliparib) | PARP1/2 | Did not replicate the mitotic spindle anomalies caused by PJ34, suggesting a different mechanism of action beyond PARP inhibition.[3] | [3] |
Experimental Protocols for Validating PARP-Independent Effects
To rigorously demonstrate that an observed effect of PJ34 is independent of PARP inhibition, a multi-pronged approach is recommended. This involves genetic knockdown of the primary target, comparison with structurally and functionally distinct inhibitors, and direct biochemical assays for off-target engagement.
This is a crucial experiment to determine if the primary targets of PJ34 are necessary for the observed phenotype.
Objective: To assess whether the PJ34-induced effect persists in cells lacking PARP1 and/or PARP2.
Methodology:
-
Cell Line Selection: Choose a cell line that exhibits the phenotype of interest in response to PJ34 treatment.
-
Genetic Knockdown: Utilize siRNA, shRNA, or CRISPR/Cas9 to create stable cell lines with significantly reduced expression of PARP1 and PARP2.
-
Treatment: Treat the parental (wild-type) and PARP-knockdown cell lines with a range of PJ34 concentrations.
-
Phenotypic Analysis: Evaluate the phenotype of interest (e.g., cell cycle arrest, apoptosis, protein expression) in all cell lines.
-
Interpretation: If the phenotype is still observed in the PARP-knockdown cells, it strongly suggests a PARP-independent mechanism.[4][7]
Using alternative PARP inhibitors with different chemical scaffolds and off-target profiles can help differentiate on-target from off-target effects.
Objective: To determine if the observed effect is specific to PJ34 or a general consequence of PARP inhibition.
Methodology:
-
Inhibitor Selection: Choose a structurally distinct PARP inhibitor, such as Olaparib, which has a cleaner kinase profile.[8]
-
Dose-Response: Treat cells with equimolar concentrations of PJ34 and the alternative inhibitor(s), based on their PARP inhibitory potency.
-
Phenotypic Assessment: Compare the cellular effects of the different inhibitors.
-
Interpretation: If the alternative PARP inhibitor does not produce the same phenotype as PJ34 at concentrations that effectively inhibit PARP, this points to a PARP-independent effect of PJ34.[3][9]
Broad screening assays can identify other potential protein targets of PJ34.
Objective: To identify novel off-target binding partners of PJ34.
Methodology:
-
Kinase Panel Screen: Submit PJ34 for screening against a large panel of purified kinases to determine its inhibitory activity (IC50 values) against each.
-
Proteomic Profiling: Employ techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling to identify proteins that interact with PJ34 in a cellular context.[9][10]
-
Validation: Validate any identified hits through direct binding assays and assess their functional relevance to the observed phenotype.
Visualizing Key Pathways and Workflows
Research suggests that at higher concentrations, PJ34 can induce a G2/M mitotic arrest that is dependent on the tumor suppressor protein p21, but independent of PARP1 and PARP2.[4][7]
Caption: PJ34-induced p21-dependent mitotic arrest pathway.
The following workflow outlines a systematic approach to investigating the PARP-independent actions of PJ34.
Caption: Workflow for validating PARP-independent effects of PJ34.
By employing these comparative analyses and validation protocols, researchers can confidently delineate the intricate mechanisms of this compound, paving the way for more precise and effective applications in both basic research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic effects of PJ34 [N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide.HCl], a selective inhibitor of poly(ADP-ribose) polymerase, in experimental allergic encephalomyelitis are associated with immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Cross-validation of PJ34 hydrochloride results with a structurally different PARP inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of the Research-Use PARP Inhibitor PJ34 Hydrochloride Against Clinically Approved Alternatives
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a critical class of therapeutics, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comprehensive cross-validation of the widely used research tool, this compound, with three structurally distinct, clinically approved PARP inhibitors: Olaparib, Talazoparib, and Veliparib. This objective comparison, supported by experimental data, aims to inform researchers on the nuanced differences in their mechanisms and efficacy, thereby guiding future research and development.
Executive Summary
This guide presents a head-to-head comparison of four PARP inhibitors, highlighting their differential biochemical potency, cellular cytotoxicity, and underlying mechanisms of action. While all four compounds target the PARP family of enzymes, their efficacy and cellular effects vary significantly. Notably, a key distinction lies in their ability to "trap" PARP enzymes on DNA, a mechanism that has been correlated with cytotoxic potency.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the biochemical potency and cytotoxic effects of this compound, Olaparib, Talazoparib, and Veliparib.
Table 1: Biochemical Potency of PARP Inhibitors
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| This compound | 110 | 86 | [1] |
| Olaparib | 1.9 | 1.1 | [2] |
| Talazoparib | 0.57 | - | [2] |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki is the inhibition constant.
Table 2: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines
| Cell Line | BRCA Status | PJ34 HCl | Olaparib | Talazoparib | Veliparib | Reference(s) |
| HCC1937 | BRCA1 mutant | ~4 | ~96 | 10 | >20 | [2] |
| MDA-MB-436 | BRCA1 mutant | >20 | 1.7 | >20 | >20 | [2] |
| MDA-MB-231 | BRCA wild-type | >20 | <20 | ~0.48 | >20 | [2] |
| MDA-MB-468 | BRCA wild-type | ~1.3 | <10 | ~0.8 | >20 | [2] |
| MCF-7 | BRCA wild-type | >20 | ~11 | ~1.1 | >20 | [2] |
| BT474 | BRCA wild-type | ~1.5 | >20 | >20 | >20 | [2] |
Note: IC50 values represent the concentration of the inhibitor that causes 50% inhibition of cell growth.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of action for PARP inhibitors is the blockade of PARP enzymatic activity, which is crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality.
However, a more recent understanding of PARP inhibitor efficacy highlights the importance of PARP trapping . This phenomenon involves the stabilization of the PARP-DNA complex, which itself becomes a cytotoxic lesion, obstructing DNA replication and transcription. The potency of PARP trapping varies significantly among inhibitors and is not always directly correlated with their catalytic inhibitory activity.
A comparative study on astrocyte viability revealed that while Talazoparib and Olaparib induce PARP-DNA trapping in a dose-dependent manner, PJ34 does not exhibit this property.[3] This suggests that the cytotoxic effects of PJ34 may be less reliant on the PARP trapping mechanism compared to Talazoparib and Olaparib.
Figure 1: Signaling pathway of PARP inhibition and the differential role of PARP trapping.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PARP inhibitor efficacy. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors for 72-120 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the data on a dose-response curve.[3][4]
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.
-
Reaction Setup: In a microplate, combine purified recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide (e.g., with a single-strand break), and the PARP inhibitor at various concentrations.
-
Incubation: Incubate the mixture to allow for binding.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples. An increase in polarization indicates the formation of a larger molecular complex (i.e., PARP1 trapped on the DNA).
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the potency of PARP trapping.[5][6]
Figure 2: A generalized experimental workflow for comparing the efficacy of PARP inhibitors.
DNA Damage Assay (γH2AX Foci Formation)
This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitors for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against phosphorylated H2AX (γH2AX). Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[7][8]
Discussion and Conclusion
The cross-validation of this compound with Olaparib, Talazoparib, and Veliparib reveals significant differences in their biochemical and cellular activities. While PJ34 is a potent inhibitor of PARP1 and PARP2 enzymatic activity, its cytotoxicity profile and mechanism of action appear to diverge from the clinically approved inhibitors, particularly concerning PARP trapping.
The data suggests that for research focused solely on the catalytic inhibition of PARP, PJ34 remains a valuable tool. However, for studies investigating the broader cytotoxic effects of PARP inhibition in cancer cells, especially those related to synthetic lethality and PARP trapping, Olaparib and Talazoparib may serve as more clinically relevant comparators. Talazoparib, in particular, demonstrates high potency in both enzymatic inhibition and PARP trapping, translating to significant cytotoxicity in various breast cancer cell lines, irrespective of their BRCA status in some cases.[2] Veliparib, on the other hand, is a weaker PARP trapper and shows less single-agent cytotoxicity in the presented data.
It is also important to note that PJ34 has been reported to have off-target effects, including activity at Pim-1 and Pim-2 kinases at higher concentrations.[8] This further underscores the need for careful selection of PARP inhibitors based on the specific research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PJ34 Hydrochloride: An In-Vitro Analysis of IC50 Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of PJ34 hydrochloride, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, across a spectrum of human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of PJ34's anti-proliferative efficacy and to provide detailed experimental protocols for reproducibility.
Abstract
This compound is a well-established inhibitor of PARP-1 and PARP-2, enzymes critical for DNA repair.[1] Its ability to induce synthetic lethality in cancer cells with compromised DNA damage response pathways has made it a subject of extensive research. This guide summarizes the IC50 values of PJ34 in various cancer cell lines, offering a comparative perspective on its cytotoxic potential. Detailed methodologies for key in-vitro assays are provided to support further investigation and validation.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. It is important to note that variations in experimental conditions, such as the specific assay used and the duration of drug exposure, can influence the observed IC50 values.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value |
| Enzymatic Inhibition | ||||
| PARP-1 | - | Enzymatic Assay | - | ~20 nM - 110 nM[1][2] |
| PARP-2 | - | Enzymatic Assay | - | ~20 nM - 86 nM[1][2] |
| Cell Viability/Proliferation | ||||
| HeLa | Cervical Cancer | PARP1 Inhibition | - | 20 nM[2] |
| HepG2 | Liver Cancer | Cell Growth Assay | 6 and 9 days | Dose-dependent suppression |
| Jurkat | T-cell Leukemia | WST-1 Assay | 24, 48, 72 hours | Lower than HL-60[3] |
| HL-60 | Promyelocytic Leukemia | WST-1 Assay | 24, 48, 72 hours | Higher than Jurkat[3] |
| Various ATLL cell lines | Adult T-cell Leukemia/Lymphoma | XTT Assay | 5 days | ~10 µM - 20 µM[4] |
| MCF-7 | Breast Cancer (Doxorubicin-resistant) | Not Specified | 48 hours | 10 - 20 µM[1] |
| A549 | Lung Cancer | Not Specified | 72 hours | Eradicated by 30 µM[1] |
| Calu-6 | Lung Cancer | Not Specified | 72 hours | Eradicated by 30 µM[1] |
| H460 | Lung Cancer | Not Specified | 72 hours | Eradicated by 30 µM[1] |
Mechanism of Action: PARP Inhibition and DNA Damage Repair
PJ34 primarily functions by inhibiting PARP-1 and PARP-2, key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of unrepaired single-strand breaks. These breaks are converted into more lethal double-strand breaks during DNA replication, ultimately causing cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the luminescent signal against the logarithm of the drug concentration.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PJ34's Effects on Normal Versus Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of the PARP inhibitor PJ34 on normal and cancerous cell lines. Drawing from a range of preclinical studies, this document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. The information presented herein summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action.
Executive Summary
PJ34, a phenanthrene (B1679779) derivative, has demonstrated significant and selective cytotoxicity against a variety of human cancer cells, while exhibiting minimal adverse effects on normal proliferating cells.[1] At concentrations higher than those required for PARP1 inhibition, PJ34 induces mitotic catastrophe in cancer cells, a form of cell death resulting from aberrant mitosis.[1][2] This selective action is attributed to its interference with the mitotic spindle apparatus in malignant cells, a mechanism that appears to be independent of its PARP1 inhibitory function.[1][3][4] In contrast, normal cells are able to overcome a transient PJ34-induced cell cycle arrest and continue to proliferate.[1]
Data Presentation: Comparative Effects of PJ34
The following tables summarize the differential effects of PJ34 on cancer and normal cell lines across key metrics: cytotoxicity and cell cycle progression.
Table 1: Comparative Cytotoxicity of PJ34 (IC50 Values)
| Cell Line | Cell Type | Cancer/Normal | PJ34 IC50 (µM) | Reference |
| Jurkat | Human T-cell leukemia | Cancer | ~12.5 (72h) | [5] |
| HL-60 | Human promyelocytic leukemia | Cancer | ~25 (72h) | [5] |
| M14 | Human melanoma | Cancer | Not specified, but cytotoxic at 10µM | [2] |
| HepG2 | Human liver carcinoma | Cancer | Suppresses growth at 0.5-2.0 mg/L (~1.5-6 µM) | [6] |
| PC12 | Rat pheochromocytoma | Cancer | Neuroprotective at 0.1-10 µM | [7] |
| Healthy Human Proliferating Cells | Epithelial, Mesenchymal, Endothelial | Normal | Non-toxic at concentrations that eradicate cancer cells | [1] |
| Normal Human Primary Glial and Neuronal Cells | Glial and Neuronal | Normal | Minimal cytotoxicity |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: Effect of PJ34 on Cell Cycle Distribution
| Cell Line | Cell Type | PJ34 Concentration | Exposure Time | % of Cells in G2/M Phase (Approx.) | Reference |
| Various Human Cancer Cells | Breast, Pancreatic, Ovarian, Colon, Lung | 10-30 µM | 3-6 h | Significant Arrest | [1] |
| U87MG | Human glioblastoma | 20 µM | 72 h | ~45% | [8] |
| LN229 | Human glioblastoma | 20 µM | 72 h | ~40% | [8] |
| HTLV-I-transformed cells | Adult T-cell Leukemia | Not Specified | Not Specified | Significant Arrest | [9] |
| Healthy Human Proliferating Cells | Epithelial, Mesenchymal, Endothelial | Concentrations that cause arrest in cancer cells | 3-6 h | Transient arrest, followed by recovery | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of PJ34 are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Cells of interest (cancer and normal)
-
96-well plates
-
Complete culture medium
-
PJ34 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[10][11]
-
Treatment: Treat cells with various concentrations of PJ34 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
PJ34 stock solution
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PJ34 for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP.
Materials:
-
Cell lysates (from treated and untreated cells)
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Recombinant PARP enzyme (for standard curve)
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histones.[15][16]
-
Reaction Setup: Add cell lysates or recombinant PARP, activated DNA (if required by the kit), and biotinylated NAD+ to the wells.[15]
-
Incubation: Incubate for 1 hour at room temperature to allow for the PARP reaction.[15]
-
Detection: Wash the plate and add Streptavidin-HRP, followed by another incubation.[15]
-
Color Development: Add the colorimetric HRP substrate and incubate until color develops.[16]
-
Stop Reaction: Add the stop solution.[15]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[16]
-
Data Analysis: Determine PARP activity relative to controls.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of PJ34 and a typical experimental workflow.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PARP targeting counteracts gliomagenesis through induction of mitotic catastrophe and aggravation of deficiency in homologous recombination in PTEN-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
PARP trapping efficiency of PJ34 hydrochloride compared to other inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of PARP inhibitors is critical for advancing targeted cancer therapies. While catalytic inhibition of poly(ADP-ribose) polymerase (PARP) is a shared characteristic, the efficiency with which these inhibitors trap PARP on DNA—a key driver of cytotoxicity—varies significantly. This guide provides a comparative analysis of the PARP trapping efficiency of PJ34 hydrochloride against other well-established PARP inhibitors, supported by available experimental data and detailed methodologies.
A pivotal study has indicated that this compound, unlike many of its clinical counterparts, does not induce PARP-DNA trapping. Mechanistic assessments have shown that while inhibitors like talazoparib (B560058) and olaparib (B1684210) promote the trapping of PARP onto DNA in a dose-dependent manner, PJ34 does not exhibit this effect[1]. This fundamental difference in the mechanism of action has significant implications for its potential therapeutic applications, particularly in contexts where avoiding the cytotoxic effects of PARP trapping is desirable, such as in neurodegenerative disorders[1].
Comparative Analysis of PARP Trapping Efficiency
The ability of a PARP inhibitor to trap the PARP enzyme on DNA is a critical determinant of its cytotoxic potential. This "trapped" PARP-DNA complex can obstruct DNA replication, leading to the formation of double-strand breaks that are particularly lethal to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
While direct quantitative data for the PARP trapping efficiency of this compound is not available in the form of an EC50 or relative trapping potency value—largely because studies indicate it does not induce trapping—a qualitative comparison can be made with other prominent PARP inhibitors. For these other inhibitors, relative trapping potencies have been established, with talazoparib consistently identified as the most potent PARP trapper.
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| This compound | Does not induce PARP-DNA trapping | [1] |
| Talazoparib | Very High (~100-fold > Olaparib) | [2][3][4] |
| Niraparib | High | [4] |
| Olaparib | Moderate | [4] |
| Rucaparib | Moderate | [4] |
| Veliparib | Low | [4] |
Understanding the PARP Trapping Mechanism
The differential ability of PARP inhibitors to trap PARP on DNA is a key aspect of their mechanism of action. The following diagram illustrates the signaling pathway initiated by PARP trapping, leading to cancer cell death, particularly in the context of homologous recombination deficiency (e.g., BRCA mutations).
Experimental Protocols for Assessing PARP Trapping
The determination of PARP trapping efficiency is crucial for characterizing and comparing different inhibitors. A widely used method is the chromatin fractionation assay followed by Western blotting. This technique quantifies the amount of PARP1 that is tightly bound to chromatin within cells after treatment with a PARP inhibitor.
Chromatin Fractionation and Western Blot Protocol
This cell-based assay provides a physiologically relevant measure of PARP trapping.
1. Cell Culture and Treatment:
-
Plate the cells of interest (e.g., HeLa, DU145) and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the PARP inhibitor (e.g., this compound, olaparib, talazoparib) for a specified duration (e.g., 4 hours). Include a vehicle-treated control group.
-
To enhance the trapping signal, cells can be co-treated with a DNA-damaging agent, such as methyl methanesulfonate (B1217627) (MMS), for a short period before harvesting[5][6].
2. Cell Lysis and Fractionation:
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Perform subcellular protein fractionation using a commercial kit or an established laboratory protocol. This process typically involves sequential lysis steps to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions[5][7]. It is important to include the PARP inhibitor in the fractionation buffers to maintain the trapped complex[5].
3. Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions for each sample using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading for the subsequent Western blot[6][7].
4. Immunoblotting (Western Blot):
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Subsequently, probe the same membrane with a primary antibody against a histone protein (e.g., Histone H3) to serve as a loading control for the chromatin fraction[5][7].
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate[5].
5. Data Analysis:
-
Quantify the intensity of the PARP1 and Histone H3 bands using densitometry software.
-
Normalize the PARP1 signal to the Histone H3 signal for each sample to determine the relative amount of chromatin-trapped PARP1. An increased normalized PARP1 signal in inhibitor-treated cells compared to control cells indicates PARP trapping.
The following diagram outlines the general workflow for a chromatin fractionation assay to measure PARP trapping.
References
- 1. PARP-DNA trapping ability of PARP inhibitors jeopardizes astrocyte viability: Implications for CNS disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Synergistic Effect of PJ34 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of PJ34, a potent PARP inhibitor, with various chemotherapy agents across different cancer models. The experimental data, detailed protocols, and pathway visualizations presented herein offer valuable insights for researchers and drug development professionals exploring novel combination cancer therapies.
Quantitative Analysis of Synergism
The following tables summarize the key quantitative data from studies investigating the synergistic effects of PJ34 with different chemotherapy drugs.
Table 1: Synergistic Effect of PJ34 and Cisplatin in B16F10 Melanoma Cells [1][2][3][4]
| Treatment Group | 48h Annexin V Positive Cells (%) | 72h Annexin V Positive Cells (%) |
| Control | Baseline | Baseline |
| PJ34 | Mild increase (not significant) | Significant increase |
| Cisplatin | Not significant | Significant increase |
| PJ34 + Cisplatin | Significant increase | More pronounced significant increase |
Table 2: Synergistic Effect of PJ34 and Temozolomide in B16F10 Melanoma Cells [1][2][3][4]
| Treatment Group | 72h Cell Viability | 24h Apoptotic Nuclei (%) |
| Control | 100% | Baseline |
| PJ34 | Decreased | Not significant |
| Temozolomide | No significant change | Not significant |
| PJ34 + Temozolomide | Decreased (not statistically significant vs. PJ34 alone) | Significantly more than Temozolomide alone |
Table 3: Synergistic Effect of PJ34 and Melphalan (B128) in RPMI8226/R Multiple Myeloma Cells [5][6][7][8]
| Treatment Group | IC50 of Melphalan (µmol/L) | Apoptosis Rate |
| Melphalan alone | 20.43 | Increased |
| PJ34 + Melphalan | 7.8 | More obviously increased |
Table 4: Synergistic Effect of PJ34 and Doxorubicin in HeLa Cells [9]
| Treatment Group | Doxorubicin-mediated Cell Death |
| Doxorubicin alone | Baseline |
| PJ34 + Doxorubicin | 50% improvement |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the synergistic effects of PJ34.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4 to 10^5 cells per well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2).[10]
-
Drug Treatment: Add the desired concentrations of PJ34, chemotherapy agent, or their combination to the wells. Include control wells with untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10]
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.[10]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with PJ34, the chemotherapy agent, or the combination for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[11]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[11]
-
Propidium Iodide (PI) Staining: Add PI to the cell suspension just before analysis to identify necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic.
Western Blotting for DNA Repair Proteins
Western blotting is used to detect and quantify specific proteins involved in DNA damage repair pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the DNA repair proteins of interest (e.g., FANCD2, BRCA2, Rad51, γH2AX) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of PJ34 with chemotherapy is primarily attributed to its role as a PARP inhibitor, which disrupts DNA damage repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents.
Experimental Workflow for Evaluating Synergy
Caption: A typical experimental workflow to validate PJ34's synergistic effects.
PJ34 and Melphalan: Targeting the FA/BRCA Pathway
In multiple myeloma, PJ34 enhances the efficacy of melphalan by inhibiting the Fanconi Anemia/BRCA (FA/BRCA) pathway, a critical DNA double-strand break repair mechanism.[6]
Caption: PJ34 inhibits the FA/BRCA pathway, enhancing melphalan-induced apoptosis.
General Mechanism: PARP Inhibition and Synthetic Lethality
The primary mechanism of PJ34's synergy with DNA-damaging chemotherapies is through the principle of synthetic lethality. By inhibiting PARP, which is crucial for single-strand break repair, PJ34 leads to the accumulation of double-strand breaks upon replication. In cancer cells that are often deficient in other DNA repair pathways (like homologous recombination), this overload of DNA damage leads to cell death.
Caption: PJ34-mediated PARP inhibition leads to synthetic lethality with chemotherapy.
References
- 1. Frontiers | PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitor PJ34 Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of PARP1 inhibitor PJ34 on multi-drug resistance in human multiple myeloma cell line and its relationship with FA/BRCA pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PJ34, a poly(ADP-ribose) polymerase (PARP) inhibitor, reverses melphalan-resistance and inhibits repair of DNA double-strand breaks by targeting the FA/BRCA pathway in multidrug resistant multiple myeloma cell line RPMI8226/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Influence of PJ34 on the genotoxicity induced by melphalan in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with the PARP-inhibitor PJ34 causes enhanced doxorubicin-mediated cell death in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Unraveling PJ34's Mechanism: A Comparative Guide to On-Target Verification Using PARP1/2 Knockout Cells
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a pharmacological inhibitor is a critical step in preclinical development. This guide provides a comparative framework for utilizing PARP1/2 knockout cells to confirm the on-target activity of PJ34, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). By comparing the cellular responses to PJ34 in wild-type cells versus cells genetically deficient in PARP1 and PARP2, researchers can definitively dissect on-target from potential off-target effects.
The central premise of this approach is that if PJ34's cellular effects are mediated through the inhibition of PARP1 and PARP2, then the genetic removal of these targets should abolish or significantly diminish the observed phenotype. Conversely, if PJ34 elicits a response in cells lacking PARP1 and PARP2, it strongly indicates the involvement of off-target mechanisms.
The Role of PARP1/2 in Cellular Signaling
Poly(ADP-ribose) polymerase 1 (PARP1) and its close homolog PARP2 are key enzymes in the cellular response to DNA damage. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately facilitating the restoration of genomic integrity. Inhibition of PARP1/2 enzymatic activity is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
Confirming On-Target Effects: The Knockout Cell Model
The definitive method to verify that a compound's biological activity is mediated through its intended target is to compare its effects in the presence and absence of that target. In this context, PARP1/2 knockout (or knockdown) cells serve as the ideal negative control.
Comparative Analysis: PJ34 in Wild-Type vs. PARP1/2 Knockdown Cells
Contrary to the expectation that PJ34's cytotoxic effects are solely dependent on PARP1/2 inhibition, studies have revealed that at higher concentrations, PJ34 can induce a G2/M mitotic arrest and subsequent cell death through a PARP1- and PARP2-independent mechanism.[1][2] This highlights the critical importance of using knockout/knockdown models for validation.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative experiments using wild-type and PARP1/2 knockdown (KD) cell lines.
Table 1: Effect of PJ34 on Cell Cycle Distribution (24h Treatment)
| Cell Line | PJ34 Concentration (µM) | % of Cells in G2/M Phase (Approx.) | Reference |
| MCF7 (WT) | 0 | ~14% | [3] |
| 50 | ~28% | [3] | |
| MCF7:PARP1 KD | 0 | ~17% | [3] |
| 50 | ~22% | [3] | |
| HeLa (WT) | 0 | ~19% | [3] |
| 50 | ~31% | [3] | |
| HeLa:PARP1 KD | 0 | ~15% | [3] |
| 50 | ~41% | [3] |
Table 2: Clonogenic Survival After PJ34 Treatment
| Cell Line | PJ34 Concentration (µM) | Treatment Duration (h) | % Survival (Approx.) | Reference |
| MCF7 (WT) | 10 | 24 | ~49% | [3] |
| 50 | 6 | ~39% | [3] | |
| 50 | 24 | ~13% | [3] | |
| MCF7:PARP1 KD | 10 | 24 | ~66% | [3] |
| 50 | 6 | ~15% | [3] | |
| 50 | 24 | ~6% | [3] |
Table 3: Comparison of IC50 Values for PARP Inhibition vs. Cytotoxicity
| Parameter | PJ34 Concentration | Target/Effect | Reference |
| PARP1 Inhibition (in vitro) | ~20 nM (IC50) | Enzymatic Activity | [2] |
| PARP2 Inhibition (in vitro) | ~20 nM (IC50) | Enzymatic Activity | [2] |
| Cytotoxicity (MCF-7 cells) | 10-20 µM | Cell Eradication | [2] |
| Cytotoxicity (Jurkat cells) | ~2.5 µM (IC50, 72h) | Cell Viability | [4] |
| Cytotoxicity (HL-60 cells) | ~5 µM (IC50, 72h) | Cell Viability | [4] |
The data indicates that while PJ34 is a potent inhibitor of PARP1/2 enzymatic activity (in the nanomolar range), its cytotoxic and cell cycle arrest effects occur at much higher micromolar concentrations.[2] Crucially, the G2/M arrest induced by PJ34 is not abrogated—and in some cases is even enhanced—in PARP1 knockdown cells, providing strong evidence for a PARP1-independent mechanism of action at these concentrations.[3]
Alternative PARP Inhibitors for Comparison
To further validate these findings, it is useful to compare PJ34 with other PARP inhibitors that may have different off-target profiles.
Table 4: Comparative Activity of Clinically Relevant PARP Inhibitors
| Inhibitor | Primary Targets | Known Off-Targets (at sub-µM) | Notes |
| PJ34 | PARP1, PARP2, Tankyrase-1/2 | Mitotic spindle proteins (implicated) | Induces PARP-independent mitotic catastrophe[2] |
| Olaparib | PARP1, PARP2 | - | Weaker PARP trapping compared to Talazoparib |
| Niraparib | PARP1, PARP2 | DYRK1s, CDK16, PIM3 | Potent PARP trapping |
| Rucaparib | PARP1, PARP2 | DYRK1s, CDK16, PIM3 | Moderate PARP trapping |
| Talazoparib | PARP1, PARP2 | - | Most potent PARP trapping agent |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation studies.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Wild-type and PARP1/2 knockout cells
-
96-well plates
-
Complete culture medium
-
PJ34 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of PJ34 in culture medium. Remove the old medium and add 100 µL of the PJ34-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and quantifies the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Materials:
-
Wild-type and PARP1/2 knockout cells
-
6-well plates
-
PJ34 stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of PJ34 for a specified duration (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent (by trypsinization) cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot for PAR Levels
This protocol assesses the on-target enzymatic inhibition of PARP by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
-
Materials:
-
Wild-type and PARP1/2 knockout cells
-
PJ34 stock solution
-
DNA damaging agent (e.g., H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PAR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treatment: Treat cells with PJ34 for 1-2 hours before inducing DNA damage with a short pulse of H₂O₂ (e.g., 1 mM for 10 minutes) to stimulate PARP activity.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Re-probe the membrane for a loading control (GAPDH or β-actin). Quantify band intensities to determine the relative reduction in PAR levels in PJ34-treated samples compared to the H₂O₂-only control. A significant reduction in PAR signal in wild-type cells and a complete lack of signal in knockout cells confirms on-target PARP inhibition.
-
Conclusion
The use of PARP1/2 knockout cells is an indispensable tool for the rigorous evaluation of PARP inhibitors like PJ34. The experimental evidence clearly demonstrates that while PJ34 potently inhibits the enzymatic activity of PARP1 and PARP2, its ability to induce mitotic arrest and cytotoxicity at higher concentrations is largely independent of these targets.[2][3] This underscores a critical principle in drug development: the concentration-dependent effects of a compound can engage different mechanisms of action. For researchers investigating PJ34, it is imperative to consider these PARP-independent effects and to use the appropriate genetic controls to accurately interpret experimental outcomes and delineate the true on-target versus off-target activities of this inhibitor.
References
- 1. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PARP inhibitor PJ34 causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
PJ34 Hydrochloride: A Comparative Literature Review for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PJ34 hydrochloride's performance against other PARP inhibitors, supported by experimental data from peer-reviewed literature.
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with an approximate IC50 of 20 nM.[1] It is a water-soluble phenanthridinone derivative that has garnered significant interest for its dual mechanism of action. At low nanomolar concentrations, PJ34 effectively inhibits PARP activity, interfering with DNA repair processes. At higher micromolar concentrations, it induces a unique PARP1-independent mitotic catastrophe in cancer cells, setting it apart from many other PARP inhibitors.[2] This guide summarizes key comparative studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the key signaling pathways.
In Vitro Efficacy: A Comparative Analysis
A key study compared the cytotoxic effects of 13 PARP inhibitors, including PJ34 and the clinically approved olaparib (B1684210), across a panel of 12 human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this research provide a direct comparison of their in vitro potency.
| Cell Line | Cancer Subtype | PJ34 HCl IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Rucaparib IC50 (µM) | Niraparib (B1663559) IC50 (µM) |
| HCC1937 | Triple-Negative, BRCA1 mutant | ~4 | ~96 | ~0.01 | ~13 | ~11 |
| MDA-MB-436 | Triple-Negative, BRCA1 mutant | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| MDA-MB-231 | Triple-Negative, BRCA wild-type | Not Reported | <10 | ~0.48 | <10 | <20 |
| MDA-MB-468 | Triple-Negative, BRCA wild-type | ~1.3 | <10 | ~0.8 | <10 | <20 |
| MCF-7 | ER+, PR+, HER2- | Not Reported | ~11 | ~1.1 | ~10 | ~5.4 |
| BT474 | ER+, PR+, HER2+ | ~1.5 | Not Reported | Not Reported | Not Reported | ~13 |
Table 1: Comparative IC50 values of this compound and other selected PARP inhibitors in various breast cancer cell lines. Data extracted from a 7-day cell viability assay.
Notably, in the BRCA1-mutant HCC1937 cell line, PJ34 demonstrated significantly higher potency (IC50 ≈ 4 µM) compared to olaparib (IC50 ≈ 96 µM). Furthermore, in the triple-negative, BRCA wild-type cell line MDA-MB-468, PJ34 showed an IC50 of approximately 1.3 µM. In the ER+/HER2+ cell line BT474, PJ34 was the most potent among the tested inhibitors with an IC50 of roughly 1.5 µM.
PARP Enzyme Selectivity
PJ34 is recognized as a broad-spectrum PARP inhibitor. While it potently inhibits PARP1 and PARP2, it also shows activity against other PARP family members, such as tankyrase-1 and tankyrase-2 (approximate IC50 of 1 µM).[2] This contrasts with more selective inhibitors like veliparib (B1684213) and niraparib, which primarily target PARP1 and PARP2. The broader activity of PJ34 may contribute to its distinct biological effects but also suggests a potential for off-target effects.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Profile |
| PJ34 | ~20 | ~20 | Broad inhibitor (also inhibits Tankyrase-1/2) |
| Olaparib | 5 | 1 | Potent PARP1/2 inhibitor, less selective than others |
| Talazoparib | 1.2 (Ki) | 0.87 (Ki) | Potent PARP1/2 inhibitor |
| Rucaparib | 1.4 (Ki) | Not Reported | Potent PARP1 inhibitor, least selective clinical PARP1 inhibitor |
| Niraparib | Not Reported | Not Reported | Selective for PARP1 and PARP2 |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | Selective for PARP1 and PARP2 |
Table 2: A summary of the PARP enzyme inhibitory activity and selectivity of PJ34 and other common PARP inhibitors.
In Vivo Studies: Limited Comparative Data
While several studies have investigated the in vivo efficacy of PJ34 in various xenograft models, direct head-to-head comparative studies with other PARP inhibitors are limited in the publicly available literature.
Existing studies demonstrate that PJ34 can suppress tumor growth in models of liver cancer and shows neuroprotective effects.[3] For instance, PJ34 was shown to inhibit the growth of HepG2 cell-derived tumors in nude mice. In models of cerebral ischemia, PJ34 treatment at doses of 3.2 mg/kg and 10 mg/kg was evaluated for its neuroprotective effects.[4]
A comparative pharmacokinetic study of niraparib and olaparib in preclinical tumor models highlights the importance of such in vivo comparisons. This study revealed that niraparib achieved greater tumor exposure than olaparib, which correlated with more potent tumor growth inhibition in certain models. Similar comparative pharmacokinetic and pharmacodynamic studies involving PJ34 would be highly valuable to the research community.
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and other PARP inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitors in complete medium. Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after exposure to a cytotoxic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound and other PARP inhibitors
-
Crystal Violet staining solution (e.g., 0.5% w/v in methanol)
Protocol:
-
Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the PARP inhibitors for a specific duration (e.g., 24 hours).
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing single cells to form colonies (defined as a cluster of at least 50 cells).
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the long-term effect of the inhibitors on cell survival.
Signaling Pathways and Mechanisms of Action
This compound exhibits a fascinating dual mechanism of action that distinguishes it from many other PARP inhibitors.
PARP Inhibition and Synthetic Lethality
At nanomolar concentrations, PJ34 functions as a classical PARP inhibitor. It binds to the active site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). The inability to repair these DSBs results in genomic instability and ultimately, cell death through a process known as synthetic lethality.
Induction of Mitotic Catastrophe
At higher micromolar concentrations (typically >10 µM), PJ34 induces cell death in cancer cells through a mechanism that is independent of its PARP1 inhibitory activity. This pathway involves the disruption of the mitotic spindle, leading to mitotic catastrophe.[2] This distinct mechanism is not shared by all potent PARP inhibitors and suggests that PJ34 has additional cellular targets beyond PARP enzymes. This unique property may be particularly beneficial in treating cancers that are not dependent on BRCA mutations or have developed resistance to other PARP inhibitors.
Conclusion
This compound is a versatile research tool with a dual mechanism of action that distinguishes it from many other PARP inhibitors. Its potent, broad-spectrum PARP inhibition at low concentrations and its unique ability to induce mitotic catastrophe at higher concentrations make it a valuable compound for cancer research. The provided comparative in vitro data highlights its significant cytotoxicity in various breast cancer cell lines, in some cases surpassing that of clinically approved PARP inhibitors. While direct in vivo comparative data is currently lacking, the detailed experimental protocols provided herein should facilitate further research into the promising therapeutic potential of PJ34. The distinct signaling pathways activated by PJ34 at different concentrations offer exciting avenues for exploring novel cancer treatment strategies, particularly in the context of drug resistance and for cancers that are not reliant on homologous recombination deficiencies.
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Protective effects of PJ34, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Benchmarking PJ34 Hydrochloride: A Comparative Guide to Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the research compound PJ34 hydrochloride against the clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The information presented is intended to assist researchers in evaluating the potential of this compound in preclinical studies and to provide context for its activity relative to established therapeutic agents.
Mechanism of Action: A Shared Target in DNA Repair
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair.
PARP inhibitors, including this compound and the approved drugs, exert their anti-cancer effects primarily through two mechanisms:
-
Catalytic Inhibition: They compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of PARP enzymes, preventing the synthesis of PAR chains. This inhibition stalls the repair of SSBs.[2]
-
PARP Trapping: A key mechanism for the cytotoxicity of many approved PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[3] This creates a toxic DNA-PARP complex that can lead to the collapse of replication forks, generating more deleterious double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[2]
While all the compounds discussed inhibit PARP activity, their potency in both catalytic inhibition and PARP trapping can vary, contributing to differences in their clinical efficacy and toxicity profiles.[3]
Comparative Efficacy: A Look at the Numbers
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and the clinically approved PARP inhibitors against PARP1 and PARP2. It is crucial to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental methodologies and conditions.
Table 1: In Vitro Inhibitory Activity (IC50) Against PARP Enzymes
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| This compound | 110 | 86 | [4] |
| Olaparib | 5 | 1 | [5] |
| Rucaparib | Potent inhibitor of PARP1, PARP2, and PARP3 | [6] | |
| Niraparib | 3.8 | 2.1 | [7] |
| Talazoparib | 0.57 | [8] |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate greater potency. Direct comparative studies under identical assay conditions are needed for a definitive ranking of potency.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed methodologies for key experiments commonly used to assess the activity of PARP inhibitors.
PARP Activity Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.
Principle: This assay quantifies the incorporation of a labeled substrate (e.g., biotinylated NAD+) onto a histone substrate by a purified PARP enzyme. Inhibition of this process by a test compound results in a reduced signal.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated microplate
-
Activated DNA (to stimulate PARP activity)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and approved inhibitors)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Chemiluminescent or colorimetric HRP substrate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In the histone-coated microplate, add the assay buffer, activated DNA, and the test compound dilutions.
-
Enzyme Addition: Add the recombinant PARP enzyme to each well to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARylation reaction.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate. After another wash step, add the HRP substrate.
-
Data Acquisition: Measure the chemiluminescent or colorimetric signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS or AlamarBlue Assay)
This assay determines the effect of PARP inhibitors on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS) or resazurin (B115843) (AlamarBlue) into a colored formazan (B1609692) product or a fluorescent resorufin (B1680543) product, respectively. The amount of product formed is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTS or AlamarBlue reagent
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or AlamarBlue reagent to each well.
-
Incubation: Incubate the plates for a few hours at 37°C.
-
Data Acquisition: Measure the absorbance (MTS) or fluorescence (AlamarBlue) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
DNA Damage Response Assay (γH2AX Staining)
This assay visualizes and quantifies the induction of DNA double-strand breaks, a downstream consequence of PARP inhibition.
Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs. Immunofluorescence staining for γH2AX allows for the detection of these DNA damage foci.
Materials:
-
Cancer cell lines
-
Cell culture plates or coverslips
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in imaging plates and treat with test compounds for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Antibody Staining: Incubate the cells with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
PARP Signaling Pathway in DNA Single-Strand Break Repair
Caption: The PARP signaling pathway in response to DNA single-strand breaks and its inhibition by PARP inhibitors.
Experimental Workflow for Evaluating PARP Inhibitors
Caption: A typical experimental workflow for the in vitro evaluation and comparison of PARP inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP and DDR Pathway Drug Discovery [promega.com]
- 5. PJ34, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP and DDR Pathway Drug Discovery [promega.com]
- 7. PARP assay [assay-protocol.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of PJ34 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Before handling PJ34 hydrochloride for disposal, it is crucial to be aware of its potential hazards. While a specific SDS with disposal information is not widely available, analogous PARP inhibitors are often classified as potentially hazardous substances.[1][2] Therefore, it is imperative to handle this compound with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves[2]
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][5]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound and its containers is to manage it as hazardous chemical waste and arrange for its collection by a licensed waste disposal company.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][6]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safety and compliance.[7]
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container if possible, or in a clearly labeled, sealed container.[2][3]
-
Contaminated consumables such as weighing paper, pipette tips, tubes, and gloves should be collected in a designated solid hazardous waste container.[1][2] For grossly contaminated items, double-bagging is recommended before placing them in the final waste container.[1]
-
-
Liquid Waste:
-
Sharps Waste:
Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies like the EPA.[7]
-
Labeling: All waste containers must be clearly labeled with:
-
Storage:
Arranging for Disposal
-
Once a waste container is full (typically 70-80% capacity to allow for vapor expansion) or has reached the storage time limit, contact your institution's EHS department to schedule a pickup.[10]
-
Follow all institutional procedures for waste manifests and collection.[2]
Quantitative Data Summary for Hazardous Waste Storage
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Guideline | Source(s) |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [8][9] |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [9] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded | [8][9] |
| Removal Time After Limit is Reached | Within 3 calendar days | [8][9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
Experimental Protocols
As this document provides procedural guidance for disposal rather than citing specific experiments, there are no experimental protocols to detail. The procedures outlined are based on established safety and regulatory guidelines for chemical waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
Essential Safety and Operational Guide for Handling PJ34 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides comprehensive, step-by-step safety and logistical information for the handling of PJ34 hydrochloride, a potent PARP inhibitor. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Stock Solutions (Powder Form) | Respirator: NIOSH-approved N95 or higher-rated respirator for powders. Eye Protection: Chemical safety goggles and a face shield. Gloves: Double-gloving with nitrile gloves is recommended. Change the outer pair immediately upon contamination. Lab Coat: A fully buttoned lab coat with elastic cuffs. |
| Handling Diluted Solutions | Eye Protection: Chemical safety goggles. Gloves: Nitrile gloves. Lab Coat: A fully buttoned lab coat. |
| In Vivo Administration | Eye Protection: Chemical safety goggles. Gloves: Nitrile gloves. Lab Coat: A fully buttoned lab coat. |
| Waste Disposal | Eye Protection: Chemical safety goggles and a face shield. Gloves: Heavy-duty nitrile or butyl rubber gloves. Lab Coat: A chemical-resistant lab coat or apron. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClN₃O₂ | [1][2] |
| Molecular Weight | 331.8 g/mol | [1] |
| Appearance | White to yellow solid/powder | [2] |
| Solubility in Water | 33.2 mg/mL (100.06 mM) | [2] |
| Solubility in DMSO | 50 mg/mL (150.69 mM) | [2] |
Note: Sonication is recommended to aid dissolution in both water and DMSO.[2]
Occupational Exposure Limits
As of the latest review, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound. Therefore, it is imperative to adhere strictly to the personal protective equipment guidelines and engineering controls outlined in this document to minimize potential exposure.
Operational Plan: Step-by-Step Handling Procedures
Preparation of Stock Solutions
-
Work Area Preparation: All weighing and initial dissolution of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Weighing: Use a calibrated analytical balance. Carefully transfer the required amount of this compound powder using a clean spatula onto a weigh boat.
-
Dissolution:
-
For DMSO Stock Solutions: Dissolve the weighed this compound in the calculated volume of fresh, anhydrous DMSO. Sonication may be used to facilitate dissolution.
-
For Aqueous Stock Solutions: Dissolve the weighed this compound in the calculated volume of purified water. Sonication can aid in this process.
-
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C for up to six months.
-
For longer-term storage, aliquoting and storing at -80°C for up to one year is recommended to avoid repeated freeze-thaw cycles.
-
In Vitro Experimental Procedures
-
Dilutions for Cell Culture: Perform all dilutions of the this compound stock solution for cell culture applications within a biological safety cabinet to maintain sterility.
-
Post-Treatment Handling: When handling cells and media containing this compound, always wear the appropriate personal protective equipment as outlined in the table above.
In Vivo Experimental Procedures
-
Dose Preparation: Prepare the dosing solution by diluting the this compound stock solution in a suitable, sterile vehicle (e.g., isotonic saline).
-
Animal Handling: All procedures involving animals dosed with this compound must be in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
-
Cage and Bedding Management: Handle bedding and waste from treated animals as potentially contaminated and dispose of it according to your institution's guidelines for chemical waste.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Accidental Release Measures (Spill Response)
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment, including a respirator, chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves.
-
Contain the Spill: For liquid spills, use absorbent materials such as spill pillows or pads to contain the spill and prevent it from spreading. For solid spills, carefully cover the powder with a damp cloth or paper towels to avoid generating dust.
-
Clean-up:
-
Liquid Spills: Once the liquid is absorbed, carefully collect the absorbent material using a scoop or other appropriate tools and place it in a labeled, sealed hazardous waste container.
-
Solid Spills: Carefully scoop the covered powder and any contaminated materials into a labeled, sealed hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous chemical waste through your institution's EHS office.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions, diluted solutions, and contaminated cell culture media, in a designated, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Dispose of any needles, syringes, or other contaminated sharps in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards.
-
Storage and Disposal: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for pickup and disposal through your institution's EHS office.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
